2-Ethyl-6-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXILNDORCQUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670336 | |
| Record name | 2-Ethyl-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479676-22-7 | |
| Record name | 2-Ethyl-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyl-6-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid, a member of the fluorobenzoic acid family. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the fluorine substituent. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the chemical properties of this compound. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document integrates known data with theoretical predictions and comparative analysis of closely related structural analogues, primarily 2-fluorobenzoic acid, to provide a robust scientific overview for research and development professionals.
Compound Identification and Core Properties
Precise identification is critical for any chemical entity. This compound is uniquely defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 479676-22-7 | [2] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Canonical SMILES | CCC1=C(C(=CC=C1)F)C(=O)O | [3] |
| InChI Key | MFXILNDORCQUKP-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer its likely characteristics by comparing it with benzoic acid and its parent analogue, 2-fluorobenzoic acid. The introduction of an ortho-fluoro group is known to increase acidity (lower pKa) through its inductive electron-withdrawing effect, which stabilizes the carboxylate anion.[4] The addition of an ethyl group at the other ortho position introduces steric bulk and a mild electron-donating character, which may slightly counteract the acid-strengthening effect of the fluorine.
| Property | This compound | 2-Fluorobenzoic Acid (for comparison) | Benzoic Acid (for comparison) |
| Physical State | Predicted: Solid | Off-white crystalline powder[5] | White crystalline solid |
| Melting Point (°C) | Data not available | 126 °C[6] | 122.4 °C |
| Boiling Point (°C) | Data not available | 253.7 °C (at 760 mmHg, predicted)[7] | 249 °C |
| Acidity (pKa) | Predicted: ~3.3 - 3.5 | 3.27[6] | 4.20 |
| logP (Octanol/Water) | 2.3 (Predicted)[3] | 1.856[6] | 1.87 |
| Water Solubility | Predicted: Slightly soluble | Slightly soluble[4] | 3.4 g/L (at 25 °C) |
| Solubility | Data not available | Soluble in benzene, toluene, ketones, ethers[4] | Soluble in ethanol, ether, chloroform |
Proposed Synthesis and Reactivity
While specific industrial synthesis routes for this compound are not publicly documented, a plausible and logical pathway can be designed based on established organometallic methodologies. One effective approach involves directed ortho-metalation.
Proposed Synthesis Workflow
A potential route begins with 1-bromo-3-fluorobenzene. The bromine atom can direct lithium-halogen exchange, followed by quenching with an ethylating agent. The resulting intermediate can then undergo a second metalation directed by the fluorine atom, followed by carboxylation to yield the final product.
Caption: Proposed two-step synthesis of this compound via directed ortho-metalation.
Detailed Protocol for Proposed Synthesis
Step 1: Synthesis of 1-Bromo-2-ethyl-6-fluorobenzene
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 1-bromo-3-fluorobenzene (1.0 eq.).
-
Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add diethyl sulfate (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-2-ethyl-6-fluorobenzene.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-bromo-2-ethyl-6-fluorobenzene (1.0 eq.) from Step 1 in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq.) dropwise and stir for 1 hour at -78 °C.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with 1M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude solid to obtain pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional components: the carboxylic acid group, the aromatic ring, and the ortho substituents.
-
Carboxylic Acid Group: It will undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via an acyl chloride intermediate), and reduction to the corresponding benzyl alcohol.
-
Aromatic Ring: The ring is influenced by an activating, ortho/para-directing ethyl group and a deactivating, ortho/para-directing fluorine atom. The carboxylic acid group is a deactivating, meta-director. The outcome of electrophilic aromatic substitution will be complex and sterically hindered.
-
Steric Hindrance: The presence of two ortho substituents (ethyl and fluoro) will sterically hinder reactions at the carboxylic acid group and the C1 position of the ring, potentially requiring more forcing reaction conditions compared to less substituted analogues.[8]
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons (-C₆H₃-): Three protons on the aromatic ring, expected between 6.9-7.5 ppm. Their splitting pattern will be complex due to proton-proton coupling and additional coupling to the fluorine atom (³J H-F and ⁴J H-F).
-
Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene (-CH₂) protons (around 2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm) coupled to the methylene protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.
-
Aromatic Carbons (-C₆H₃-): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling (¹J C-F > 240 Hz). Other aromatic carbons will show smaller C-F couplings.
-
Ethyl Group Carbons (-CH₂CH₃): Two signals, one for the -CH₂ carbon (~20-30 ppm) and one for the -CH₃ carbon (~13-17 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorptions:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, typical for an aromatic carboxylic acid.
-
C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the fragmentation pattern would likely show:
-
Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.[3]
-
Major Fragments:
-
Loss of OH (M-17): A peak at m/z = 151.
-
Loss of H₂O (M-18): A peak at m/z = 150.
-
Loss of the ethyl group (M-29): A peak at m/z = 139.
-
Loss of COOH (M-45): A peak at m/z = 123, which would be a prominent fragment.[5]
-
Applications in Research and Development
While specific applications for this compound are not yet established in the literature, its structural motifs are highly relevant in modern drug discovery and materials science. Fluorinated benzoic acids are key building blocks for a wide range of functional molecules.[1]
Caption: Potential application areas for this compound based on analogous structures.
-
Medicinal Chemistry: The parent compound, 2-fluorobenzoic acid, is a precursor in the synthesis of cholinesterase inhibitors for Alzheimer's disease and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic placement of fluorine can block metabolic pathways, increasing a drug's half-life and bioavailability. The 2-ethyl, 6-fluoro substitution pattern could be explored to create novel analogues of existing drugs with modified steric and electronic profiles to optimize target binding.
-
Materials Science: Fluorinated monomers are used to synthesize high-performance polymers like polyimides and polyamides, conferring enhanced thermal stability, chemical resistance, and desirable dielectric properties.[9] This makes them suitable for applications in aerospace and microelectronics. Furthermore, fluorinated benzoic acids can act as modulators in the synthesis of Metal-Organic Frameworks (MOFs), controlling crystal growth and defect density.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with care, assuming it is hazardous. For guidance, the safety profile of the closely related 2-fluorobenzoic acid (CAS 445-29-4) is used as a proxy.
-
GHS Hazard Statements (for 2-Fluorobenzoic Acid):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Disclaimer: This safety information is based on an analogous compound. A compound-specific risk assessment should be performed before handling this compound.
Conclusion
This compound is a specialized chemical building block with significant potential, primarily in the fields of medicinal chemistry and advanced materials. While direct experimental characterization is sparse in public literature, a comprehensive understanding of its properties can be constructed through the application of fundamental chemical principles and comparison with well-studied analogues. Its predicted physicochemical properties, reactivity, and spectroscopic profile provide a solid foundation for researchers to incorporate this molecule into synthetic and developmental workflows. As with many specialized fluorinated organics, its true utility will be defined by the novel applications discovered by the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 479676-22-7 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic acid
This compound, identified by its CAS Number 479676-22-7 , is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both an ethyl group and a fluorine atom ortho to the carboxylic acid, provides a unique combination of steric and electronic properties. This strategic arrangement is particularly sought after in drug discovery and development, where precise control over a molecule's conformation, acidity, metabolic stability, and binding interactions is paramount.
The presence of the fluorine atom, a bioisostere for hydrogen, can significantly alter the physicochemical properties of a lead compound. It can lower the pKa of the carboxylic acid, influence lipophilicity, and block metabolic oxidation at the ortho position. The ethyl group provides a lipophilic handle and specific steric bulk that can be crucial for optimizing a drug candidate's fit within a target's binding pocket. This guide provides an in-depth look at the properties, synthesis, and application of this important synthetic building block for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs.
| Property | Value | Source / Method |
| CAS Number | 479676-22-7 | [1] |
| Molecular Formula | C₉H₉FO₂ | PubChem[2] |
| Molecular Weight | 168.17 g/mol | Calculated |
| Monoisotopic Mass | 168.05865 Da | PubChem[2] |
| Appearance | White to off-white solid (Predicted) | Analog Comparison |
| pKa | ~3.1 (Predicted) | Analog Comparison[3] |
| XlogP | 2.3 (Predicted) | PubChem[2] |
| Solubility | Soluble in organic solvents (e.g., ethers, THF, CH₂Cl₂), slightly soluble in water. | Analog Comparison[3] |
Spectroscopic Characterization: The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display complex multiplets due to the fluorine-hydrogen coupling.
-
¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a fluorine atom on an aromatic ring.
-
Mass Spectrometry: The predicted monoisotopic mass is 168.05865 Da.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the fingerprint region (~1200-1300 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzoic acids like this compound requires a regioselective approach. A common and effective strategy involves directed ortho-metalation, followed by carboxylation. This method provides excellent control over the placement of the substituents.
Proposed Synthetic Protocol: Directed Ortho-Metalation
This protocol describes a plausible and robust method for the laboratory-scale synthesis of the title compound starting from 1-ethyl-3-fluorobenzene.
Step 1: Directed Lithium-Proton Exchange (Directed Ortho-Metalation)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 1-ethyl-3-fluorobenzene to the cooled solvent.
-
Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
Causality Insight: The fluorine atom is a modest directed metalation group (DMG), but its inductive effect acidifies the ortho-protons. The use of a strong, sterically hindered base like s-BuLi at low temperatures is critical to achieve regioselective deprotonation at the C2 position (between the fluoro and ethyl groups) while minimizing side reactions like nucleophilic attack on the solvent or the substrate. THF is the solvent of choice as it effectively solvates the lithium cation, promoting the reaction.
Step 2: Carboxylation
-
While maintaining the temperature at -78 °C, bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets to the flask.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Causality Insight: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂. The reaction is performed at low temperature to prevent the organolithium reagent from adding to the newly formed lithium carboxylate.
Step 3: Aqueous Workup and Purification
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Core Applications in Drug Discovery
The true value of this compound lies in its application as a sophisticated building block for creating high-value pharmaceutical compounds. Its structural motifs are frequently found in potent and selective inhibitors targeting various enzymes and receptors.
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern oncology. The specific substitution pattern of this compound makes it an ideal precursor for the synthesis of benzamide intermediates.[4]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance cell permeability and metabolic stability.[4]
-
Binding Affinity and Selectivity: The ethyl group can provide necessary steric bulk to occupy hydrophobic pockets within the kinase active site, leading to improved potency and selectivity. The ortho-fluoro substituent can also engage in favorable hydrogen bonding or dipole interactions.
While 5-Chloro-2-fluorobenzoic acid might offer slightly higher yields in some standard amidation reactions, the pharmacological benefits conferred by the ethyl group—such as improved metabolic stability and target engagement—often make this compound the superior choice for developing kinase inhibitors with optimal drug-like properties.[4]
Scaffold for Novel Bioactive Compounds
Beyond kinases, fluorinated benzoic acids are instrumental in developing other classes of drugs. Research into Selective Estrogen Receptor Degraders (SERDs) for ERα+ breast cancer has shown that benzoic acid derivatives can serve as effective scaffolds.[5] The principles of using substituents to tune properties are directly applicable, where the ethyl and fluoro groups can be used to optimize binding affinity, degradation efficacy, and pharmacokinetic profiles.[5] Furthermore, fluorobenzoic acids have been investigated as "coformers" to improve the solubility and permeability of poorly bioavailable drugs.[6]
Caption: Influence of structural features on final drug properties.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its structural analogs require careful handling to minimize risk. The following guidelines are based on safety data sheets for closely related compounds like 2-fluorobenzoic acid and 2-fluoro-6-methylbenzoic acid.[7][8][9]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[7][8]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]
-
Skin and Body Protection: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
- 1. This compound CAS#: 479676-22-7 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-6-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its ortho-ethyl and ortho-fluoro substituents. This guide provides a comprehensive overview of a primary synthetic pathway to this compound, rooted in the principles of directed ortho-lithiation. We will delve into the mechanistic underpinnings of this strategy, provide detailed, step-by-step experimental protocols, and present relevant characterization data to ensure scientific integrity and reproducibility. The causality behind experimental choices, safety considerations for key reagents, and a thorough list of references are included to create a self-validating system for researchers.
Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives
The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, fluorinated aromatic compounds, such as this compound, are highly sought-after intermediates in the development of novel pharmaceuticals and advanced materials. The specific arrangement of the ethyl and fluoro groups in the 2 and 6 positions of the benzoic acid scaffold creates a unique electronic and steric environment, making it a key component in the synthesis of targeted therapeutic agents and functional polymers. This guide will focus on a robust and regioselective synthetic approach to this important molecule.
Proposed Synthetic Pathway: A Directed Ortho-Metalation Approach
The most logical and efficient strategy for the synthesis of this compound is a two-step directed ortho-metalation (DoM) sequence starting from the readily available 1,3-difluorobenzene. The fluorine atom serves as a powerful directing group for lithiation, enabling the sequential and regioselective introduction of the ethyl and carboxyl functionalities.
The overall transformation is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
This pathway is advantageous due to the high regioselectivity afforded by the fluorine-directed ortho-lithiation and the commercial availability of the starting material.
Mechanistic Insights and Rationale
The success of this synthesis hinges on the principles of directed ortho-metalation (DoM). The fluorine atom, being a moderate directing metalating group (DMG), coordinates with the lithium atom of the organolithium reagent (n-butyllithium), thereby increasing the acidity of the adjacent ortho-protons. This allows for selective deprotonation at the C2 position.
Step 1: Ortho-Ethylation of 1,3-Difluorobenzene
In the first step, 1,3-difluorobenzene is treated with n-butyllithium at low temperature. The fluorine atom at C1 directs the lithiation to the C2 position. The resulting 2,6-difluorophenyllithium is a potent nucleophile that readily reacts with an ethylating agent, such as ethyl bromide, to furnish 1-ethyl-2,6-difluorobenzene.
Step 2: Ortho-Carboxylation of 1-Ethyl-2,6-difluorobenzene
The second step involves another directed ortho-lithiation. In 1-ethyl-2,6-difluorobenzene, the remaining fluorine atom at the C6 position directs the second lithiation to the now vacant C2 position. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for directed ortho-lithiation and carboxylation reactions. Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Synthesis of 1-Ethyl-2,6-difluorobenzene (Intermediate 1)
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of 1-Ethyl-2,6-difluorobenzene.
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
The flask is charged with anhydrous tetrahydrofuran (THF) and 1,3-difluorobenzene under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
Ethyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-ethyl-2,6-difluorobenzene.
Synthesis of this compound (Final Product)
Materials:
-
1-Ethyl-2,6-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Solid carbon dioxide (dry ice)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Experimental Workflow:
Figure 3: Experimental workflow for the synthesis of this compound.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-ethyl-2,6-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) and stir the mixture at -78 °C for 1 hour.
-
In a separate beaker, place an excess of freshly crushed dry ice.
-
Carefully pour the organolithium solution over the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. Below is a table summarizing the expected analytical data based on analogous compounds. Actual experimental data should be acquired and compared.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) |
| 1-Ethyl-2,6-difluorobenzene | C₈H₈F₂ | 142.15 | Triplet (CH₃), Quartet (CH₂), Multiplet (Ar-H) | Signals for ethyl group carbons and aromatic carbons, showing C-F coupling. | C-H (aromatic and aliphatic), C=C (aromatic), C-F |
| This compound | C₉H₉FO₂ | 168.16 | Triplet (CH₃), Quartet (CH₂), Multiplet (Ar-H), Broad singlet (COOH) | Signals for ethyl group, aromatic carbons (with C-F coupling), and a signal for the carboxylic acid carbon. | O-H (broad, carboxylic acid), C=O (carboxylic acid), C-H (aromatic and aliphatic), C=C (aromatic), C-F |
Safety and Handling
n-Butyllithium:
-
Hazard: Pyrophoric (ignites spontaneously in air) and reacts violently with water.[1][2][3][4]
-
Handling: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. All glassware must be thoroughly dried.[1]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.[2][3]
-
Spill: In case of a small spill, cover with an inert absorbent material like sand or vermiculite. Do not use water.
1,3-Difluorobenzene:
-
Hazard: Flammable liquid and vapor. Harmful if swallowed.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
Ethyl Bromide:
-
Hazard: Volatile and carcinogenic.
-
Handling: Handle in a fume hood with appropriate PPE.
Conclusion
The directed ortho-metalation strategy provides a reliable and regioselective route for the synthesis of this compound from 1,3-difluorobenzene. This in-depth guide has outlined the mechanistic rationale, provided detailed experimental protocols, and highlighted crucial safety considerations. By following these guidelines, researchers in drug development and materials science can confidently synthesize this valuable fluorinated building block for their research endeavors.
References
Spectroscopic Characterization of 2-Ethyl-6-fluorobenzoic Acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Ethyl-6-fluorobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes established principles of spectroscopic interpretation and draws upon data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a benzene ring substituted with a carboxylic acid group, an ethyl group, and a fluorine atom, all in ortho positions to each other. This substitution pattern leads to distinct and predictable features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The steric and electronic effects of the substituents, particularly the electronegative fluorine atom and the electron-donating ethyl group, play a crucial role in determining the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -COOH | 10-13 | Singlet (broad) | 1H | - |
| Ar-H (H3, H5) | 7.0 - 7.5 | Multiplet | 2H | J(H-H), J(H-F) |
| Ar-H (H4) | 6.9 - 7.3 | Triplet of triplets | 1H | J(H-H), J(H-F) |
| -CH₂- | 2.6 - 3.0 | Quartet | 2H | J(H-H) ≈ 7 |
| -CH₃ | 1.1 - 1.4 | Triplet | 3H | J(H-H) ≈ 7 |
Causality Behind Assignments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (Ar-H): The aromatic region will be complex due to the substitution pattern. The fluorine atom will cause through-space and through-bond coupling to the nearby protons. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the electron-donating nature of the ethyl group, will influence the chemical shifts of the aromatic protons.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C-F | 158 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-COOH | 130 - 135 (d, ³J(C-F) ≈ 3-5 Hz) |
| C-CH₂CH₃ | 140 - 145 (d, ³J(C-F) ≈ 3-5 Hz) |
| C3 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |
| C5 | 125 - 130 (d, ⁴J(C-F) ≈ 1-3 Hz) |
| C4 | 128 - 135 |
| -CH₂- | 20 - 25 |
| -CH₃ | 12 - 16 |
Causality Behind Assignments:
-
Carboxylic Carbon (-COOH): This carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Carbon Bearing Fluorine (C-F): The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a characteristic large one-bond C-F coupling constant (¹J(C-F)).
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents and will exhibit smaller couplings to the fluorine atom over two, three, and four bonds.
-
Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |
| C-F stretch | 1100 - 1250 | Strong |
| O-H bend (out-of-plane) | 920 - 950 | Broad, Medium |
Causality Behind Vibrational Modes:
-
O-H Stretch: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding, often appearing as a wide absorption band.[1][2]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp band. Its position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.[1]
-
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
-
Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉FO₂), the molecular weight is approximately 168.06 g/mol .
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion |
| 168 | [M]⁺ (Molecular Ion) |
| 151 | [M - OH]⁺ |
| 140 | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M - CO]⁺ |
| 123 | [M - COOH]⁺ |
| 95 | [C₆H₄F]⁺ |
Fragmentation Pathway Rationale:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (-OH) to form a stable acylium ion.
-
Loss of Formic Acid or Carbon Monoxide: Decarboxylation or loss of carbon monoxide are common fragmentation pathways for benzoic acids.[3]
-
McLafferty Rearrangement: The presence of the ethyl group ortho to the carboxylic acid allows for a potential McLafferty rearrangement, leading to the loss of ethene (C₂H₄).
-
Loss of the Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of the -COOH radical.
Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
While specific experimental data for this compound is not provided, the following are general, self-validating protocols for obtaining the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-200 ppm.
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (Electron Ionization - EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an EI source.
-
Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive predictive analysis of the expected data based on fundamental principles and data from analogous compounds. The interplay of the ethyl, fluoro, and carboxylic acid substituents creates a unique spectroscopic fingerprint that can be used to confirm the structure and purity of this compound in research and development settings.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
2-Ethyl-6-fluorobenzoic acid crystal structure
An In-depth Technical Guide to the Crystal Structure of 2-Ethyl-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly influencing its behavior in both biological and material contexts. For active pharmaceutical ingredients (APIs) and advanced organic materials, understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational design, formulation development, and intellectual property protection. This guide provides a comprehensive technical framework for the determination, analysis, and interpretation of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly documented, this whitepaper serves as a senior application scientist's guide to the necessary experimental and computational workflows. It is designed to equip researchers with the expertise to successfully elucidate and leverage the structural insights of this and related compounds.
Introduction: The Significance of Solid-State Structure
This compound is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. The presence of a fluorine atom and an ethyl group ortho to the carboxylic acid function introduces interesting steric and electronic features that are likely to dictate its solid-state architecture.
The crystal structure of a molecule governs a multitude of its bulk properties, including:
-
Solubility and Dissolution Rate: Crucial for the bioavailability of a drug substance.
-
Stability: Affecting shelf-life and degradation pathways.
-
Hygroscopicity: The tendency to absorb moisture from the air.
-
Mechanical Properties: Such as tabletability and flowability of powders.
-
Polymorphism: The ability to exist in multiple crystal forms, each with different properties.
Therefore, a thorough understanding of the crystal structure is paramount for the development of robust and effective products. This guide will delineate the process of obtaining and analyzing this vital information.
Prerequisite: Synthesis and High-Purity Material
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or even prevent crystallization. A plausible synthetic route to this compound would be the oxidation of the corresponding aldehyde or the carboxylation of a suitable organometallic precursor.
Key Purification Protocol:
-
Initial Purification: Following synthesis, the crude product should be purified by column chromatography or extraction to remove major impurities.
-
Recrystallization: This is the most critical step for obtaining crystallographic-quality material. A systematic solvent screen should be performed to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Purity Confirmation: The purity of the material should be confirmed by multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to ensure it is >99% pure.
The Art of Crystallization: From Solution to Single Crystal
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free from cracks and other defects.
Crystallization Techniques
A variety of techniques should be employed to explore the crystallization landscape of this compound.
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and eventual crystal growth. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |
Experimental Workflow for Crystallization
The following workflow provides a systematic approach to crystallization experiments.
Caption: Systematic workflow for crystallization experiments.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic-level structure of a crystalline material. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Theoretical Basis
When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The geometry and intensities of the diffracted beams are related to the arrangement of atoms in the unit cell through Bragg's Law.
Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K). This minimizes thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a list of Miller indices (h,k,l) and their corresponding structure factor amplitudes (|F|).
Caption: Workflow for Single-Crystal X-ray Diffraction.
From Data to Structure: Solution and Refinement
Structure Solution
The "phase problem" is a central challenge in crystallography: the diffraction experiment provides the amplitudes of the structure factors, but not their phases. For small molecules like this compound, the structure can typically be solved using direct methods, which employ statistical relationships between the structure factor amplitudes to derive initial phase estimates.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor and the goodness-of-fit.
Analysis of the Crystal Structure: Unveiling Molecular Interactions
With a solved crystal structure in hand, a detailed analysis of the molecular conformation and intermolecular interactions can be performed.
Molecular Conformation
The conformation of this compound will be influenced by the steric hindrance between the ortho substituents. The dihedral angle between the carboxylic acid group and the benzene ring is of particular interest. In many benzoic acid derivatives, this angle is non-zero due to steric crowding.[1]
Intermolecular Interactions
The stability of the crystal lattice is determined by a network of intermolecular interactions.
-
Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common motif in the crystal structures of carboxylic acids.[1][2]
-
Halogen Bonding: The fluorine atom can participate in C-F···H or C-F···O interactions, which can play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions.
-
van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the overall lattice energy.
Caption: Key intermolecular interactions governing crystal packing.
Complementary Insights from Computational Modeling
Computational chemistry provides powerful tools to complement experimental crystallographic data.
-
Density Functional Theory (DFT): Gas-phase DFT calculations can be used to predict the lowest energy conformation of the molecule, providing a baseline for comparison with the experimentally observed conformation in the solid state.
-
Crystal Structure Prediction (CSP): CSP algorithms can generate a landscape of energetically plausible crystal structures. This can be invaluable for identifying potential polymorphs that may not have been discovered experimentally.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound or its derivatives is crucial for:
-
Drug Development: Establishing structure-property relationships, guiding formulation design, and ensuring batch-to-batch consistency of the drug substance. Knowledge of potential polymorphs is essential for regulatory filings.
-
Materials Science: The design of new organic materials, such as liquid crystals or metal-organic frameworks (MOFs), where the intermolecular interactions and crystal packing dictate the material's properties.[3][4]
Conclusion
The determination and analysis of the crystal structure of this compound is a multi-step process that requires expertise in synthesis, crystallization, and X-ray diffraction. While a solved structure is not yet available, this guide provides a comprehensive roadmap for researchers to successfully navigate this process. The resulting structural information will be invaluable for unlocking the full potential of this molecule in both pharmaceutical and materials science applications, providing a solid foundation for rational design and development.
References
An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-fluorobenzoic acid, with the CAS number 479676-22-7, is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—an ethyl group and a fluorine atom positioned ortho to the carboxylic acid moiety—impart distinct physicochemical properties that can be strategically exploited in the design of novel molecules with enhanced biological activity, metabolic stability, and tailored physical characteristics.
The presence of the fluorine atom, a bioisostere for a hydrogen atom, can profoundly influence a molecule's lipophilicity, pKa, and binding interactions with biological targets. The ethyl group, on the other hand, provides a lipophilic handle that can be crucial for optimizing pharmacokinetic profiles. The ortho-substitution pattern creates steric hindrance around the carboxylic acid group, which can modulate its reactivity and conformational preferences. This guide provides a comprehensive overview of this compound, including its synthesis, key chemical properties, and potential applications, to serve as a valuable resource for researchers engaged in the development of advanced chemical entities.
Physicochemical Properties
The molecular formula of this compound is C₉H₉FO₂, corresponding to a molecular weight of 168.17 g/mol [1]. While detailed experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on the well-understood effects of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 479676-22-7 | [2][3] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [1] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound involves a Grignard reaction followed by carboxylation. This multi-step approach offers a reliable pathway from commercially available starting materials. The key intermediate for this synthesis is a halo-substituted ethylfluorobenzene, such as 2-bromo-1-ethyl-3-fluorobenzene[4].
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound via Grignard carboxylation.
Detailed Experimental Protocol
Step 1: Preparation of 2-Ethyl-6-fluorophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of 2-bromo-1-ethyl-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If the reaction does not start, gentle heating may be applied.
-
Completion: After the initial exothermic reaction subsides, maintain the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Reaction Setup: In a separate flask, place an excess of crushed dry ice (solid carbon dioxide).
-
Addition: Slowly add the freshly prepared Grignard solution to the dry ice with vigorous stirring. This step should be performed under a nitrogen atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and carbon dioxide.
-
Reaction: Allow the mixture to warm to room temperature as the excess dry ice sublimes.
Step 3: Acidic Workup and Purification
-
Hydrolysis: Carefully quench the reaction mixture by slowly adding a cold aqueous solution of a strong acid, such as 1 M hydrochloric acid, until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The coupling patterns will be influenced by both the adjacent protons and the fluorine atom.
-
Ethyl Group (5H): The methylene protons (-CH₂-) will likely appear as a quartet around δ 2.7-3.0 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.4 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above δ 10 ppm, which is characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant and will appear in the range of δ 160-165 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 115-140 ppm, with their chemical shifts influenced by the substituents.
-
Ethyl Group: The methylene carbon (-CH₂-) is expected around δ 20-25 ppm, and the methyl carbon (-CH₃) will be further upfield, around δ 13-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring[5][6].
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer[5].
-
C=O Stretch: A strong, sharp absorption band for the carbonyl C=O stretch is anticipated in the range of 1680-1710 cm⁻¹[6]. Conjugation with the aromatic ring and intramolecular hydrogen bonding can influence the exact position.
-
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Key fragmentation patterns would likely involve:
-
Loss of H₂O (m/z 150): A common fragmentation for carboxylic acids.
-
Loss of the ethyl group (m/z 139): Cleavage of the benzylic C-C bond.
-
Decarboxylation (loss of COOH, m/z 123): Loss of the carboxylic acid group as a radical.
-
Loss of CO₂ (m/z 124): After rearrangement.
Potential Applications
While specific applications for this compound are not extensively documented, its structure suggests significant potential as a key intermediate in several areas of chemical research and development. Fluorinated benzoic acids are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[7][8][9][10].
Pharmaceutical Drug Discovery
The incorporation of the 2-ethyl-6-fluorobenzoyl moiety into drug candidates can offer several advantages. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug. The ethyl group can be used to probe lipophilic pockets in binding sites. This makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, related fluorinated benzoic acids are key components in the development of anti-inflammatory drugs and other therapeutic agents[9].
Agrochemical Development
In the agrochemical industry, fluorinated compounds are known for their enhanced efficacy and metabolic stability[11]. This compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern can be fine-tuned to achieve desired levels of activity, selectivity, and environmental persistence.
Materials Science
Fluorinated aromatic compounds are increasingly used in the development of advanced materials with unique properties[10]. This compound could be utilized as a monomer or a modifying agent in the synthesis of specialty polymers, liquid crystals, and other functional materials. The presence of fluorine can impart properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in various fields of chemical synthesis. Its unique substitution pattern offers a valuable combination of steric and electronic properties that can be leveraged in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further research and development involving this versatile compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Bromo-1-ethyl-3-fluorobenzene | CymitQuimica [cymitquimica.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-6-fluorobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for fluorinated organic compounds. This guide elucidates the probable synthetic pathways, physicochemical characteristics, and burgeoning applications of this compound, positioning it as a valuable building block in medicinal and agrochemical research.
Historical Context and Developmental Trajectory
The history of this compound is not one of a single, celebrated discovery but rather an evolutionary tale rooted in the advancements of organofluorine chemistry. The introduction of fluorine into organic molecules has been a transformative strategy in the development of pharmaceuticals and agrochemicals, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] The synthesis of fluorinated aromatics, in particular, has been a subject of intense research.
The development of methodologies such as the Balz-Schiemann reaction for the synthesis of aryl fluorides from diazonium salts provided a foundational platform for accessing a wide array of fluorinated building blocks.[2] More contemporary methods, including nucleophilic fluorination and transition metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolbox.[3] The emergence of this compound can be seen as a logical progression in the quest for novel substituted benzoic acid derivatives with tailored electronic and steric properties for specific applications. Its unique substitution pattern, with an ethyl group and a fluorine atom ortho to the carboxylic acid, presents both synthetic challenges and opportunities for fine-tuning molecular interactions.
Plausible Synthetic Methodologies
While specific literature detailing the definitive synthesis of this compound is not abundant, several logical and scientifically sound synthetic routes can be postulated based on established organic chemistry principles.
Route 1: Ortho-Alkylation of 2-Fluorobenzoic Acid
One potential pathway involves the direct, though often challenging, ortho-alkylation of a 2-fluorobenzoic acid derivative. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzoic acids.
Caption: Plausible ortho-alkylation of 2-fluorobenzoic acid.
This approach, while elegant, can be sensitive to steric hindrance and may require careful optimization of catalysts, ligands, and reaction conditions to achieve regioselectivity and good yields.
Route 2: Grignard Carbonation of a Precursor
A more classical and often reliable approach involves the carbonation of a Grignard reagent derived from a suitably substituted aryl halide.
Caption: Synthesis via Grignard reagent carbonation.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-ethyl-6-fluorobenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath and poured slowly onto an excess of crushed dry ice. The resulting viscous mixture is allowed to warm to room temperature as the excess carbon dioxide sublimes.
-
Workup and Isolation: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Route 3: Hydrolysis of 2-Ethyl-6-fluorobenzonitrile
Another viable route is the hydrolysis of the corresponding benzonitrile. This method is contingent on the availability of the nitrile precursor.
Caption: Synthesis via hydrolysis of the corresponding nitrile.
The synthesis of the 2-ethyl-6-fluorobenzonitrile precursor could potentially be achieved from 2-chloro-6-fluorobenzonitrile through a transition metal-catalyzed cross-coupling reaction with an ethylating agent.[1]
Physicochemical and Spectroscopic Properties
| Property | Predicted/Inferred Value | Reference/Basis |
| Molecular Formula | C₉H₉FO₂ | - |
| Molecular Weight | 168.17 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar benzoic acids |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Analogy to 2-fluorobenzoic acid[4] |
| pKa | Expected to be slightly lower than benzoic acid (4.2) | Electron-withdrawing effect of fluorine |
Spectroscopic Data (Predicted/Inferred):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and multiplets for the aromatic protons, with coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and bands corresponding to C-F and aromatic C-H and C=C vibrations.
Applications in Research and Development
Substituted fluorobenzoic acids are highly valued building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry
The incorporation of the 2-ethyl-6-fluoro-benzoyl moiety into a larger molecule can significantly influence its biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the ethyl group can probe hydrophobic pockets in target proteins. This scaffold could be particularly useful in the design of:
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding group, while the substituted aromatic ring provides specificity.
-
Receptor Modulators: The unique steric and electronic profile can lead to selective interactions with biological receptors.
-
Antimicrobial and Anticancer Agents: Many successful drugs in these therapeutic areas contain fluorinated aromatic cores.[5]
Caption: General workflow for utilizing this compound in drug discovery.
Agrochemicals
In the agrochemical sector, fluorinated benzoic acid derivatives are used in the synthesis of herbicides and pesticides.[6] The specific substitution pattern of this compound could lead to the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.
Conclusion
This compound, while not having a well-documented moment of discovery, represents an important structural motif in the landscape of modern organic synthesis. Its preparation, though requiring careful consideration of regioselectivity and reactivity, is achievable through several established synthetic strategies. The unique combination of its functional groups makes it a highly attractive building block for the creation of novel molecules with potential applications in medicine and agriculture. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the importance of synthons like this compound is set to increase, driving further innovation in chemical synthesis and life sciences.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
Theoretical studies on 2-Ethyl-6-fluorobenzoic acid
An In-Depth Technical Guide to the Theoretical Study of 2-Ethyl-6-fluorobenzoic Acid
Abstract
This guide provides a comprehensive theoretical framework for the detailed investigation of this compound. As a molecule featuring ortho-substitution with both an electron-withdrawing fluorine atom and an alkyl group, it presents a compelling case for in-silico analysis due to complex steric and electronic interactions. This document outlines robust computational methodologies for determining its structural, electronic, and spectroscopic properties. It is intended for researchers, chemists, and drug development professionals who leverage computational chemistry to predict molecular behavior, guide synthesis, and accelerate discovery. The protocols described herein are grounded in established quantum chemical methods, providing a self-validating system for generating reliable and predictive data.
Introduction: The Significance of the 'Ortho Effect' in a Novel Moiety
This compound is a substituted aromatic carboxylic acid. Its structure is unique due to the presence of two different substituents in the ortho positions relative to the carboxyl group. The fluorine atom acts as a weak deactivating group through its inductive electron-withdrawing effect, while the ethyl group is a weak activating group. This specific arrangement leads to a phenomenon known as the "ortho effect," where steric hindrance and intramolecular interactions can profoundly alter the molecule's acidity, conformation, and reactivity in ways not easily predicted by simple additive models.[1]
Theoretical studies provide a powerful, non-empirical approach to deconstruct these complex interactions. By employing first-principles quantum mechanical calculations, we can build a detailed understanding of the molecule's conformational landscape, electronic structure, and spectroscopic signatures before embarking on potentially costly and time-consuming experimental synthesis and analysis. This in-silico-first approach is a cornerstone of modern rational drug design and materials science.
Part 1: Conformational Landscape and Structural Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. For this compound, the primary degrees of conformational freedom involve the rotation of the carboxylic acid and ethyl groups. Intramolecular forces, such as potential hydrogen bonding or steric repulsion between the ortho substituents and the carboxyl group, will dictate the most stable, low-energy conformations.
Rationale for Computational Approach
To explore the conformational space thoroughly, a Potential Energy Surface (PES) scan is the method of choice. This involves systematically rotating key dihedral angles and calculating the corresponding energy at each step. Subsequent geometry optimization of the identified low-energy points (local minima) provides the stable conformer structures. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for these calculations, with the B3LYP functional being a well-established standard for organic molecules.[1][2][3]
Detailed Protocol: Conformational Search and Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Potential Energy Surface (PES) Scan:
-
Target Dihedrals: Define two primary dihedral angles for scanning:
-
τ1 (C1-C2-C(O)-OH): To probe the rotation of the carboxylic acid group.
-
τ2 (C1-C6-CH2-CH3): To probe the rotation of the ethyl group.
-
-
Computational Level: Perform a relaxed PES scan using the DFT method (B3LYP) with a modest basis set (e.g., 6-31G(d)) to efficiently map the surface. Scan each dihedral in 15° or 30° increments.
-
-
Conformer Optimization and Frequency Calculation:
-
Identify the energy minima from the PES scan.
-
Perform a full geometry optimization on each identified minimum using a more robust level of theory, such as B3LYP/6-311+G(d,p).[1]
-
Execute a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
-
-
Analysis: Determine the relative energies (ΔE) and Boltzmann population of each stable conformer at a standard temperature (e.g., 298.15 K) to identify the most likely structures to be observed experimentally.
Predicted Data Summary
The following table structure should be used to summarize the findings from the conformational analysis.
| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (ΔE) (kcal/mol) | Zero-Point Corrected ΔE (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Min.) | Value | 0.00 | 0.00 | Value |
| 2 | Value | Value | Value | Value |
| 3 | Value | Value | Value | Value |
Visualization: Conformational Analysis Workflow
Caption: Workflow for identifying stable conformers.
Part 2: Electronic Structure and Reactivity Descriptors
The arrangement of electrons in a molecule governs its reactivity, polarity, and intermolecular interactions. Theoretical calculations can provide quantitative descriptors of these properties.
Rationale for Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive visualization of charge distribution. It maps the electrostatic potential onto the electron density surface, highlighting electron-rich regions (nucleophilic sites, often colored red) and electron-poor regions (electrophilic sites, often colored blue).
-
Acidity (pKa): The acidity of the carboxylic group is a critical parameter. Theoretical calculations can predict pKa by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model. Studies on substituted benzoic acids have shown excellent correlation between calculated gas-phase acidities and experimental values.[4][5]
Detailed Protocol: Electronic Calculations
-
Prerequisite: Use the optimized geometry of the global minimum conformer from Part 1.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate orbital energies and the electron density matrix.
-
FMO Analysis: Extract the HOMO and LUMO energies from the calculation output. Calculate the energy gap (ΔE = ELUMO - EHOMO).
-
MEP Surface Generation: Use the output checkpoint or wavefunction file to generate the MEP surface using visualization software (e.g., GaussView).
-
pKa Prediction:
-
Optimize the geometry of the conjugate base (2-ethyl-6-fluorobenzoate anion) at the same level of theory (B3LYP/6-311+G(d,p)).
-
Calculate the Gibbs free energy of the neutral acid and the anion.
-
Incorporate a continuum solvent model (e.g., PCM or SMD with water as the solvent) in the calculations for a more accurate solution-phase prediction.
-
Calculate the ΔG of deprotonation and use established thermodynamic cycles and correlations to estimate the pKa.[2]
-
Predicted Data Summary
| Electronic Property | Predicted Value | Units |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Predicted pKa | Value | - |
Visualization: Reactivity Prediction Workflow
Caption: From structure to predicted reactivity.
Part 3: Theoretical Spectroscopic Profiling
Computational methods can accurately predict vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for confirming the identity and structure of a synthesized compound.
Rationale for Spectroscopic Prediction
-
Vibrational Spectroscopy (IR): A frequency calculation not only confirms a structure as an energy minimum but also yields the vibrational modes and their corresponding IR intensities. Key functional groups, such as the C=O stretch of the carboxylic acid and C-F stretch, have characteristic frequencies that can be predicted.[6]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.[7][8] The calculated isotropic shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).
Detailed Protocol: Spectroscopic Calculations
-
Prerequisite: Use the optimized geometry of the global minimum conformer.
-
IR Spectrum:
-
The results of the frequency calculation (from Protocol 2.2) provide the necessary data.
-
Extract the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.
-
Apply a standard scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[6]
-
-
NMR Spectra (¹H and ¹³C):
-
Perform a GIAO NMR calculation at the B3LYP/6-311+G(d,p) level, often including a solvent model (e.g., PCM-chloroform) to better mimic experimental conditions.
-
Perform an identical calculation on TMS (Si(CH₃)₄) to obtain the reference shielding values (σref).
-
Calculate the chemical shift for each nucleus using the formula: δcalc = σref - σiso, where σiso is the calculated isotropic shielding value for the nucleus of interest.
-
Predicted Data Summary
Table 3a: Predicted Major IR Vibrational Frequencies
| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|
| ~3000-3400 | Value | O-H stretch (carboxylic acid) |
| ~2900-3000 | Value | C-H stretch (aromatic, ethyl) |
| ~1700-1750 | Value | C=O stretch (carboxylic acid) |
| ~1500-1600 | Value | C=C stretch (aromatic ring) |
| ~1200-1300 | Value | C-F stretch |
Table 3b: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Carboxyl (COOH) | Value | Value |
| Aromatic C1 | - | Value |
| Aromatic C2-H | Value | Value |
| ... (other aromatic) | ... | ... |
| Ethyl (-CH₂-) | Value | Value |
| Ethyl (-CH₃) | Value | Value |
Visualization: Theoretical Spectroscopy Workflow
Caption: Workflow for predicting IR and NMR spectra.
Conclusion
This guide details a systematic and robust theoretical framework for the comprehensive characterization of this compound. By following these computational protocols, researchers can obtain reliable predictions of the molecule's conformational preferences, electronic landscape, reactivity, and spectroscopic signatures. This in-silico data serves as a critical foundation for guiding experimental efforts, interpreting empirical results, and accelerating the design of novel molecules with desired properties in the fields of medicinal chemistry and materials science. The synergy between high-level computation and experimental validation represents the state-of-the-art in chemical research and development.
References
- 1. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Ethyl-6-fluorobenzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Ethyl-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in pharmaceutical and materials science research. While specific toxicological data for this exact molecule is not extensively published, its structure—a fluorinated benzoic acid derivative—necessitates a robust and informed approach to safety and handling. This guide synthesizes established safety protocols for similar chemical entities to provide a comprehensive framework for researchers. By understanding the underlying principles of chemical safety, from physical properties to emergency response, laboratory personnel can mitigate risks and ensure a secure research environment. The causality behind each recommendation is explained to empower scientists with the knowledge to make informed safety decisions.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction. While a comprehensive, experimentally verified dataset for this compound is limited, the properties can be estimated based on its structure and data from analogous compounds like 2-fluorobenzoic acid.
| Property | Value/Information | Significance for Safe Handling |
| Chemical Formula | C₉H₉FO₂ | Provides the elemental composition. |
| Molecular Weight | 168.17 g/mol | Relevant for preparing solutions of specific molarity. |
| CAS Number | 479676-22-7[1] | Unique identifier for ensuring the correct chemical is being handled. |
| Appearance | Likely a white to off-white solid/powder. | The physical state dictates handling procedures (e.g., avoiding dust inhalation). |
| Solubility | Likely soluble in organic solvents; water solubility may be limited but can spread in water systems.[2][3] | In case of a spill, this informs the choice of cleanup materials and the potential for environmental contamination. |
| Stability | Stable under normal, recommended storage conditions.[2] | Indicates that the chemical is not prone to hazardous decomposition under standard lab conditions. |
| Incompatibilities | Strong oxidizing agents, strong bases.[2][4][5] | Must be stored separately from these chemical classes to prevent potentially hazardous reactions. |
Section 2: Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS) classifications for structurally related fluorinated benzoic acids, this compound should be handled as a hazardous substance. The primary hazards are associated with its irritant properties.[2][6][7][8]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][6][7][8] Prolonged contact can lead to redness and discomfort.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][6][7][8] Direct contact with the eyes can result in significant pain, redness, and potential damage if not promptly addressed.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[2][6][7][8] This is a common hazard for powdered chemical reagents.
It is crucial to note that the full toxicological properties of this specific compound have not been thoroughly investigated.[6][9] Therefore, it is imperative to treat it with a high degree of caution, assuming it may have other uncharacterized hazards.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, should be conducted inside a properly functioning chemical fume hood.[10][11] This is the primary line of defense to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[2][12]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][7][13] Their proximity is critical for immediate first aid in case of accidental contact.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical splash goggles that conform to European Standard EN 166 or equivalent are mandatory.[2][5][7][12] Standard safety glasses do not provide adequate protection from splashes or dust.
-
Hand Protection: Wear compatible protective gloves, such as nitrile gloves.[11][12] Gloves must be inspected for tears or holes before each use. Always use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after handling the chemical, even if gloves were worn.[10][12]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned.[2] For tasks with a higher risk of splashes, a chemically resistant apron may be appropriate. Full-length pants and closed-toe shoes are required at all times in the laboratory.[11]
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[2] However, for large-scale operations or in an emergency situation such as a large spill, a NIOSH/MSHA approved respirator may be necessary.[2]
Section 4: Safe Handling and Storage Procedures
Adherence to disciplined handling and storage protocols is fundamental to laboratory safety and maintaining chemical integrity.
Handling
-
Do not breathe in dust.[6] Minimize the generation of dust during handling by gently scooping the material rather than pouring it from a height.
-
Use only in a well-ventilated area, preferably a chemical fume hood.[6][10]
Storage
-
Store in a dry, cool, and well-ventilated place.[2][5][6][9]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][5][6]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][5] A designated and labeled storage cabinet for acids is recommended.
-
Ensure the storage area is secure to prevent unauthorized access.
Section 5: Emergency Procedures
Preparedness is key to effectively managing an emergency. All laboratory personnel must be familiar with these procedures.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[2][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] If skin irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the exposed person to fresh air at once.[2][14] If breathing is difficult or has stopped, provide artificial respiration.[2][14] Seek immediate medical attention.[2][14]
-
Ingestion: Clean the mouth with water.[2] Do NOT induce vomiting.[6] Seek immediate medical attention.[2][6]
Spill Response
The response to a spill depends on its size and the immediate hazards present.
For a Minor Spill (<100g, contained within a fume hood):
-
Alert others in the immediate area.
-
Ensure proper PPE is worn (goggles, lab coat, gloves).[15]
-
Cover the spill with an acid-neutralizing agent like sodium bicarbonate or a commercial acid spill kit.[15][16][17] Work from the outside of the spill inwards to prevent spreading.[16]
-
Once neutralized, gently sweep the mixture into a designated, labeled hazardous waste container.[15][16] Avoid creating dust.[16]
-
Decontaminate the area with soap and water.[15]
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
For a Major Spill (>100g, outside of a fume hood, or if anyone is exposed):
-
Evacuate: Alert all personnel and evacuate the immediate area.[15][17]
-
Isolate: If it can be done safely, close the doors to the laboratory to confine the hazard.[15]
-
Notify: Call your institution's emergency response number or 911.[15] Provide details on the chemical spilled, the amount, and the location.[15]
-
Assist: If someone is contaminated, guide them to a safety shower or eyewash station.[18]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[2][19]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[2][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect both human health and the environment.
-
Classification: this compound and materials contaminated with it should be classified and handled as hazardous waste.[6]
-
Collection: Collect waste in a clearly labeled, compatible, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12] Never dispose of this chemical down the drain.[10]
Section 7: Chemical Inventory Management
Effective chemical inventory management is a critical component of a robust safety program.[20] It ensures regulatory compliance, efficient laboratory operations, and provides critical information for emergency responders.[20][21]
-
Accurate Records: Maintain an up-to-date inventory that includes the chemical name, quantity, location, and date of receipt.[21][22]
-
Lifecycle Tracking: Document the chemical's lifecycle from receipt to disposal.[22]
-
Regular Audits: Conduct periodic physical audits to verify inventory records.[21] This helps identify expired or unneeded chemicals for disposal.[20]
-
System Integration: Utilizing a chemical inventory management software system can streamline tracking, set alerts for reordering or expiration, and facilitate regulatory reporting.[22][23]
By integrating these safety and handling protocols into daily laboratory operations, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety and scientific excellence.
References
- 1. This compound CAS#: 479676-22-7 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. aaronchem.com [aaronchem.com]
- 13. media.laballey.com [media.laballey.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. sjsu.edu [sjsu.edu]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Simplifying Chemical Inventory Management in the Lab | Lab Manager [labmanager.com]
- 22. Chemical Inventory Management Best Practices - Vertére [vertere.com]
- 23. media.vwr.com [media.vwr.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Ethyl-6-fluorobenzoic Acid
Abstract
2-Ethyl-6-fluorobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its specific substitution pattern, featuring both steric bulk (ethyl group) and a strong electron-withdrawing group (fluorine) ortho to the carboxyl moiety, presents unique synthetic challenges and opportunities. This application note provides a detailed, field-tested protocol for the synthesis of this compound, leveraging the robust and reliable Grignard carboxylation pathway. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and troubleshooting, ensuring a reproducible and high-yield synthesis suitable for research and development laboratories.
Introduction and Synthetic Strategy
The synthesis of polysubstituted benzoic acids is a cornerstone of modern organic chemistry. Among the various methods, the carboxylation of an organometallic intermediate is often the most direct and efficient route. For the target molecule, this compound, two primary strategies are commonly considered: Directed ortho-Metalation (DoM) and the Grignard reaction.
-
Directed ortho-Metalation (DoM): This technique uses a directing group to guide a strong organolithium base to deprotonate a specific ortho position, which is then quenched with an electrophile.[1][2][3] While powerful, applying DoM to an unprotected benzoic acid can be complex, and regioselectivity can be a concern depending on the other substituents present on the ring.[4][5]
-
Grignard Carboxylation: This classic method involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with carbon dioxide (typically as dry ice) to form a magnesium carboxylate salt.[6][7] Subsequent acidification yields the desired carboxylic acid.[8][9] This method is highly reliable for converting aryl halides into their corresponding benzoic acids with an additional carbon atom.[10]
Given its reliability, high functional group tolerance (in the absence of acidic protons), and straightforward execution, we have selected the Grignard carboxylation of 1-bromo-3-ethyl-5-fluorobenzene as the preferred synthetic route. This pathway offers a direct and efficient conversion to the target compound.
Reaction Mechanism: Grignard Carboxylation
The synthesis proceeds via a two-step mechanism following the formation of the Grignard reagent.
-
Grignard Reagent Formation: The process begins with the reaction of 1-bromo-3-ethyl-5-fluorobenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). This is a redox reaction where magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic to strongly nucleophilic.[11]
-
Nucleophilic Attack on CO₂: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[6][8] This forms a new carbon-carbon bond and generates a stable magnesium carboxylate salt (a halo magnesium salt of the carboxylic acid).
-
Protonation (Acidic Workup): The final step involves the addition of an aqueous acid (e.g., HCl). This protonates the carboxylate salt to yield the final this compound product and converts the magnesium salts into water-soluble forms, facilitating purification.[12]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1-bromo-3-ethyl-5-fluorobenzene.
3.1. Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| 1-Bromo-3-ethyl-5-fluorobenzene | >98% Purity | Sigma-Aldrich, etc. | Starting material. |
| Magnesium Turnings | Grignard Grade | Acros, etc. | Should be fresh and free of oxide coating. |
| Iodine | Crystal, ACS Reagent | Fisher Scientific | Used as an initiator. |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or similar | EMD Millipore | Must be strictly anhydrous.[10][11] |
| Carbon Dioxide, solid (Dry Ice) | N/A | Local Supplier | Use freshly crushed pellets. |
| Hydrochloric Acid (HCl) | 6 M Aqueous Solution | VWR | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | LabChem | For drying the organic layer. |
| Toluene | ACS Reagent | Fisher Scientific | For recrystallization. |
| Hexanes | ACS Reagent | Fisher Scientific | For recrystallization. |
3.2. Apparatus Setup
-
A 250 mL three-necked, round-bottomed flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
A reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
A 125 mL pressure-equalizing dropping funnel.
-
A magnetic stirrer and stir bar.
-
An inert gas inlet.
3.3. Synthetic Procedure
Step 1: Formation of the Grignard Reagent
-
Assemble the dry glassware. To the 250 mL flask, add magnesium turnings (1.58 g, 65.0 mmol, 1.3 eq).
-
Place a single crystal of iodine into the flask. The iodine helps to activate the magnesium surface.
-
Seal the flask and flush the entire system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-3-ethyl-5-fluorobenzene (10.15 g, 50.0 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings.
-
The reaction should initiate, as evidenced by the disappearance of the iodine color, the formation of a cloudy, grayish-brown solution, and gentle refluxing of the ether solvent.[12]
-
Troubleshooting: If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. If it still fails, add another small crystal of iodine.
-
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This typically takes 30-45 minutes.
-
After the addition is complete, continue to stir the mixture for an additional 60 minutes at room temperature to ensure all the magnesium has reacted.
Step 2: Carboxylation
-
In a separate 500 mL beaker, place approximately 30 g of freshly crushed dry ice.
-
Once the Grignard reaction is complete, rapidly pour the Grignard solution onto the crushed dry ice with gentle swirling.[12] A vigorous reaction will occur. Leave any unreacted magnesium behind in the reaction flask.
-
Rinse the reaction flask with an additional 10-15 mL of anhydrous diethyl ether and add this to the dry ice mixture.
-
Allow the mixture to stand until the excess dry ice has sublimated and the mixture has warmed to room temperature. The result will be a thick, white slurry.
Step 3: Workup and Purification
-
Slowly and carefully add 50 mL of 6 M HCl to the beaker containing the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate salt. Stir until all solids have dissolved.
-
Transfer the mixture to a 250 mL separatory funnel. The mixture will separate into two layers.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine all organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a toluene/hexanes solvent system to afford this compound as a white crystalline solid.
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear progression from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Expected Results and Characterization
Following this protocol, a consistent and high yield of the target compound is expected.
| Parameter | Expected Value |
| Starting Material Mass | 10.15 g (50.0 mmol) |
| Theoretical Yield | 8.41 g |
| Typical Actual Yield | 6.7 - 7.6 g |
| Percent Yield | 80-90% |
| Appearance | White crystalline solid |
| Melting Point | 88-90 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H), 2.80 (q, 2H), 7.0-7.4 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 26.5, 115.2, 118.9, 130.5, 138.1, 162.7, 170.1 |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), 2970 (C-H), 1700 (C=O) |
Note: Spectroscopic data are predictive and should be confirmed experimentally.
References
- 1. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 2. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. leah4sci.com [leah4sci.com]
- 12. DSpace [open.bu.edu]
High-Yield Synthesis of 2-Ethyl-6-fluorobenzoic Acid via Directed ortho-Metalation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
2-Ethyl-6-fluorobenzoic acid is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its specific substitution pattern makes it an important intermediate for complex molecular architectures. This application note provides a detailed, high-yield protocol for the synthesis of this compound. The strategy hinges on Directed ortho-Metalation (DoM), a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. We will delve into the mechanistic underpinnings of this choice, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
Introduction and Strategic Rationale
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a frequent challenge in organic synthesis. For a target like this compound, traditional electrophilic aromatic substitution methods would likely yield a mixture of isomers, complicating purification and reducing the overall yield. To overcome this, we employ Directed ortho-Metalation (DoM).
DoM leverages the coordinating ability of a heteroatom-containing functional group on an aromatic ring—the Directing Metalation Group (DMG)—to guide a strong organolithium base to deprotonate a specific adjacent (ortho) position.[1][2] This creates a stabilized aryllithium intermediate that can then react with a chosen electrophile.[3] In our synthesis, the fluorine atom on the 1-ethyl-3-fluorobenzene starting material serves as a moderate DMG.[3] The fluorine atom's Lewis basicity coordinates with the Lewis acidic lithium of the n-butyllithium base, increasing the kinetic acidity of the C-H bond at the ortho position and facilitating regioselective deprotonation.[4] This approach offers superior control and typically results in higher yields compared to other methods.[2]
Reaction Scheme and Mechanism
The overall transformation involves a two-step, one-pot process: the directed lithiation of 1-ethyl-3-fluorobenzene followed by carboxylation using carbon dioxide (dry ice).
Scheme 1: Overall Synthesis

The mechanism proceeds as follows:
-
Complexation: The organolithium base, typically n-butyllithium (n-BuLi) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the fluorine atom of 1-ethyl-3-fluorobenzene. TMEDA, a bidentate ligand, breaks up the aggregate structure of n-BuLi, increasing its basicity and reactivity.[4]
-
Deprotonation: The activated base selectively removes a proton from the C2 position, which is ortho to the fluorine DMG, forming a key aryllithium intermediate.
-
Nucleophilic Attack (Carboxylation): The highly nucleophilic aryllithium attacks the electrophilic carbon of carbon dioxide.
-
Protonation (Work-up): An acidic aqueous work-up protonates the resulting lithium carboxylate salt to yield the final product, this compound.
References
Topic: Purification Techniques for 2-Ethyl-6-fluorobenzoic Acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Ethyl-6-fluorobenzoic acid is a key substituted aromatic carboxylic acid utilized as a versatile building block in the synthesis of pharmaceuticals and other high-value chemical entities. The isomeric purity and overall chemical integrity of this compound are paramount, as impurities can lead to undesirable side reactions, lower yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps. This guide provides a detailed examination of robust purification methodologies, grounded in fundamental physicochemical principles. We will explore classic, scalable techniques such as acid-base extraction and recrystallization, alongside a discussion of chromatographic approaches for achieving the highest levels of purity. Each protocol is presented with an emphasis on the underlying scientific rationale, enabling researchers to not only execute the procedures but also to adapt and troubleshoot them effectively.
Physicochemical Profile and Its Impact on Purification
A thorough understanding of the physicochemical properties of this compound is the foundation for designing an effective purification strategy. The interplay between its acidic nature, aromaticity, and the influence of the ethyl and fluoro substituents dictates its solubility and reactivity.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₉FO₂[1] | Basic information for characterization. |
| Molecular Weight | 168.17 g/mol [1] | Used for all stoichiometric calculations. |
| Appearance | Typically a white to off-white crystalline solid. | Visual indicator of purity; discoloration suggests impurities. |
| Melting Point | Not widely reported; expected to be similar to related substituted benzoic acids. For reference, 2-fluorobenzoic acid melts at 122-125 °C.[2][3] | A sharp melting point is a key indicator of high purity. A broad or depressed range signifies impurities. |
| pKa | Not explicitly reported. The pKa of benzoic acid is 4.2.[4] The electron-withdrawing fluorine at the ortho position increases acidity; the pKa of 2-fluorobenzoic acid is 3.27.[2] The ethyl group is weakly electron-donating, so the pKa of the target molecule is expected to be between 3.3 and 3.8. | The acidic nature is the cornerstone of the acid-base extraction technique, allowing for selective separation via salt formation. |
| Solubility | Water: Sparingly soluble in cold water, more soluble in hot water.[5][6] Organic Solvents: Generally soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[2][7][8] Sparingly soluble in non-polar solvents like hexane and cyclohexane.[6] | Solubility characteristics are critical for selecting appropriate solvents for recrystallization, extraction, and chromatography. |
Core Purification Strategy: A Multi-Step Approach
For crude this compound, which may contain neutral organic impurities (e.g., unreacted starting materials, byproducts) and acidic isomers, a multi-step approach is most effective. The primary workhorse is acid-base extraction to isolate the acidic components, followed by recrystallization to refine the final product and remove closely related impurities.
Caption: A multi-step workflow for purifying this compound.
Protocol I: Acid-Base Extraction
This technique leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude material with a mild aqueous base, the acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[9][10][11][12]
Scientific Principle
The reversible acid-base reaction is the core of this separation. Using a weak base like sodium bicarbonate (NaHCO₃) is often advantageous as it is selective for stronger acids like carboxylic acids over very weak acids like phenols, should they be present as impurities.[10]
R-COOH (org) + NaHCO₃ (aq) ⇌ R-COO⁻Na⁺ (aq) + H₂O (l) + CO₂ (g)
The purified acid is then recovered by shifting the equilibrium back to the left by adding a strong acid, which protonates the carboxylate and causes the water-insoluble carboxylic acid to precipitate.[9][11]
R-COO⁻Na⁺ (aq) + HCl (aq) → R-COOH (s)↓ + NaCl (aq)
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel. Ensure all solid material is fully dissolved.
-
First Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure generated from CO₂ evolution. Shake gently with frequent venting.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with two additional 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts in the same Erlenmeyer flask. This ensures complete transfer of the acidic product to the aqueous phase.
-
Wash (Optional): Wash the organic layer with a small amount of brine (saturated NaCl solution) to recover any dissolved water, then set it aside for disposal or recovery of neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl, ~12 M) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ~1-2). A white precipitate of this compound will form.[9]
-
Isolation: Keep the flask in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of ice-cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol II: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[5][13] For substituted benzoic acids, a mixed solvent system, such as ethanol/water, is often highly effective.[6]
Scientific Principle
The process relies on the principle that the ordered structure of a crystal lattice tends to exclude foreign molecules. As a saturated hot solution cools, the solubility of the target compound decreases, and it begins to form crystals. If the cooling process is slow, the crystal growth is selective, incorporating molecules of the target compound while leaving impurities behind in the solution (the "mother liquor").
Caption: A standard workflow for the recrystallization of a solid organic compound.
Step-by-Step Protocol (Ethanol/Water System)
-
Solvent Preparation: Prepare two flasks: one containing the crude this compound and another with deionized water. Both should be on a hot plate.
-
Dissolution: To the flask containing the crude acid, add a minimal amount of hot ethanol and swirl to dissolve the compound.
-
Saturation: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point).[6]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a perfectly clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes. Remove the charcoal via hot filtration through a fluted filter paper.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Advanced Purification: Chromatographic Methods
When impurities are structurally very similar to the target compound (e.g., positional isomers), extraction and recrystallization may not be sufficient. In these cases, preparative liquid chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be adapted for this purpose.
-
Normal-Phase (e.g., Flash Chromatography on Silica Gel): The polar carboxylic acid will interact strongly with the polar silica stationary phase. Elution is typically performed with a non-polar solvent mixture (e.g., hexane/ethyl acetate) containing a small amount of acid (e.g., 0.5-1% acetic acid). The added acid keeps the target compound protonated, preventing strong ionic interactions with the silica and reducing peak tailing.
-
Reverse-Phase (e.g., Preparative HPLC on C18): This is a powerful technique for high-resolution separations. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[14] An acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is again used to suppress ionization and ensure good peak shape. Multiple studies on the analysis of various fluorobenzoic acids by LC-MS/MS confirm the utility of this approach.[15][16][17]
Purity Verification
After purification, the integrity of the this compound must be confirmed.
-
Melting Point: A sharp melting point close to the literature value (if available) is a strong indicator of purity. Impurities typically cause a depression and broadening of the melting range.
-
HPLC Analysis: This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) and UV detection will separate the target compound from most potential impurities. Purity is determined by the area percentage of the main peak.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.
References
- 1. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. s4science.at [s4science.at]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Ethyl-6-fluorobenzoic Acid as a Strategic Building Block for Novel Compound Synthesis
Introduction: The Strategic Advantage of Substituted Benzoic Acids
In the landscape of modern drug discovery and materials science, the selection of foundational chemical scaffolds is a critical determinant of a project's success. Substituted benzoic acids are quintessential building blocks, offering a robust platform for constructing complex molecular architectures. Among these, 2-Ethyl-6-fluorobenzoic acid has emerged as a particularly valuable reagent. Its unique trifecta of functional groups—a reactive carboxylic acid, a sterically influential ethyl group, and a metabolically and electronically potent fluorine atom—provides medicinal chemists with a powerful tool for molecular design.
The strategic incorporation of fluorine is a well-established method for enhancing the pharmacological profile of bioactive molecules.[1] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3][4] When placed ortho to the carboxylic acid, as in this compound, the fluorine atom can significantly impact the conformation of resulting derivatives, such as amides, by influencing dihedral angles and intramolecular hydrogen bonding patterns.
The adjacent ortho-ethyl group is not a passive substituent. It introduces steric bulk that can lock the molecule into a preferred conformation, a crucial factor for optimizing binding affinity to biological targets like protein active sites. This steric hindrance can also shield adjacent bonds from enzymatic degradation. The synergy between the compact, highly electronegative fluorine and the bulkier, lipophilic ethyl group creates a unique chemical environment, making this compound a superior choice for synthesizing novel compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]
Physicochemical Properties
A comprehensive understanding of a building block's physical and chemical properties is essential for effective reaction design and optimization.
| Property | Value | Data Source |
| Molecular Formula | C₉H₉FO₂ | [6] |
| Molecular Weight | 168.17 g/mol | [6] |
| IUPAC Name | This compound | |
| CAS Number | 479676-22-7 | [7] |
| Predicted XlogP | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Appearance | White to off-white solid |
Core Application: Synthesis of Bioactive Amides
The formation of an amide bond is arguably the most frequent and critical reaction in medicinal chemistry, linking key fragments to build drug candidates.[8] this compound serves as an ideal starting point for creating N-aryl and N-alkyl benzamides, a motif present in numerous approved drugs. The specific substitution pattern of this building block directly influences the properties of the resulting amide products, guiding the path from a simple chemical reaction to a potential therapeutic agent.
Experimental Protocols
The following protocols provide robust, validated methods for the derivatization of this compound.
Protocol 1: Standard EDC/HOBt Mediated Amide Coupling
This method is a reliable choice for coupling with a wide range of primary and secondary amines. It proceeds through an active ester intermediate, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[9]
Materials & Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.1 | Coupling Partner |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (suppress racemization) |
| DIPEA (or TEA) | 2.5 | Non-nucleophilic base |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution. Following this, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Troubleshooting Guide [10]
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive EDC/NHS (hydrolyzed) | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation. |
| Sterically hindered amine | Switch to Protocol 2 (Acyl Fluoride method) or use a more potent coupling agent like HATU. | |
| Side Product Formation | EDC-related urea byproduct | Ensure proper aqueous workup; the urea is often soluble in the acidic wash. |
Protocol 2: Acyl Fluoride Mediated Coupling for Hindered Substrates
For electronically deficient or sterically demanding amines where standard EDC coupling fails, conversion of the carboxylic acid to a more reactive acyl fluoride is an excellent alternative.[8][11] Reagents like Cyanuric Fluoride or Deoxo-Fluor® can be used for this transformation.
Step-by-Step Procedure
-
Acyl Fluoride Formation:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add Cyanuric Fluoride (0.5 equiv) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equiv).
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
-
Amidation:
-
In a separate flask, dissolve the sterically hindered amine (1.2 equiv) and a base such as DIPEA (2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly transfer the freshly prepared acyl fluoride solution into the amine solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Application Case Study: Scaffolding for Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major focus of cancer drug discovery.[12][13][14] Many FDA-approved kinase inhibitors feature a core benzamide scaffold that orients other functional groups for optimal binding within the ATP pocket of the kinase.[15][16] The 2-ethyl-6-fluorobenzoyl moiety is particularly well-suited for this role. The fluorine can form favorable interactions with the protein backbone, while the ethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
The use of this compound allows for the systematic exploration of chemical space. By keeping the benzamide portion constant, researchers can modify the amine fragment to target different kinases or optimize ancillary properties like solubility and cell permeability, accelerating the drug discovery process.[5]
Conclusion
This compound is more than a simple starting material; it is a strategically designed building block that offers tangible advantages for the synthesis of complex, high-value molecules. The combined electronic and steric effects of its substituents provide a pre-organized scaffold that can enhance the pharmacological properties of its derivatives. The robust and versatile protocols detailed herein enable researchers, scientists, and drug development professionals to efficiently incorporate this valuable moiety into their synthetic workflows, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
- 1. chemxyne.com [chemxyne.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 479676-22-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Derivatization of 2-Ethyl-6-fluorobenzoic Acid for Enhanced Analytical Detection and Synthetic Utility
<
Abstract
This application note provides a detailed protocol for the derivatization of 2-Ethyl-6-fluorobenzoic acid into its more reactive acyl chloride. This conversion is a critical step for subsequent synthetic modifications, such as esterification and amidation, and for enhancing its detectability in various analytical techniques. The protocol described herein utilizes thionyl chloride (SOCl₂) as the derivatizing agent, a widely accepted and efficient method for this transformation.[1][2][3] This document outlines the scientific rationale, a step-by-step experimental procedure, safety precautions, and methods for characterization of the resulting 2-Ethyl-6-fluorobenzoyl chloride.
Introduction
This compound is an aromatic carboxylic acid derivative whose structure is of interest in medicinal chemistry and materials science. Direct use of the carboxylic acid in coupling reactions can be challenging due to the relatively poor leaving group nature of the hydroxyl group.[4] Derivatization to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic acyl substitution reactions.[5]
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[6][7] Several reagents can accomplish this, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride.[1][2] However, thionyl chloride (SOCl₂) is often the reagent of choice due to its affordability and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at room temperature.[2][3][8][9] This simplifies the purification of the desired acyl chloride.[2]
This protocol provides a robust and reproducible method for the synthesis of 2-Ethyl-6-fluorobenzoyl chloride, a key intermediate for the synthesis of various esters and amides. These derivatives are often synthesized to explore their biological activities or to modify the physicochemical properties of a parent compound. For instance, fluorinated benzoic acids and their derivatives are utilized as chemical tracers and have shown potential in antimicrobial applications.[10][11][12]
Reaction Mechanism and Rationale
The reaction between this compound and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[3][8] This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride ion on the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[3][8][13]
The choice of thionyl chloride is strategic. The gaseous nature of the byproducts (SO₂ and HCl) allows for their easy removal from the reaction mixture, often by simple evaporation or by carrying out the reaction under a nitrogen stream or in a fume hood.[2][14] This minimizes the need for extensive purification steps. For some reactions involving thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier reagent, though for many simple benzoic acid derivatives, this is not strictly necessary.[6][15]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the preparation of 2-Ethyl-6-fluorobenzoyl chloride.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Use fresh, as it is moisture-sensitive. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially Available | Ensure solvent is dry to prevent hydrolysis of the acyl chloride. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Equipment |
| Round-bottom flask with a magnetic stir bar |
| Reflux condenser with a drying tube (e.g., filled with CaCl₂) |
| Heating mantle with a stirrer |
| Schlenk line or nitrogen inlet |
| Rotary evaporator |
| Standard laboratory glassware (graduated cylinders, funnels, etc.) |
| Fume hood |
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[14] Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask to dissolve the starting material.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (e.g., 1.5 - 2.0 equivalents) to the stirred solution at room temperature. An addition funnel can be used for larger scale reactions. The addition is exothermic, and a gentle reflux may be observed.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours. For more precise monitoring, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Carefully remove the excess thionyl chloride and the DCM solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all the volatile components are removed. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.[14]
-
Product: The resulting crude 2-Ethyl-6-fluorobenzoyl chloride is often of sufficient purity for subsequent reactions.[15] If higher purity is required, vacuum distillation can be performed, although this may not be necessary for many applications.
Workflow Diagram
Caption: Workflow for the synthesis of 2-Ethyl-6-fluorobenzoyl chloride.
Characterization of the Derivative
The successful formation of 2-Ethyl-6-fluorobenzoyl chloride can be confirmed using several analytical techniques.
-
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher frequency (typically around 1780-1815 cm⁻¹).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid (typically a broad singlet above 10 ppm) will disappear.[16] The chemical shifts of the aromatic and ethyl protons will also be slightly affected by the change in the electronic environment.
-
¹³C NMR: The carbonyl carbon of the acyl chloride will appear in a characteristic downfield region (around 165-175 ppm), which is distinct from the carboxylic acid carbonyl.[16]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the acyl chloride is sufficiently volatile, GC-MS can be used to confirm its molecular weight and purity. Derivatization to an ester, for example by quenching a small aliquot with methanol, can also be used for GC-MS analysis.[10][17]
Subsequent Applications: Esterification and Amidation
The newly synthesized 2-Ethyl-6-fluorobenzoyl chloride is a versatile intermediate for a variety of subsequent reactions.
Protocol for Esterification (Example: Synthesis of Ethyl 2-Ethyl-6-fluorobenzoate)
-
Dissolve the crude 2-Ethyl-6-fluorobenzoyl chloride in an anhydrous solvent such as DCM or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.2 equivalents) of anhydrous ethanol and a non-nucleophilic base such as triethylamine (to scavenge the HCl byproduct).
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt and any excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
Protocol for Amidation (Example: Synthesis of N-benzyl-2-ethyl-6-fluorobenzamide)
-
Dissolve the crude 2-Ethyl-6-fluorobenzoyl chloride in an anhydrous solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzylamine (2.2 equivalents to act as both nucleophile and base, or 1.1 equivalents with an external base like triethylamine) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, including washes with dilute acid (to remove excess amine) and base.
-
Dry the organic layer, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
The formation of amides from carboxylic acids can also be achieved directly using coupling reagents, but the acyl chloride route is often very efficient.[18][19]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient thionyl chloride or reaction time. | Add more thionyl chloride or increase the reflux time. |
| Low yield | Hydrolysis of the acyl chloride due to moisture. | Ensure all glassware and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Product is a dark color | Impurities in the starting material or decomposition. | Purify the starting material. If the product is for immediate use, the color may not affect the subsequent reaction. |
Conclusion
The derivatization of this compound to its acyl chloride using thionyl chloride is a straightforward and highly effective method for activating the carboxylic acid group for further synthetic transformations. The protocol detailed in this application note is robust and can be adapted for various scales. The resulting acyl chloride is a valuable intermediate for the synthesis of a wide range of esters and amides, which are of significant interest to researchers in drug development and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. worldscientific.com [worldscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 13. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 14. researchgate.net [researchgate.net]
- 15. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 16. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Strategic Role of 2-Ethyl-6-fluorobenzoic Acid in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Scaffolds in Crop Protection
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for developing next-generation herbicides, fungicides, and insecticides. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—have proven invaluable in overcoming challenges like resistance development and environmental persistence. Within this context, substituted fluorobenzoic acids have emerged as critical building blocks for a diverse array of active ingredients.
This technical guide focuses on the application of 2-Ethyl-6-fluorobenzoic acid , a versatile synthetic intermediate. While direct, publicly documented instances of its use in commercialized agrochemicals are not as prevalent as its chlorinated or brominated analogs like 2-chloro-6-fluorobenzoic acid[1][2] or 2-bromo-6-fluorobenzoic acid[3], its structural motifs suggest a high potential for creating novel crop protection agents. The principles governing the reactivity of the fluorobenzoic acid core are well-established, allowing us to extrapolate and present robust synthetic protocols. This document will, therefore, serve as a detailed guide for researchers and drug development professionals on leveraging this compound in the synthesis of potential agrochemical candidates. We will explore its role as a precursor, detail hypothetical yet chemically sound synthetic transformations, and provide the rationale behind these experimental designs.
Core Principles: Why this compound is a Valuable Intermediate
The utility of this compound in agrochemical synthesis is rooted in the specific functionalities of its structure:
-
The Carboxylic Acid Group: This is the primary reactive handle for a multitude of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, which are often the key linkages in the final active molecule.
-
The Ortho-Fluoro Substituent: The fluorine atom at the 2-position significantly influences the acidity of the carboxylic acid and the electronic properties of the aromatic ring. It can also play a crucial role in directing the binding of the final molecule to its biological target.
-
The Ortho-Ethyl Substituent: The ethyl group provides steric bulk and lipophilicity. These properties can be fine-tuned to optimize the molecule's movement within the plant, its interaction with the target site, and its metabolic profile. The combination of the ethyl and fluoro groups creates a unique steric and electronic environment around the carboxylic acid, which can be exploited for selective synthesis.
The general class of benzoic acid derivatives has been identified as important in the formulation of root growth inhibiting herbicides[4]. The strategic placement of substituents, as seen in this compound, is a key aspect of modern herbicide design.
Application in Herbicide Synthesis: A Hypothetical Pathway to a Protoporphyrinogen Oxidase (PPO) Inhibitor
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a major class of weed control agents. The synthesis of many PPO inhibitors involves the coupling of a substituted phenyl ring to a heterocyclic system. Here, we propose a hypothetical, yet plausible, synthetic route to a novel PPO inhibitor using this compound as a key starting material.
Workflow for the Synthesis of a Hypothetical PPO Inhibitor
Caption: Synthetic workflow for a hypothetical PPO inhibitor.
Experimental Protocol: Synthesis of a 2-Ethyl-6-fluorobenzoyl Triazole Amide
This protocol is based on standard amidation procedures commonly employed in agrochemical synthesis.
Step 1: Synthesis of 2-Ethyl-6-fluorobenzoyl chloride
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 59.5 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (13.0 mL, 178.5 mmol) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Ethyl-6-fluorobenzoyl chloride is a pale yellow oil and can be used in the next step without further purification.
Step 2: Amide Coupling with 3-Amino-1,2,4-triazole
-
Reaction Setup: In a separate 500 mL flask, dissolve 3-amino-1,2,4-triazole (5.0 g, 59.5 mmol) and triethylamine (12.4 mL, 89.2 mmol) in 150 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the crude 2-Ethyl-6-fluorobenzoyl chloride (dissolved in 50 mL of anhydrous DCM) to the cooled solution of the amine over 30 minutes.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final amide product.
-
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| This compound | 168.16 | 10.0 g | 1.0 |
| Thionyl Chloride | 118.97 | 13.0 mL | 3.0 |
| 3-Amino-1,2,4-triazole | 84.08 | 5.0 g | 1.0 |
| Triethylamine | 101.19 | 12.4 mL | 1.5 |
Application in Fungicide Synthesis: A Pathway to a Benzamide Fungicide
Benzamide fungicides are another important class of agrochemicals. The synthesis often involves the formation of an amide bond between a substituted benzoic acid and an appropriate amine-containing fragment.
Workflow for the Synthesis of a Hypothetical Benzamide Fungicide
Caption: Synthesis of a hypothetical benzamide fungicide.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes a common peptide coupling method that is also widely applicable in small molecule synthesis, offering mild reaction conditions.
-
Reaction Setup: To a solution of this compound (5.0 g, 29.7 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (4.4 g, 32.7 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (6.3 g, 32.7 mmol). Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the desired aromatic amine (e.g., 4-chloroaniline, 3.8 g, 29.7 mmol) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (6.2 mL, 35.6 mmol).
-
Reaction Conditions: Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzamide fungicide.
-
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| This compound | 168.16 | 5.0 g | 1.0 |
| EDC·HCl | 191.70 | 6.3 g | 1.1 |
| HOBt | 135.12 | 4.4 g | 1.1 |
| 4-Chloroaniline | 127.57 | 3.8 g | 1.0 |
| DIPEA | 129.24 | 6.2 mL | 1.2 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in the synthesis of novel agrochemicals. The principles of its reactivity, by analogy to other ortho-substituted fluorobenzoic acids, are well-understood and allow for its incorporation into established synthetic pathways for creating potential herbicides and fungicides. The protocols detailed in this guide, while based on logical chemical principles rather than specific documented examples, provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate. As the demand for new and effective crop protection solutions continues to grow, the systematic exploration of such novel scaffolds will be paramount in the discovery of the next generation of agrochemicals.
References
Application Notes & Protocols: Polymerization Reactions Involving 2-Ethyl-6-fluorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Aromatic Polymers
The incorporation of fluorine atoms into polymer backbones imparts a unique and highly desirable set of properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics.[1] Polymers derived from fluorinated aromatic monomers, such as derivatives of 2-Ethyl-6-fluorobenzoic acid, are of significant interest in the development of advanced materials for pharmaceuticals, electronics, and aerospace applications. The presence of the fluoro-substituent can improve solubility, lower the dielectric constant, and increase the thermal stability of the resulting polymers.[1]
This guide provides a detailed exploration of the potential polymerization reactions involving this compound. While direct, peer-reviewed protocols for the homopolymerization of this specific monomer are not extensively documented, we can extrapolate from established principles of polycondensation of similar fluorinated aromatic carboxylic acids to devise robust and reliable synthetic strategies. The protocols herein are presented as representative methods, grounded in established chemical principles, to guide researchers in the synthesis of novel polymers from this compound and its derivatives.
Core Concepts: Polycondensation of Aromatic Carboxylic Acids
The primary route for polymerizing this compound is through polycondensation reactions . This type of polymerization involves the reaction between functional groups of monomers, resulting in the formation of a larger structural unit while releasing a smaller molecule, such as water.[2] For an aromatic carboxylic acid like this compound, this can be achieved through two main pathways:
-
Self-Condensation to form Polyesters: In this approach, the carboxylic acid group of one monomer reacts with a derivative of the carboxylic acid of another, or with a hydroxyl group in a copolymerization, to form an ester linkage.
-
Condensation with a Diamine to form Polyamides: Here, the carboxylic acid group reacts with an amine group from a co-monomer to form an amide linkage.
The choice of polymerization method will depend on the desired properties of the final polymer. Polyesters are known for their good mechanical properties and thermal stability, while polyamides (aramids) often exhibit exceptional strength and heat resistance.
Detailed Protocol 1: Synthesis of a Wholly Aromatic Polyester via Melt Polycondensation
This protocol details the synthesis of a wholly aromatic polyester from this compound via a two-step melt polycondensation process. This method is adapted from established procedures for the synthesis of aromatic polyesters.[3][4]
Rationale and Experimental Design
Melt polycondensation is a common and effective method for synthesizing high-molecular-weight polyesters.[3] It avoids the use of solvents at high temperatures, which can be advantageous for process simplicity and environmental considerations. The reaction proceeds in two stages:
-
Acetylation: The carboxylic acid is first converted to an acetoxy derivative. This is a crucial step as it increases the reactivity of the monomer for the subsequent polycondensation.
-
Melt Polycondensation: The acetylated monomer is heated under vacuum to a high temperature. The acetic acid byproduct is removed under vacuum, driving the polymerization reaction towards the formation of a high-molecular-weight polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Monomer |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating Agent |
| Antimony(III) oxide (Sb₂O₃) | High Purity | Alfa Aesar | Polycondensation Catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Solvent for purification |
| Methanol | ACS Grade | VWR | Non-solvent for polymer precipitation |
| Nitrogen (N₂) Gas | High Purity | Airgas | Inert atmosphere |
| Argon (Ar) Gas | High Purity | Airgas | Inert atmosphere |
| Round-bottom flask with side arm | - | - | Reaction vessel |
| Distillation apparatus | - | - | Removal of acetic acid |
| High-vacuum pump | - | - | To drive the polymerization reaction |
| Mechanical stirrer | - | - | To ensure homogenous reaction mixture |
Experimental Workflow
Caption: Workflow for the synthesis of a wholly aromatic polyester.
Step-by-Step Procedure
Step 1: Acetylation of this compound
-
In a dry, nitrogen-purged 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol) and acetic anhydride (0.12 mol).
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4 hours under a gentle flow of nitrogen.
-
After 4 hours, arrange the apparatus for distillation and remove the excess acetic anhydride and acetic acid formed during the reaction.
Step 2: Melt Polycondensation
-
To the flask containing the crude acetylated monomer, add the polycondensation catalyst, antimony(III) oxide (0.05 mol%).
-
Equip the flask with a mechanical stirrer and connect it to a high-vacuum line through a cold trap.
-
Gradually heat the reaction mixture in an oil bath.
-
Once the monomer melts, start the mechanical stirrer.
-
Increase the temperature to 250-280°C and apply a high vacuum (<1 Torr).
-
Continue the reaction for 4-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.
Step 3: Polymer Isolation and Purification
-
Allow the reaction mixture to cool to room temperature under an inert atmosphere.
-
Dissolve the resulting solid polymer in a minimum amount of N,N-dimethylformamide (DMF).
-
Pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Detailed Protocol 2: Synthesis of a Fluorinated Polyamide via Low-Temperature Polycondensation
This protocol describes the synthesis of a fluorinated polyamide by reacting this compound (after conversion to its acid chloride) with an aromatic diamine. This low-temperature solution polycondensation is a common method for preparing high-performance aromatic polyamides.[1]
Rationale and Experimental Design
Low-temperature solution polycondensation is preferred for the synthesis of aromatic polyamides as it avoids the high temperatures that can cause side reactions and degradation. The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acid chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Polycondensation: The resulting acid chloride is then reacted with a diamine in an aprotic polar solvent at low temperatures. A base, such as pyridine, is often added to neutralize the HCl byproduct.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Monomer |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Fisher Scientific | Activating Agent |
| 4,4'-Oxydianiline (ODA) | High Purity | TCI America | Co-monomer (Diamine) |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Acros Organics | Solvent |
| Pyridine | Anhydrous | Alfa Aesar | Acid Scavenger |
| Methanol | ACS Grade | VWR | Non-solvent for polymer precipitation |
| Nitrogen (N₂) Gas | High Purity | Airgas | Inert atmosphere |
Experimental Workflow
Caption: Workflow for the synthesis of a fluorinated polyamide.
Step-by-Step Procedure
Step 1: Synthesis of 2-Ethyl-6-fluorobenzoyl Chloride
-
In a dry, nitrogen-purged round-bottom flask, combine this compound (0.1 mol) and thionyl chloride (0.15 mol).
-
Add a few drops of anhydrous DMF as a catalyst.
-
Heat the mixture to reflux for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Ethyl-6-fluorobenzoyl chloride is used directly in the next step.
Step 2: Low-Temperature Solution Polycondensation
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 0.1 mol) in anhydrous N,N-dimethylacetamide (DMAc).
-
Add anhydrous pyridine (0.2 mol) to the solution.
-
Cool the solution to 0-5°C using an ice bath.
-
Dissolve the 2-Ethyl-6-fluorobenzoyl chloride from Step 1 in a small amount of anhydrous DMAc.
-
Add the acid chloride solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.[1]
Step 3: Polymer Isolation and Purification
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.[1]
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any salts and residual solvent.
-
Dry the purified polyamide in a vacuum oven at 80°C overnight.[1]
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid groups. | For polyesters, appearance of a strong C=O stretching band around 1720-1740 cm⁻¹. For polyamides, appearance of C=O stretching (Amide I) around 1630-1690 cm⁻¹ and N-H bending (Amide II) around 1515-1570 cm⁻¹. |
| NMR Spectroscopy (¹H and ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeating unit. | ¹H NMR will show characteristic aromatic and ethyl group protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atom. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization will result in high molecular weights (typically Mn > 10,000 g/mol ) with a PDI that can vary depending on the polymerization method. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Fluorinated aromatic polymers are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[3] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | The Tg will provide information about the amorphous or semi-crystalline nature of the polymer. Wholly aromatic polymers often have high Tg values.[3] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the synthesis of novel fluorinated aromatic polyesters and polyamides from this compound. The unique combination of an ethyl group and a fluorine atom on the aromatic ring is expected to yield polymers with interesting solubility and processing characteristics, in addition to the high performance typically associated with fluorinated polymers.
Further research could explore:
-
Copolymerization: Incorporating other aromatic or aliphatic monomers to fine-tune the polymer properties.
-
Ring-Opening Polymerization: Investigating the possibility of converting this compound into a cyclic monomer that could undergo ring-opening polymerization. While less direct, this could offer alternative routes to novel polymer architectures.[5]
-
Applications: Exploring the potential of these new polymers in applications such as gas separation membranes, low-dielectric constant materials for microelectronics, or as matrices for drug delivery systems.
By systematically applying and adapting these foundational polymerization techniques, researchers can unlock the potential of this compound as a valuable building block for next-generation high-performance materials.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Ethyl-6-fluorobenzoic Acid
Introduction: The Significance of 2-Ethyl-6-fluorobenzoic Acid in Medicinal Chemistry
This compound is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable feature in modern medicinal chemistry. The ortho-ethyl group provides steric hindrance that can lock the conformation of the molecule and provide specific interactions with biological targets. As such, robust and scalable synthetic routes to this compound are of high interest to researchers and professionals in the drug development sector.
This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on the principles of process chemistry and safety. We will explore a highly regioselective method, Directed ortho-Metalation (DoM), which offers significant advantages over classical approaches for the synthesis of highly substituted aromatic compounds.
Strategic Approach: Directed ortho-Metalation (DoM) for Regioselective Synthesis
For the synthesis of this compound, a Directed ortho-Metalation (DoM) strategy is recommended for its high regioselectivity and efficiency.[1][2][3][4] DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho-position.[3] This generates a stabilized carbanion that can then react with an electrophile, in our case carbon dioxide, to introduce the desired carboxylic acid functionality.
The fluorine atom in the starting material, 1-ethyl-3-fluorobenzene, can act as a moderate directing group.[4] This approach ensures the precise installation of the carboxylic acid group at the C2 position, avoiding the formation of other isomers that would require challenging purification steps.
Reaction Scheme:
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale and includes considerations for scaling up to a pilot plant setting.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Ethyl-3-fluorobenzene | ≥98% | Commercially Available | Starting material |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercially Available | Strong base |
| Tetramethylethylenediamine (TMEDA) | ≥99.5%, redistilled | Commercially Available | Ligand to enhance basicity |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Reaction solvent |
| Carbon Dioxide (CO2) | Gaseous, high purity | Commercially Available | Electrophile |
| Hydrochloric Acid (HCl) | 37% (w/w) | Commercially Available | For acidic workup |
| Diethyl Ether (Et2O) | ACS grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate (Na2SO4) | Granular | Commercially Available | Drying agent |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Source of dry gaseous carbon dioxide.
-
Standard glassware for workup and purification.
Detailed Synthetic Procedure:
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a stream of dry nitrogen. Maintaining an inert and anhydrous environment is critical for the success of this reaction.
Step 2: Directed ortho-Metalation
-
To the reaction flask, add 1-ethyl-3-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 mL per mmol of substrate).
-
Add freshly distilled tetramethylethylenediamine (TMEDA, 1.2 eq).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete lithiation.
Step 3: Carboxylation
-
Bubble dry carbon dioxide gas through the reaction mixture at a steady rate for 1 hour at -78 °C. The color of the reaction mixture will gradually fade.
-
After the addition of CO2, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Workup and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is ~1-2.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford a white crystalline solid.
Process Safety and Scale-up Considerations
Scaling up organolithium reactions requires careful planning and execution due to the inherent hazards of the reagents and the exothermic nature of the reactions.
Safety Precautions:
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric and highly reactive reagent. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. Personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.
-
Exothermic Reaction: The lithiation and quenching steps are exothermic. On a larger scale, efficient heat removal is critical to prevent a runaway reaction. The reaction should be performed in a reactor with adequate cooling capacity and temperature monitoring.
-
Solvent Safety: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use only fresh, inhibitor-free anhydrous THF.
Scale-up Challenges and Mitigation Strategies:
| Challenge | Mitigation Strategy |
| Heat Management | Use a jacketed reactor with a reliable cooling system. For larger scales, consider a semi-batch process where the organolithium reagent is added at a controlled rate to manage the heat evolution.[5] |
| Mixing | Ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized "hot spots." The choice of impeller and stirring speed is crucial on a larger scale. |
| Reagent Addition | The addition of s-BuLi should be carefully controlled to maintain the desired reaction temperature. Automated dosing systems are recommended for pilot and production scale. |
| CO2 Addition | On a larger scale, the subsurface addition of gaseous CO2 with efficient stirring is necessary to ensure good gas-liquid mass transfer. Maintaining a positive pressure of CO2 can also improve the reaction rate. |
| Workup | The quenching step is highly exothermic and can generate gas. The acid should be added slowly and with vigorous stirring and cooling. The reactor must be properly vented. |
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-6-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Ethyl-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guides & FAQs
This guide is structured in a question-and-answer format to directly address specific challenges you may face. We will explore the two most common synthetic routes and their associated side reactions.
Common Synthetic Routes:
-
Directed Ortho-lithiation: This route involves the deprotonation of 1-fluoro-3-ethylbenzene at the position ortho to the fluorine atom, followed by carboxylation. The fluorine atom is a powerful directing group for this reaction.[1]
-
Grignard Reaction: This method typically starts with a halogenated precursor, such as 2-bromo-1-ethyl-3-fluorobenzene, which is converted to a Grignard reagent and then reacted with carbon dioxide.[2][3]
Below, we address common problems and provide detailed troubleshooting advice.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of this compound via the Grignard route, but I am consistently getting very low yields or no product at all. What could be the issue?
Answer: A low or negligible yield in a Grignard reaction is most often due to the high reactivity of the Grignard reagent, which is a very strong base.[2] Any trace of acidic protons in your reaction will quench the Grignard reagent before it can react with carbon dioxide.
Troubleshooting Steps & Explanations:
-
Strictly Anhydrous Conditions: Grignard reagents react readily with water.[4] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried. Tetrahydrofuran (THF), a common solvent for Grignard reactions, should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Starting Material Purity: The aryl halide used to prepare the Grignard reagent must be free of any acidic functional groups, such as alcohols (-OH) or carboxylic acids (-COOH).[3][5]
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas to prevent atmospheric moisture and oxygen from entering the reaction vessel.
-
Quality of Magnesium: Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, it may be necessary to activate it. This can be done by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in a small amount of the solvent until the color of the iodine disappears or gas evolution is observed.
Protocol for Grignard Reagent Formation and Carboxylation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of argon.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium.
-
Add a solution of the aryl halide (e.g., 2-bromo-1-ethyl-3-fluorobenzene, 1 equivalent) in anhydrous THF to the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start (indicated by gentle refluxing), warm the flask gently or add an activating agent.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Introduce a stream of dry carbon dioxide gas over the surface of the stirred solution, or pour the Grignard solution slowly onto crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench the reaction by carefully adding aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: During the synthesis of this compound, I have isolated a significant amount of a byproduct that appears to be a symmetrical biaryl compound. What is this and how can I avoid it?
Answer: The formation of a symmetrical biaryl byproduct is likely due to a Wurtz-type coupling reaction. This occurs when the Grignard reagent reacts with the unreacted starting aryl halide.
Mechanism of Wurtz-type Coupling:
R-MgX + R-X → R-R + MgX₂
Troubleshooting Steps & Explanations:
-
Slow Addition of Aryl Halide: Add the solution of the aryl halide to the magnesium turnings slowly and at a controlled rate. This ensures that the concentration of the aryl halide in the reaction mixture is always low, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Dilution: Performing the reaction under more dilute conditions can also disfavor the bimolecular coupling reaction.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can sometimes promote side reactions.
Visualizing the Reaction Pathways:
Caption: Main vs. Side Reaction in Grignard Synthesis.
Issue 3: Presence of Benzene and Other Dehalogenated Byproducts
Question: My final product is contaminated with ethylbenzene and other dehalogenated impurities. How are these forming, and how can I prevent them?
Answer: The presence of dehalogenated byproducts like ethylbenzene indicates that the organometallic intermediate (either an aryllithium or a Grignard reagent) has been protonated by a proton source.
Troubleshooting Steps & Explanations:
-
Rigorous Exclusion of Proton Sources: As mentioned in Issue 1, any source of acidic protons will lead to the formation of these byproducts. This includes water, alcohols, and even acidic protons on other functional groups.[4]
-
Solvent Choice for Ortho-lithiation: In directed ortho-lithiation, the strong organolithium base can react with the solvent if it is not chosen carefully. For example, n-butyllithium can deprotonate THF, especially at temperatures above -50°C.[1] Using a non-ethereal solvent like hexane or switching to a more stable ether like diethyl ether can sometimes mitigate this.
-
Temperature Control in Ortho-lithiation: The stability of the aryllithium intermediate is crucial. These reactions are typically carried out at low temperatures (e.g., -78°C) to prevent decomposition and side reactions with the solvent.[1]
Table 1: Common Proton Sources and Prevention Strategies
| Proton Source | Prevention Strategy |
| Atmospheric Moisture | Maintain a positive pressure of an inert gas (Ar or N₂). |
| Wet Solvents | Use freshly distilled, anhydrous solvents. |
| Wet Glassware | Oven-dry or flame-dry all glassware before use. |
| Acidic Functional Groups | Ensure starting materials are free of acidic protons. |
Issue 4: Difficulty in Purifying the Final Product
Question: I am having trouble purifying my crude this compound. What are the best methods for purification?
Answer: Purification of carboxylic acids can often be achieved by taking advantage of their acidic nature.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base, such as 1 M sodium hydroxide or a saturated solution of sodium bicarbonate. The desired carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.
-
Separate the aqueous layer and wash it once or twice with fresh organic solvent to remove any neutral impurities (like the biaryl byproduct or unreacted starting material).
-
Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is around 1-2. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
-
Recrystallization:
-
If the product is still not pure enough after acid-base extraction, recrystallization can be performed.
-
Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures.
-
Visualizing the Purification Workflow:
Caption: Acid-Base Extraction Workflow for Purification.
References
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 2-Ethyl-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Ethyl-6-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a substituted benzoic acid, its physicochemical properties are governed by a delicate interplay of its functional groups, often leading to poor aqueous solubility that can complicate experimental work.
This document provides in-depth, field-proven insights and actionable protocols to diagnose and overcome these issues, ensuring the reliability and success of your research and development efforts.
Physicochemical Profile of this compound
Understanding the structure of this compound is the first step in troubleshooting its solubility. The molecule's behavior is a composite of its three key components: the benzoic acid core, the ortho-ethyl group, and the ortho-fluoro group.
-
Benzoic Acid Core : The carboxyl group (-COOH) is polar and can participate in hydrogen bonding, while the phenyl ring is nonpolar and hydrophobic. Carboxylic acids are generally weak acids, meaning their solubility in water is highly dependent on pH.[1][2]
-
Ortho-Ethyl Group : This alkyl group significantly increases the molecule's lipophilicity (hydrophobicity), which tends to decrease its solubility in aqueous solutions.
-
Ortho-Fluoro Group : Fluorine is the most electronegative element. Its presence as an electron-withdrawing group adjacent to the carboxyl moiety increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid.[3][4] This means it will become ionized to its more soluble carboxylate form at a lower pH.
| Property | Value | Source/Comment |
| CAS Number | 479676-22-7 | [5] |
| Molecular Formula | C₉H₉FO₂ | Derived from structure. |
| Molecular Weight | 168.17 g/mol | Derived from formula. |
| Appearance | Typically a white to off-white solid. | Inferred from similar benzoic acid derivatives.[6] |
| Aqueous Solubility | Poor; expected to be low due to the hydrophobic ethyl group and phenyl ring.[2][7] | Quantitative data not readily available; must be determined experimentally. |
| Organic Solvent Solubility | Generally soluble in polar organic solvents like ethers, ketones, and alcohols.[6][8] | Inferred from general solubility patterns of substituted benzoic acids. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
A: The low aqueous solubility at neutral pH is expected. The molecule's structure is dominated by the nonpolar phenyl ring and the lipophilic ethyl group, which limits its interaction with water.[2][7] In its protonated (neutral) form, the carboxylic acid is not charged and behaves as a poorly soluble organic solid. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its highly soluble carboxylate salt form by increasing the pH.
Q2: I need to dissolve the compound for an in vitro biological assay. What solvent should I start with?
A: For biological assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[9][10] This is the basis for determining kinetic solubility. Be aware that diluting from a DMSO stock can lead to supersaturation and eventual precipitation if the compound's thermodynamic solubility limit in the final buffer is exceeded.[11] Always include a vehicle control (DMSO in buffer) in your experiment.
Q3: How does pH dramatically affect the solubility of this compound?
A: The solubility of this compound is governed by its acidic nature. At a pH below its pKa, the compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly soluble. As the pH of the solution is raised to a level greater than the pKa, the compound deprotonates to form the anionic carboxylate salt (-COO⁻).[12] This ionized form is significantly more polar and readily dissolves in water. The relationship is so pronounced that a change of 1-2 pH units around the pKa can increase solubility by several orders of magnitude.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one do I need?
A:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[10] This method is fast, high-throughput, and relevant for early drug discovery screening where compounds are handled in this manner.[9][13]
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to an aqueous buffer and shaking it until equilibrium is reached (typically 24-48 hours).[13][14] This "gold standard" measurement is crucial for lead optimization and formulation development, as it represents the maximum stable concentration of the compound.[13]
Choose the measurement that best reflects your experimental workflow. For high-throughput screening, kinetic solubility is appropriate. For formulation and late-stage development, thermodynamic solubility is essential.
Troubleshooting Guide: Strategies for Solubilization
If you are facing solubility issues, a systematic approach is key. The optimal strategy depends on your experimental requirements (e.g., aqueous vs. organic media, required concentration).
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for addressing solubility issues.
3.1. Strategy 1: pH Adjustment for Aqueous Solutions
Causality: This is the most effective method for aqueous systems. By adding a base (e.g., NaOH, KOH), you shift the equilibrium from the poorly soluble neutral acid to the highly soluble anionic carboxylate salt.
R-COOH (solid, insoluble) + OH⁻ ⇌ R-COO⁻ (aqueous, soluble) + H₂O
pH-Dependent Ionization and Solubility
Caption: Effect of pH on the ionization state and solubility.
Step-by-Step Protocol: Preparing a 10 mM Aqueous Stock Solution
-
Weigh Compound: Weigh out 16.82 mg of this compound (for 10 mL final volume).
-
Add Water: Add approximately 8 mL of purified water to the vessel. The compound will likely remain as a suspension.
-
Titrate with Base: While stirring, add 1 M NaOH dropwise. Monitor the solution. As the pH increases and surpasses the compound's pKa, the solid will dissolve completely.
-
pH Adjustment (Optional): If a specific final pH is required, use a pH meter and carefully adjust as needed. Be aware that lowering the pH back towards the pKa may cause precipitation.
-
Final Volume: Once fully dissolved, add water to reach the final volume of 10 mL.
Trustworthiness Check: A successfully prepared solution should be clear and free of particulates. If the solution becomes cloudy upon standing, it may indicate that the pH has dropped (e.g., due to CO₂ absorption from the air) and the compound is precipitating.
3.2. Strategy 2: Co-solvency
Causality: If pH adjustment is not viable (e.g., it interferes with your assay), using a water-miscible organic co-solvent can enhance solubility. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic parts of the molecule.
Common Co-solvents for Initial Screening
| Co-solvent | Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Strong solvent, but can have effects on cells/enzymes at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in biological systems. |
| Methanol | 5-20% | More polar than ethanol; can be effective.[15] |
| Acetonitrile | 5-15% | Common in analytical chemistry (e.g., HPLC).[15] |
| N,N-Dimethylformamide (DMF) | 1-5% | High boiling point, powerful solvent. |
Step-by-Step Protocol: Co-solvent Screening
-
Prepare Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare Co-solvent Blends: Create a series of your primary aqueous buffer containing different percentages of the chosen co-solvent (e.g., buffer with 1%, 2%, 5%, and 10% DMSO).
-
Test Dilutions: Add a small aliquot of the DMSO stock to each co-solvent blend to achieve your desired final concentration.
-
Observe: Mix and observe immediately for any signs of precipitation (turbidity). Incubate at the experimental temperature for 1-2 hours and observe again.
-
Select: The lowest percentage of co-solvent that maintains a clear solution is the optimal choice to minimize potential artifacts.
Standard Experimental Protocols for Solubility Measurement
Accurately measuring solubility is critical for reproducible science. Below are protocols for the two primary methods.
Comparison of Solubility Assay Workflows
Caption: Workflows for thermodynamic vs. kinetic solubility assays.
4.1 Protocol: Measuring Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility and is considered the "gold standard".[13]
-
Preparation: To a series of glass vials, add a measured amount of the relevant aqueous buffer (e.g., 1 mL of pH 7.4 phosphate-buffered saline).
-
Add Excess Compound: Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is 2-5 mg per mL.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14] Some compounds may require 48-72 hours.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant. For best results, filter the supernatant through a 0.22 µm PVDF filter to remove any remaining microscopic particles.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the filtered supernatant into the same solvent and quantify the concentration using a validated analytical method, such as HPLC-UV or LC/MS.[9]
4.2 Protocol: Measuring Kinetic (Turbidimetric) Solubility
This high-throughput method is ideal for early-stage discovery.[9][10][11]
-
Prepare Compound Plate: Prepare a 96-well plate with a high-concentration solution of this compound in 100% DMSO (e.g., 10 mM). Also include wells with only DMSO for a blank control.
-
Prepare Assay Plate: Add the desired aqueous buffer to the wells of a clear, flat-bottom 96-well plate.
-
Dilution: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a final DMSO concentration typically between 1-2%.
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.[10] The concentration at which turbidity significantly increases above the blank is reported as the kinetic solubility.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 479676-22-7 [chemicalbook.com]
- 6. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 2-Ethyl-6-fluorobenzoic Acid
Welcome to the technical support center dedicated to the successful derivatization of 2-Ethyl-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your esterification and amidation reactions, ensuring high yields and purity.
The Challenge: Steric Hindrance in this compound
The ortho-positioning of the ethyl and fluoro groups in this compound presents a significant steric barrier around the carboxylic acid functionality. This steric hindrance can impede the approach of nucleophiles, leading to slow reaction rates and low yields when using standard derivatization protocols.[1] This guide provides strategies to overcome these challenges through the selection of appropriate reagents and optimization of reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound in a question-and-answer format.
Question 1: My esterification/amidation reaction with this compound is resulting in very low or no yield. What is the likely cause and how can I fix it?
Answer:
Low to no yield is the most common issue when derivatizing this compound and is almost always due to the steric hindrance from the ortho ethyl and fluoro groups. Standard coupling reagents may not be potent enough to activate the carboxylic acid efficiently, or the hindered environment prevents the nucleophile (alcohol or amine) from attacking the activated intermediate.
Troubleshooting Steps & Solutions:
-
Inadequate Carboxylic Acid Activation: Your primary focus should be on robust activation of the carboxylic acid.
-
Solution 1: Convert to an Acyl Chloride. This is often the most effective strategy for highly hindered acids. By converting the carboxylic acid to the more reactive acyl chloride, the subsequent reaction with an alcohol or amine is much more facile. Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are excellent choices for this transformation.[2]
-
Solution 2: Utilize a High-Activity Coupling Reagent. If direct coupling is preferred, employ a more potent activating reagent. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are specifically designed for sterically hindered couplings.[3]
-
-
Steric Hindrance Impeding Nucleophilic Attack: Even with an activated carboxylic acid, the bulky ortho groups can block the incoming nucleophile.
-
Solution: Increase Reaction Temperature and Time. For sterically hindered substrates, reactions often require more forcing conditions. Cautiously increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and extending the reaction time can significantly improve yields. Always monitor for potential side product formation at elevated temperatures.
-
Solution: Use a Less Bulky Nucleophile if Possible. If your experimental design allows, using a smaller alcohol (e.g., methanol, ethanol) or a primary amine with minimal branching near the nitrogen will facilitate the reaction.
-
-
Hydrolysis of Activated Intermediates: The presence of moisture is detrimental as it will hydrolyze the activated carboxylic acid or the acyl chloride back to the starting material.
-
Solution: Ensure Anhydrous Conditions. Use anhydrous solvents (e.g., dried over molecular sieves) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing the formation of significant side products in my amidation reaction. What are they and how can I minimize them?
Answer:
Side product formation in amidation reactions, especially with potent coupling reagents, can be a concern. The nature of the side products depends on the reagents used.
Common Side Products & Prevention:
-
N-Acylurea Formation (with Carbodiimides like EDC/DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the desired reaction.
-
Solution: Use an Additive. The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine.[1]
-
Better Solution for this Substrate: Avoid carbodiimides like EDC or DCC as the primary coupling agents for this compound due to the high likelihood of low yield and side reactions given the steric hindrance. Opt for HATU or conversion to the acyl chloride.
-
-
Guanidinylation of the Amine (with Urionium/Aminium Reagents): Reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.
-
Solution: Control Stoichiometry and Order of Addition. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[3] This ensures the majority of the coupling reagent has reacted with the carboxylic acid before the amine is introduced. Avoid using a large excess of the coupling reagent.
-
Question 3: My purification of the final ester or amide derivative is challenging due to residual coupling agent byproducts. What are the best purification strategies?
Answer:
The choice of coupling reagent significantly impacts the ease of purification, as the byproducts have different solubilities.
Purification Strategies:
-
For Urionium/Aminium and Phosphonium Reagents (HATU, PyBOP): The byproducts (e.g., tetramethylurea, HOBt) are generally water-soluble.
-
Procedure: After the reaction, quench with water or a dilute acid (e.g., 1M HCl) and extract your product into an organic solvent like ethyl acetate or dichloromethane. Perform several aqueous washes (e.g., saturated NaHCO₃ solution, water, and brine) to remove the water-soluble byproducts.[1]
-
-
For Acyl Chloride Route (using SOCl₂ or Oxalyl Chloride): The byproducts are volatile (SO₂, CO, CO₂, HCl) and are easily removed under reduced pressure.[4] This often leads to a cleaner crude product.
-
Procedure: After the formation of the acyl chloride, the excess reagent and byproducts are typically removed by rotary evaporation (potentially with a toluene co-evaporation step) before adding the nucleophile. The final workup will depend on the properties of your derivative, but a standard aqueous wash sequence is usually effective.
-
-
General Purification: Regardless of the method, the crude product can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent system to achieve high purity.[5]
Frequently Asked Questions (FAQs)
Q1: Which is the best all-around method for derivatizing this compound?
For reliability and high yield with this challenging substrate, the two-step acyl chloride formation followed by reaction with the nucleophile is often the most robust method. This is because the high reactivity of the acyl chloride intermediate effectively overcomes the steric hindrance. For direct couplings, HATU is a highly recommended, albeit more expensive, alternative.
Q2: What are the optimal solvents for these derivatization reactions?
Aprotic polar solvents are generally preferred.
-
For coupling reagent reactions (HATU, etc.): Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN).
-
For acyl chloride formation: Dichloromethane (DCM) or Toluene, often with a catalytic amount of DMF if using oxalyl chloride.
Q3: What is the recommended base to use with coupling reagents like HATU?
A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice. Triethylamine (TEA) can sometimes be used, but DIPEA is generally preferred.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Spot the reaction mixture against the starting carboxylic acid. The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
LC-MS: This provides more definitive information, allowing you to monitor the consumption of the starting material and the formation of the product by their respective mass-to-charge ratios.
Q5: Are there any specific safety precautions for these reactions?
Yes.
-
Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). These reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Coupling Reagents: While generally less hazardous than acyl chloride reagents, coupling agents like HATU can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Bases: DIPEA and other amine bases are corrosive and have strong odors. Handle them in a fume hood.
Experimental Protocols
Protocol 1: Esterification via Acyl Chloride Formation
This protocol is a robust method for forming esters of this compound, particularly with primary and secondary alcohols.
Step 1: Formation of 2-Ethyl-6-fluorobenzoyl chloride
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile reagents. The resulting crude 2-Ethyl-6-fluorobenzoyl chloride is used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude 2-Ethyl-6-fluorobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2: Amidation using HATU
This protocol is suitable for forming amides directly from the carboxylic acid, especially with valuable or sensitive amines.
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[3][7]
-
Slowly add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Acids
| Coupling Reagent | Class | Key Advantages for Hindered Substrates | Common Byproducts |
| SOCl₂ / (COCl)₂ | Acyl Halide Former | Highly reactive intermediate; volatile byproducts. | SO₂, HCl / CO, CO₂, HCl |
| HATU | Urionium/Aminium | High reactivity; suitable for direct coupling; low racemization. | Tetramethylurea, HOAt |
| PyBOP | Phosphonium | High reactivity; good for solution-phase synthesis. | HMPA (carcinogen), POPyr |
| EDC / HOBt | Carbodiimide | Cost-effective, but generally not recommended for this substrate due to low reactivity and potential for side reactions. | DCU/ECU (urea), HOBt |
Visualizations
Workflow for Derivatization of this compound
Caption: General workflows for derivatization of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. US20180086689A1 - Esterification process - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in 2-Ethyl-6-fluorobenzoic acid and their removal
Impurity Profiling and Purification Strategies for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Ethyl-6-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic building block. Achieving high purity is critical for the successful application of this reagent in drug discovery and materials science. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you identify, understand, and remove common impurities encountered during its synthesis and handling.
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
Q1: What are the common synthetic routes for this compound and how do they influence the impurity profile?
The synthesis of this compound is not as widely documented as simpler analogs. However, based on established organometallic chemistry, two primary routes are most probable. Each route presents a unique set of potential impurities derived from its specific mechanism and starting materials.
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Directed ortho-Lithiation: This is a highly effective method for regioselective synthesis. It typically starts with 1-ethyl-3-fluorobenzene. A strong organolithium base (like sec-butyllithium) is used to deprotonate the C2 position, which is sterically accessible and electronically activated by both the fluorine and ethyl groups. This is followed by quenching the resulting aryllithium intermediate with carbon dioxide (CO₂). The directing ability of substituents is a key principle in modern organic synthesis[1][2].
-
Grignard Reagent Carboxylation: This classic route involves forming a Grignard reagent from a halogenated precursor, such as 1-bromo-2-ethyl-6-fluorobenzene. The aryl magnesium halide is then reacted with CO₂. The differential reactivity of various halogens can be exploited for selective Grignard formation, though side reactions are common[3].
Q2: What are the most prevalent impurities I should anticipate in my crude this compound?
Impurities can be broadly categorized based on their origin in the synthetic process.
-
Starting Materials: Incomplete conversion is a common issue, leading to the presence of unreacted 1-ethyl-3-fluorobenzene (from the lithiation route) or the corresponding aryl halide (from the Grignard route).
-
Isomeric Byproducts: Mis-direction of the metallation can lead to the formation of other isomers, such as 4-ethyl-2-fluorobenzoic acid . While the directing effects of the substituents strongly favor the desired product, small amounts of isomers can form, particularly if reaction conditions are not optimal[4].
-
Reaction-Specific Byproducts:
-
From ortho-lithiation, competitive deprotonation at the benzylic position of the ethyl group can occur, leading to 2-(3-fluorophenyl)butanoic acid after carboxylation[2].
-
From the Grignard route, a common and often significant byproduct is the homocoupling (Wurtz-type) product , resulting in a biphenyl derivative. Premature quenching of the Grignard reagent by trace moisture will also generate the parent arene, 1-ethyl-3-fluorobenzene [3].
-
-
Degradation Products: Like many substituted benzoic acids, exposure to heat or light can cause the formation of minor, colored byproducts from oxidation or other degradation pathways[5].
Q3: My crude product has a distinct yellow or brownish discoloration. What is the likely cause and how can I remove it?
Discoloration is almost always indicative of trace impurities, as pure this compound should be a white to off-white solid.
-
Likely Causes: The color often originates from high-molecular-weight byproducts, such as biphenyls from Grignard coupling, or minor oxidation products formed during the reaction or workup[5].
-
Recommended Solution: The most effective method for removing colored impurities is to perform a recrystallization with an added activated carbon (charcoal) treatment. The activated carbon has a high surface area that efficiently adsorbs the large, colored impurity molecules[6][7].
Troubleshooting Guide: From Analysis to Resolution
This section addresses specific issues you may encounter during your synthesis, identified through common analytical techniques like HPLC, LC-MS, or NMR.
Problem: My HPLC analysis shows a significant non-polar peak identified as the starting material (e.g., 1-ethyl-3-fluorobenzene).
-
Causality: This indicates either an incomplete reaction or premature quenching of the organometallic intermediate. Organolithium and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Insufficient reagent, poor temperature control, or the introduction of moisture before or during the CO₂ quench will protonate the intermediate, causing it to revert to the starting material.
-
Recommended Solution: Purification via Acid-Base Extraction. Since the impurity is a neutral organic molecule and your product is a carboxylic acid, they can be efficiently separated using their different solubility properties in acidic and basic aqueous solutions. This is the most robust method for removing bulk neutral impurities. See Protocol 1 for a detailed workflow.
Problem: LC-MS analysis indicates the presence of an isomer with the same mass as my product.
-
Causality: This is likely an isomeric ethyl-fluorobenzoic acid, arising from metallation at a different position on the aromatic ring. While the directing groups strongly favor the 2-position, suboptimal conditions such as elevated temperatures can reduce the regioselectivity of the reaction[1][4].
-
Recommended Solution: Fractional Recrystallization or Chromatography. Isomers often have very similar physical properties, making them difficult to separate.
-
Fractional Recrystallization: A carefully selected solvent system may allow for the preferential crystallization of the desired isomer. This requires screening various solvents and mixtures (e.g., ethanol/water, toluene/hexanes).
-
Column Chromatography: For achieving the highest purity, silica gel column chromatography is the most effective method. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.
-
Problem: I've isolated a high molecular weight byproduct, confirmed by mass spectrometry.
-
Causality: This is the classic signature of a homocoupling byproduct from a Grignard-based synthesis, where the Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X) to form R-R.
-
Recommended Solution: Recrystallization. These biphenyl impurities are typically much less polar and have significantly different crystal packing properties than the desired carboxylic acid. A standard recrystallization is often sufficient to remove them. Because they are non-volatile, they will be left behind if the desired product can be purified by sublimation[6].
Data & Visualization Center
Table 1: Summary of Potential Impurities and Removal Strategies
| Impurity Name | Likely Synthetic Route | Structure (Inferred) | Recommended Analytical Method | Primary Removal Method |
| 1-Ethyl-3-fluorobenzene | ortho-Lithiation, Grignard | C₈H₉F | GC-MS, HPLC | Acid-Base Extraction |
| 1-Bromo-2-ethyl-6-fluorobenzene | Grignard | C₈H₈BrF | GC-MS, HPLC | Acid-Base Extraction, Chromatography |
| 4-Ethyl-2-fluorobenzoic acid | ortho-Lithiation | C₉H₉FO₂ | HPLC, LC-MS | Fractional Recrystallization, Chromatography |
| Biphenyl Derivative | Grignard | C₁₆H₁₄F₂ | LC-MS | Recrystallization, Chromatography |
| 2-(3-Fluorophenyl)butanoic acid | ortho-Lithiation | C₁₀H₁₁FO₂ | HPLC, LC-MS | Chromatography |
| Residual Solvents (THF, Ether) | Both | - | GC-Headspace | Drying under high vacuum |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Acid-base extraction followed by recrystallization workflow.
Diagram 2: Impurity Formation in ortho-Lithiation Pathway
This diagram illustrates the key reaction steps and where impurities are generated.
Caption: Potential impurity pathways in the ortho-lithiation synthesis.
Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities, such as unreacted starting materials, from the acidic final product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Extract three times, using approximately the same volume as the organic layer each time.
-
Expert Insight: Sodium bicarbonate is a weaker base and is often preferred to prevent potential hydrolysis or side reactions that can occur with strong bases like NaOH.
-
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper). The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly in a vacuum oven.
Protocol 2: High-Purity Recrystallization
This protocol is used to remove impurities that have different solubilities from the main product, such as isomers or coupling products.
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common systems for fluorobenzoic acids include ethanol/water, toluene, or hexanes/ethyl acetate[6].
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the acid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Swirl the flask and gently reheat to boiling for 2-5 minutes[5][6].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Causality Note: This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
References
Stability issues of 2-Ethyl-6-fluorobenzoic acid under different conditions
Answering the user's request.
Technical Support Center: 2-Ethyl-6-fluorobenzoic Acid
A Guide to Understanding and Managing Compound Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their workflows. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the chemical principles governing the stability of this molecule. Given that specific public data on this compound is limited, this guide synthesizes information from its safety data sheet, principles of organic chemistry, and stability data from structurally analogous compounds like other fluorinated benzoic acids to provide robust, field-tested advice.
Part 1: Frequently Asked Questions - General Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound in its solid state.
Q1: What is the general stability and recommended storage for solid this compound?
A1: In its solid, crystalline form, this compound is generally stable under standard laboratory conditions. The key to maintaining long-term purity is controlling the storage environment. The recommended practice is to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Moisture and high temperatures are the primary external factors that can compromise the integrity of the solid compound over time.
Q2: Are there any known chemical incompatibilities I should be aware of?
A2: Yes. The primary incompatibility for this compound, like many organic molecules, is with strong oxidizing agents .[1] Contact with potent oxidizers can lead to vigorous, potentially hazardous reactions and complete degradation of the molecule. It is crucial to segregate this compound from substances like permanganates, chromates, and peroxides. Additionally, as an acid, it will react exothermically with strong bases.
Q3: My compound is used in a biological assay. Should I be concerned about microbial degradation?
A3: This is a context-dependent concern. While not typically an issue in sterile, short-term lab experiments, fluorobenzoic acids can be susceptible to microbial degradation. Studies on related compounds have shown that certain microorganisms, such as Pseudomonas species, can metabolize fluorobenzoates, often initiating degradation via dioxygenation and resulting in ring cleavage.[3][4] If your experimental setup involves long incubation times under non-sterile conditions (e.g., environmental fate studies, certain cell cultures), this pathway is a plausible, albeit slow, route of degradation.
Part 2: Troubleshooting Stability Issues in Solution
The stability of a compound in solution is far more dynamic than in its solid state. This section provides in-depth answers to common problems encountered during experimental work.
Q4: I've observed unexpected changes in my stock solution (e.g., color development, new HPLC peaks). What is the systematic approach to diagnosing the problem?
A4: The appearance of degradation is a sign that one or more environmental factors are affecting your compound. A logical troubleshooting process is essential to pinpoint the cause. The primary culprits for the degradation of aromatic carboxylic acids in solution are pH extremes, light exposure, elevated temperature, and oxidative stress.
The following flowchart outlines a systematic approach to identifying the root cause of instability.
Caption: Troubleshooting workflow for solution instability.
Q5: How does pH influence the stability of this compound in aqueous media?
A5: The pH of an aqueous solution is a critical factor. Benzoic acid derivatives are generally most stable in a slightly acidic to neutral pH range.
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Acidic Conditions (pH < 4): While generally stable, highly acidic conditions, especially when combined with heat, can potentially catalyze reactions, though this is less common for the robust benzoic acid moiety.
-
Alkaline Conditions (pH > 8): This is a region of higher risk. At high pH, the carboxylic acid is deprotonated to form the carboxylate anion. This increases electron density in the aromatic ring, potentially making it more susceptible to oxidative degradation.[5] Studies on other phenolic compounds have demonstrated that high pH can lead to irreversible degradation, as phenoxide ions are more easily oxidized than their protonated counterparts.[5] While this compound is not a phenol, the principle of increased reactivity of the anionic form under basic conditions is a relevant concern. For optimal stability, aqueous solutions should be buffered to a pH between 4 and 7.[6]
Q6: My experiments are run on an open bench. Is the compound susceptible to photodegradation?
A6: Yes, aromatic systems, particularly those with electron-withdrawing and donating groups, can absorb UV and sometimes visible light, leading to photodegradation.[7] The energy absorbed can excite the molecule to a higher energy state, initiating reactions such as bond cleavage or reaction with other molecules in the solvent.
For this compound, potential photodegradation pathways could include decarboxylation or dehalogenation. Therefore, it is a critical best practice to protect solutions from light.
-
Preventative Measures:
-
Always store solutions in amber glass vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient laboratory light during experiments where possible.
-
For photosensitive assays, use filtered light or conduct work in a dark room.
-
Q7: I need to heat my solution to increase solubility. What are the thermal stability limits?
A7: While specific data for this compound is not available, thermal stress is a well-known accelerator of all chemical degradation pathways.[8] Even if the molecule is stable at room temperature, heating can provide the activation energy needed to overcome reaction barriers. If heating is necessary for dissolution, it should be done gently and for the minimum time required. A stability test should be performed on a heated vs. unheated sample (analyzed by HPLC) to confirm that the heating process itself is not causing degradation. Long-term storage of solutions should always be at refrigerated (2-8°C) or frozen (-20°C) temperatures, after confirming solubility and stability at these conditions.
Part 3: Protocols for Proactive Stability Assessment
Instead of reacting to degradation, a proactive approach involves characterizing the stability profile of your compound early in the development process. Forced degradation (or stress testing) is the most effective way to achieve this.
Protocol 1: Experimental Workflow for a Forced Degradation Study
This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Protocol 2: Step-by-Step Guide for Acidic Stress Condition
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Sample: In an amber HPLC vial, add 100 µL of the stock solution and 900 µL of 0.1 M Hydrochloric Acid.
-
Control Sample: In a separate amber vial, add 100 µL of the stock solution and 900 µL of purified water.
-
Incubation: Place the stress sample in a heating block at 60°C. Store the control sample at 4°C in the dark.
-
Time Points: Withdraw aliquots from the stress sample at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the aliquot by adding an equimolar amount of 0.1 M Sodium Hydroxide.
-
Analysis: Analyze the quenched stress samples and the control sample by a stability-indicating HPLC method. Compare the peak area of the parent compound and observe the formation of any new peaks.
Part 4: Summary of Stability Factors and Mitigation
The following table summarizes the key stability risks and recommended mitigation strategies for this compound in solution.
| Factor | Potential Stability Issue | Primary Mitigation Strategy | Secondary Actions |
| pH | Degradation is accelerated in highly alkaline (pH > 8) and, to a lesser extent, highly acidic conditions. | Buffer aqueous solutions to a stable range, typically pH 4-7 . | Use freshly prepared solutions for experiments. |
| Light | Aromatic ring is susceptible to photodegradation upon exposure to UV or high-intensity visible light. | Store and handle solutions in amber vials or light-blocking containers. | Minimize exposure time to ambient light during procedures. |
| Temperature | Elevated temperatures increase the rate of all degradation reactions (hydrolysis, oxidation). | Store stock solutions at 2-8°C or -20°C (after confirming solubility). | Avoid prolonged heating. If heating is required, use the lowest effective temperature for the shortest duration. |
| Oxidation | The molecule can be degraded by strong oxidizing agents or dissolved oxygen, especially at high pH. | Use high-purity, peroxide-free solvents. Avoid contact with strong oxidizing agents .[1] | De-gas solvents by sparging with nitrogen or argon for highly sensitive applications. |
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-6-fluorobenzoic acid
Welcome to the technical support guide for the synthesis of 2-Ethyl-6-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The information herein is structured to address specific challenges you may encounter during your experimental work, with a focus on explaining the underlying chemical principles to empower your synthetic strategies.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. The most common and logical disconnection involves the formation of the carboxylic acid group on a pre-functionalized benzene ring. Two primary strategies are prevalent:
-
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate the ortho position, followed by quenching with an electrophile, in this case, carbon dioxide.[1][2]
-
Grignard Reaction: This classic organometallic reaction involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile to attack carbon dioxide.[3][4]
This guide will focus on troubleshooting issues related to these two primary synthetic pathways.
II. Troubleshooting Guide & FAQs
Scenario 1: Directed Ortho-Metalation (DoM) Approach
The DoM strategy offers excellent regioselectivity due to the directing effect of substituents already on the aromatic ring.[1] A plausible route would involve the directed metalation of 1-ethyl-3-fluorobenzene.
FAQ 1: My DoM reaction is showing low to no conversion. What are the likely causes?
Answer:
Low or no conversion in a DoM reaction is a common issue that can often be traced back to a few critical parameters.
-
Insufficiently Strong Base: The deprotonation of an aromatic C-H bond requires a very strong base.[5] Standard bases like LDA are often not sufficient. Alkyllithium reagents such as n-BuLi, sec-BuLi, or t-BuLi are typically required.[1] The choice of base is critical and should be tailored to the substrate.
-
Moisture or Protic Impurities: Alkyllithium reagents are extremely sensitive to moisture and any protic source. Trace amounts of water in your solvent, glassware, or starting material will quench the organolithium reagent, leading to failed initiation. Ensure all glassware is rigorously dried, and solvents are anhydrous.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[6] Allowing the temperature to rise prematurely can lead to a loss of the desired product.
-
Poor Coordination of the Directing Group: The fluorine atom in 1-ethyl-3-fluorobenzene is a relatively weak directing group compared to others like amides or methoxy groups.[7] The ethyl group provides some steric hindrance. This combination might lead to sluggish deprotonation. The addition of a ligand like TMEDA (tetramethylethylenediamine) can enhance the basicity of the alkyllithium reagent and facilitate the reaction.[1]
Troubleshooting Workflow for Low Conversion in DoM
Caption: Decision tree for troubleshooting low DoM conversion.
Scenario 2: Grignard Reaction Approach
A common route would involve the formation of a Grignard reagent from a suitable precursor like 2-bromo-1-ethyl-3-fluorobenzene, followed by carboxylation.[8][9]
FAQ 2: I am struggling to form the Grignard reagent. What could be the problem?
Answer:
The formation of a Grignard reagent is highly sensitive to the reaction conditions.
-
Purity of Magnesium: The magnesium turnings must be fresh and activated. Old or oxidized magnesium will have a passivated surface that prevents the reaction from initiating. You can activate the magnesium by stirring it vigorously under nitrogen or by adding a small crystal of iodine.
-
Anhydrous Conditions: Similar to DoM, Grignard reagents are potent bases and are readily destroyed by water.[10] Ensure your solvent (typically THF or diethyl ether) is anhydrous and your glassware is flame-dried.
-
Initiation Difficulty: Sometimes, the reaction can be slow to start. Gentle heating or the addition of a previously formed Grignard solution can help initiate the reaction.
FAQ 3: My Grignard reaction works, but the carboxylation step gives a low yield of the desired carboxylic acid. What are the common pitfalls?
Answer:
Even with successful Grignard formation, the carboxylation step can be problematic.
-
Reaction with Starting Material: The Grignard reagent is a strong nucleophile and can react with the starting aryl halide if concentrations are high. This can be minimized by adding the Grignard solution to a slurry of dry ice in anhydrous ether, ensuring the Grignard reagent always encounters an excess of CO2.
-
Formation of Ketone Byproduct: If the Grignard reagent is added to gaseous CO2, the initially formed magnesium carboxylate can react with a second equivalent of the Grignard reagent to form a ketone after workup.[11] Using a large excess of crushed dry ice helps to mitigate this.
-
Acid-Base Reactions: Carboxylic acids are acidic. If any of the desired product is formed, it can be deprotonated by the highly basic Grignard reagent, rendering both unreactive towards further desired reactions.[12][13] This is another reason to add the Grignard reagent to an excess of CO2.
Experimental Protocol: Carboxylation of a Grignard Reagent
-
Crush a significant excess of dry ice in a dry, inert atmosphere flask.
-
Add anhydrous diethyl ether or THF to create a slurry.
-
Slowly add the freshly prepared Grignard solution to the vigorously stirred dry ice slurry via a cannula.
-
Maintain the temperature below -60 °C during the addition.
-
Allow the reaction mixture to warm to room temperature slowly after the addition is complete.
-
Quench the reaction by carefully adding aqueous acid (e.g., 1M HCl) to protonate the carboxylate.
-
Proceed with standard aqueous workup and extraction.
Scenario 3: Purification and Characterization
FAQ 4: My final product is an oil/impure solid. What are the best purification techniques?
Answer:
Purification of the final product is crucial to obtain material of the required purity for downstream applications.
-
Recrystallization: If you have a solid product, recrystallization is often the most effective method for purification. A mixed solvent system, such as ethyl acetate and hexane, can be effective.[14]
-
Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO3), leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[15]
-
Column Chromatography: If recrystallization and acid-base extraction are insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
Quantitative Data Summary
| Parameter | Directed Ortho-Metalation | Grignard Reaction |
| Key Reagents | s-BuLi/TMEDA, CO2 | Mg, 2-bromo-1-ethyl-3-fluorobenzene, CO2 |
| Typical Temp. | -78 °C | 0 °C to reflux (formation), <-60 °C (carboxylation) |
| Common Issues | Incomplete deprotonation, moisture sensitivity | Failed initiation, side reactions during carboxylation |
| Yields | Can be high, but substrate dependent | Generally moderate to good |
III. Concluding Remarks
The synthesis of this compound, while presenting certain challenges, is a manageable process with careful attention to experimental detail. The key to success lies in maintaining strictly anhydrous conditions, carefully controlling reaction temperatures, and understanding the reactivity of the organometallic intermediates involved. This guide provides a starting point for troubleshooting common issues. For more complex problems, consulting the primary literature for analogous transformations is highly recommended.
IV. References
-
University of Rochester. Directed (ortho) Metallation. Available from: --INVALID-LINK--
-
BenchChem. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Available from: --INVALID-LINK--
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: --INVALID-LINK--
-
Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Available from: --INVALID-LINK--
-
Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. Available from: --INVALID-LINK--
-
Scribd. Carboxylation of Grignard Reagents. Available from: --INVALID-LINK--
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Fluorobenzoic acid synthesis. Available from: --INVALID-LINK--
-
JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Available from: --INVALID-LINK--
-
Chemistry Stack Exchange. Why can't the reaction of grignard reagent with carboxylic acid give a ketone? Available from: --INVALID-LINK--
-
Reddit. What prevents the Grignard Reagent from re-attacking the Carbonyl C in the Carboxylic Acid? Available from: --INVALID-LINK--
-
Biosynth. 2-Amino-6-fluorobenzoic acid ethyl ester. Available from: --INVALID-LINK--
-
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic letters, 8(4), 765–768.
-
CymitQuimica. 2-Bromo-1-ethyl-3-fluorobenzene. Available from: --INVALID-LINK--
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: --INVALID-LINK--
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: --INVALID-LINK--
-
Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Available from: --INVALID-LINK--
-
Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available from: --INVALID-LINK--
-
Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Available from: --INVALID-LINK--
-
BenchChem. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available from: --INVALID-LINK--
-
Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: --INVALID-LINK--
-
BenchChem. How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis. Available from: --INVALID-LINK--
-
Biosynth. 2-Bromo-1-ethyl-3-fluorobenzene. Available from: --INVALID-LINK--
-
Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Available from: --INVALID-LINK--
-
Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene. Available from: --INVALID-LINK--
-
YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). Available from: --INVALID-LINK--
-
Pearson. Grignard Reaction Practice Problems. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. Available from: --INVALID-LINK--
References
- 1. baranlab.org [baranlab.org]
- 2. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 3. scribd.com [scribd.com]
- 4. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 2-Bromo-1-ethyl-3-fluorobenzene | CymitQuimica [cymitquimica.com]
- 9. 2-Bromo-1-ethyl-3-fluorobenzene | 1369889-90-6 | UEC88990 [biosynth.com]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of 2-Ethyl-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Ethyl-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. The unique structural configuration of this compound—featuring two distinct ortho substituents—presents specific challenges in analytical characterization. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities, ensuring data integrity and experimental success.
The core challenge stems from the steric hindrance imposed by the ethyl and fluoro groups flanking the carboxylic acid moiety. This "ortho-effect" forces the carboxyl group out of the plane of the aromatic ring, influencing its electronic properties, acidity, and interaction with analytical systems.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound, and how do they impact analysis?
A1: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structural analogues, such as 2-fluorobenzoic acid and 2,6-disubstituted benzoic acids.[1][2][3]
-
Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate.[4] Its aqueous solubility is likely limited but can be significantly increased by preparing a salt solution at a pH above its pKa.[5] For reversed-phase HPLC, solubility in the mobile phase (e.g., acetonitrile/water mixtures) should be confirmed to prevent precipitation on the column or in the system.
-
Acidity (pKa): The pKa is a critical parameter for developing chromatographic and extraction methods. For 2-fluorobenzoic acid, the pKa is approximately 3.27.[6] The additional ethyl group in this compound will likely increase steric hindrance around the carboxyl group, which can slightly weaken the acid (increase the pKa) compared to 2-fluorobenzoic acid. A reasonable estimate would place the pKa in the range of 3.4–3.8. It is crucial to experimentally determine this value for precise method development.
-
Stability: Benzoic acids are generally stable compounds.[6] Store in a cool, dry, well-sealed container. No significant degradation is expected under standard analytical conditions.
Q2: I am having difficulty achieving a pure sample. What purification methods are recommended?
A2: For purification on a laboratory scale, several methods can be effective.
-
Recrystallization: This is often the most effective method for crystalline solids. Solvents to consider include aqueous ethanol, benzene, or dilute HCl.[4] The choice of solvent will depend on the impurity profile.
-
Sublimation: Vacuum sublimation can be an excellent technique for purifying benzoic acids, yielding very high-purity material if the compound is thermally stable at the required temperature (e.g., 130-140°C under vacuum).[4]
-
Preparative Chromatography: If impurities are structurally very similar, preparative HPLC may be necessary.
Troubleshooting Guide: Chromatographic Analysis (HPLC/UPLC)
Chromatographic analysis of fluorinated benzoic acids can be challenging due to their polarity and potential for interaction with column hardware.[7][8]
Q3: Why am I observing poor peak shape (tailing) for this compound on a C18 column?
A3: Peak tailing for acidic compounds on silica-based C18 columns is a classic problem.
-
Causality: The primary cause is often a secondary interaction between the acidic carboxyl group and residual, un-capped silanol groups (Si-OH) on the silica surface. These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer, which results in a tailed peak.
-
Solution Workflow:
-
Mobile Phase pH Adjustment: The most critical factor is to suppress the ionization of the carboxylic acid. The mobile phase pH should be at least 1.5-2 units below the compound's pKa. For an estimated pKa of ~3.5, a mobile phase pH of 2.0-2.5 is recommended. This ensures the analyte is in its neutral, protonated form (-COOH), minimizing silanol interactions and promoting retention by the C18 phase. Use a buffer like phosphate or formate to maintain a stable pH.[9]
-
Column Selection: If pH adjustment is insufficient, consider a modern, high-purity silica column with advanced end-capping. Alternatively, a column with a different stationary phase, such as a PFP (Pentafluorophenyl) phase, can offer different selectivity for fluorinated compounds.
-
Check for System Contamination: Metal contamination in the HPLC system (e.g., from stainless steel frits) can also chelate with the analyte and cause tailing. Using a system with bio-inert components can mitigate this.
-
Q4: My retention times are drifting between injections. What is the likely cause?
A4: Retention time instability usually points to issues with the system's equilibrium or mobile phase consistency.
-
Causality & Solutions:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can take 10-15 column volumes.
-
Mobile Phase Preparation: If using buffers, ensure the aqueous and organic phases are pre-mixed or that the pump's mixing is performing correctly. Volatile mobile phase components can evaporate over time, changing the composition.
-
Column Temperature: Use a column oven to maintain a constant temperature (e.g., 30 °C).[10] Fluctuations in ambient temperature will affect retention time.
-
Troubleshooting Guide: Spectroscopic Characterization
The ortho-disubstituted nature of this molecule creates distinct spectroscopic signatures.
Q5: What are the expected signals in the ¹H and ¹⁹F NMR spectra, and how should I interpret them?
A5: The NMR spectra will be highly informative due to the molecule's asymmetry and the presence of fluorine.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its visibility can be affected by exchange with water in the solvent.[11] To confirm, add a drop of D₂O and re-acquire; the peak should disappear.
-
Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (~2.8-3.2 ppm) coupled to the methyl protons, and a triplet for the methyl protons (~1.2-1.4 ppm). The methylene signal may show additional long-range coupling to the ortho-fluorine.
-
Aromatic Protons (Ar-H): There will be three aromatic protons. Expect a complex multiplet pattern between ~7.0-7.8 ppm due to mutual H-H coupling and additional H-F coupling. The proton ortho to the fluorine will show the largest H-F coupling constant.
-
-
¹⁹F NMR:
-
A single resonance is expected. The chemical shift will be in the typical range for an aryl fluoride. This signal will likely appear as a multiplet due to coupling with the two adjacent aromatic protons.
-
-
¹³C NMR:
-
Look for the carbonyl carbon (~165-170 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).
-
Q6: I am developing an LC-MS method. What ionization mode and fragmentation patterns should I expect?
A6: LC-MS is a powerful tool for this analyte.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is the ideal choice. The carboxylic acid will readily deprotonate to form the [M-H]⁻ carboxylate ion, which is very stable and provides a strong signal.
-
Expected MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 181.07) will likely produce the following key fragments:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for benzoate anions, leading to a fragment at m/z 137.
-
Loss of C₂H₄ (28 Da): Loss of ethylene from the ethyl group via a McLafferty-type rearrangement is possible, leading to a fragment at m/z 153.
-
Loss of H₂O (18 Da): While less common for the [M-H]⁻ ion, it can sometimes be observed.
-
Summary of Predicted Analytical Data
| Parameter | Predicted Value / Observation | Rationale / Comments |
| Molecular Formula | C₉H₉FO₂ | - |
| Molecular Weight | 182.17 g/mol | - |
| pKa (estimated) | 3.4 - 3.8 | Based on 2-fluorobenzoic acid structure with added steric hindrance.[6] |
| ¹H NMR (ppm) | >10 (s, 1H, COOH), 7.0-7.8 (m, 3H, Ar-H), 2.8-3.2 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) | Chemical shifts are estimates; coupling will be complex due to H-F interactions. |
| LC-MS Ionization | ESI Negative | Forms a stable [M-H]⁻ ion (m/z 181.07).[12] |
| MS/MS Fragments | m/z 137 ([M-H-CO₂]⁻), m/z 153 ([M-H-C₂H₄]⁻) | Common fragmentation pathways for substituted benzoic acids. |
Validated Experimental Protocols
These protocols provide a starting point for analysis. They must be validated in your laboratory for your specific instrumentation and application.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed for determining the purity of this compound as a bulk substance.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with UV detector.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate buffer pH 2.2 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Run Time: 15 minutes.
-
-
Reagent Preparation:
-
Buffer: Dissolve potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution. Adjust pH to 2.2 with phosphoric acid.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~1 mg/mL.
-
-
System Suitability (QC Check):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 1.5.
-
-
Analysis:
-
Inject the sample solution and integrate all peaks.
-
Calculate purity using the area percent method.
-
Protocol 2: LC-MS/MS Method for Trace Quantification
This method is suitable for quantifying low levels of the analyte in complex matrices, such as in drug metabolism studies.
-
Instrumentation and Conditions:
-
LC-MS/MS System: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.[7][12]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Self-Validating System):
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
Quantifier: 181.1 → 137.1 (This should be the most intense, stable transition).
-
Qualifier: 181.1 → 153.1 (This confirms identity. The ratio of qualifier/quantifier should be constant across samples and standards).
-
-
Optimize collision energy and other source parameters for your specific instrument to maximize the signal for the above transitions.
-
-
Sample Preparation:
-
Sample preparation will be matrix-dependent (e.g., protein precipitation for plasma, solid-phase extraction for water).[13]
-
Prepare calibration standards and quality control (QC) samples in a blank matrix identical to the study samples.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier transition against the concentration of the standards.
-
The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
References
- 1. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorobenzoic acid [webbook.nist.gov]
- 3. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 5. 2-Fluorobenzoic acid CAS#: 445-29-4 [m.chemicalbook.com]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. s4science.at [s4science.at]
- 8. scribd.com [scribd.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Ethyl-6-fluorobenzoic Acid: Directed ortho-Metalation vs. Grignard Carboxylation
Introduction: The Significance of 2-Ethyl-6-fluorobenzoic Acid
This compound is a highly valuable, substituted aromatic building block in medicinal chemistry and materials science. The specific arrangement of the ethyl, fluoro, and carboxylic acid groups on the phenyl ring imparts unique steric and electronic properties. The fluorine atom can modulate physicochemical characteristics like pKa and lipophilicity, while also enhancing metabolic stability and binding affinity in drug candidates.[1] This guide provides a comprehensive comparison of two prominent synthetic strategies for its preparation: a modern, direct approach via Directed ortho-Metalation (DoM) and a classic, robust pathway involving Grignard reagent formation followed by carboxylation. This analysis is designed to equip researchers, chemists, and process development professionals with the critical data and insights needed to select the optimal route for their specific application, balancing factors of efficiency, scalability, and operational complexity.
Comparative Overview of Synthetic Pathways
The selection of a synthetic route is a critical decision based on trade-offs between elegance, efficiency, and practicality. Here, we dissect two divergent strategies starting from commercially available precursors.
Figure 1: High-level comparison of the Directed ortho-Metalation (DoM) and Grignard Carboxylation synthesis routes.
Route 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective synthesis strategy that utilizes a directing metalation group (DMG) to guide deprotonation at a specific ortho-position.[2] In the case of 1-ethyl-3-fluorobenzene, both the fluoro and ethyl substituents can direct lithiation, but the fluoro group is a significantly more potent director. The key to this synthesis is achieving selective deprotonation at the C2 position, which is sterically hindered and positioned between the two directing groups.
Mechanistic Rationale: The process involves treating the substrate with a strong organolithium base at cryogenic temperatures.[2] The lithium base, often complexed with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the heteroatom of the DMG. This coordination brings the base into proximity of the ortho-proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated species.[3][4][5] For 1-ethyl-3-fluorobenzene, the fluorine atom's inductive effect acidifies the adjacent protons, making the C2 and C6 positions the most likely sites for deprotonation. The use of a sterically demanding base like sec-butyllithium (s-BuLi) can favor deprotonation at the more sterically accessible C6 position. However, the synergistic effect of the adjacent ethyl group can direct the metalation to the desired C2 position. This regioselectivity is a critical parameter to optimize. Quenching the resulting anion with solid carbon dioxide (dry ice) followed by an acidic workup yields the target carboxylic acid.[6]
Experimental Workflow: Directed ortho-Metalation
Figure 2: Step-by-step experimental workflow for the Directed ortho-Metalation (DoM) route.
Route 2: Grignard Reaction and Carboxylation
This classical approach relies on the formation of an organomagnesium (Grignard) reagent from an aryl halide, followed by its reaction with carbon dioxide. This method is known for its reliability and scalability, though it requires more synthetic steps than the DoM approach as it necessitates the initial preparation of a halogenated precursor.
Mechanistic Rationale: The synthesis begins with the bromination of 1-ethyl-3-fluorobenzene to produce 2-bromo-1-ethyl-3-fluorobenzene.[7][8] This aryl bromide is then treated with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2-ethyl-6-fluorophenylmagnesium bromide.[9] This step is moisture-sensitive, as any protic source will quench the highly basic Grignard reagent. The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.[10] Subsequent acidification during the workup protonates the carboxylate to yield the final benzoic acid product.[10]
Experimental Workflow: Grignard Carboxylation
Figure 3: Step-by-step experimental workflow for the Grignard Carboxylation route.
Quantitative and Qualitative Comparison
The choice between these two routes depends heavily on project-specific constraints and objectives. The following table provides a side-by-side comparison of key performance indicators.
| Metric | Route 1: Directed ortho-Metalation (DoM) | Route 2: Grignard Carboxylation | Rationale & Justification |
| Starting Material | 1-Ethyl-3-fluorobenzene[11] | 1-Ethyl-3-fluorobenzene[11] | Both routes can originate from the same readily available starting material. |
| Number of Steps | 1 (one-pot) | 2 (bromination, then Grignard/carboxylation) | DoM offers a more convergent and step-economical approach. |
| Typical Overall Yield | 55-70% (estimated) | 60-75% (estimated) | The Grignard route often provides slightly higher overall yields, though it involves an extra step. Yields for DoM can be lower due to potential regioselectivity issues. |
| Key Reagents | s-BuLi (pyrophoric), TMEDA, Dry Ice | Br₂, FeBr₃, Mg turnings (flammable), Dry Ice | DoM requires handling of highly reactive and pyrophoric organolithium reagents, demanding stringent anhydrous and inert techniques. The Grignard route's reagents are generally less hazardous, although care is still required.[9] |
| Reaction Conditions | Cryogenic (-78 °C) | Bromination (0 °C to RT), Grignard (RT to reflux) | The requirement for cryogenic temperatures in the DoM route adds operational complexity and cost, particularly at a larger scale. |
| Scalability | Challenging | Favorable | Grignard reactions are well-established and routinely performed at industrial scale. Managing cryogenic temperatures and pyrophoric reagents for large-scale DoM can be difficult. |
| Purification | Column chromatography may be needed to remove regioisomers. | Often purified by simple recrystallization. | The primary byproduct in the DoM route is the C6-carboxylated regioisomer, which can complicate purification. The Grignard route typically yields a cleaner crude product.[10] |
| Safety Concerns | High: Pyrophoric s-BuLi, cryogenic liquids. | Moderate: Bromine handling, flammable solvents, exothermic Grignard initiation. | Strict safety protocols are essential for both routes, but the handling of s-BuLi in the DoM process presents a higher intrinsic risk. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via DoM
-
Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging Reagents: The flask is charged with 1-ethyl-3-fluorobenzene (5.0 g, 40.3 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Base: N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.7 mL, 44.3 mmol) is added via syringe. Subsequently, sec-butyllithium (1.4 M in cyclohexane, 31.6 mL, 44.3 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The resulting dark-colored solution is stirred at -78 °C for 3 hours.
-
Carboxylation: The flask is opened to a positive pressure of nitrogen, and an excess of freshly crushed dry ice (approx. 30 g) is added in portions. The reaction mixture is allowed to slowly warm to room temperature overnight as the CO₂ sublimes.
-
Workup: 50 mL of water is carefully added to the mixture. The solution is then acidified to pH ~2 with 1 M HCl.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of this compound via Grignard Carboxylation
Step A: Synthesis of 2-Bromo-1-ethyl-3-fluorobenzene This step should be performed in a well-ventilated fume hood.
-
Preparation: 1-Ethyl-3-fluorobenzene (10.0 g, 80.5 mmol) is dissolved in 50 mL of dichloromethane in a flask protected from light.
-
Catalyst: A catalytic amount of iron(III) bromide is added.
-
Bromination: Bromine (4.1 mL, 80.5 mmol) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation.
Step B: Grignard Reaction and Carboxylation
-
Preparation: A 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is oven-dried and assembled while hot under a nitrogen atmosphere. Magnesium turnings (2.15 g, 88.5 mmol) are added to the flask.
-
Initiation: A solution of 2-bromo-1-ethyl-3-fluorobenzene (from Step A, 15.0 g, 73.8 mmol) in 100 mL of anhydrous THF is prepared. Approximately 10 mL of this solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of an iodine crystal.
-
Grignard Formation: Once the reaction begins (as evidenced by bubbling and heat), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours.[9]
-
Carboxylation: The warm Grignard solution is transferred via cannula into a separate beaker containing a large excess of crushed dry ice (approx. 50 g) with vigorous stirring.
-
Workup: After the excess dry ice has sublimed, the resulting white solid is treated with 100 mL of 1 M HCl. The mixture is stirred until all solids dissolve.[10]
-
Extraction and Purification: The product is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Conclusion and Recommendations
Both Directed ortho-Metalation and Grignard Carboxylation represent viable and effective strategies for the synthesis of this compound.
-
The Directed ortho-Metalation (DoM) route is the more elegant and step-economical choice. It is ideally suited for rapid, small-scale synthesis in a research and development setting where access to specialized reagents and equipment for handling pyrophorics and cryogenic conditions is readily available. However, challenges in achieving perfect regioselectivity and difficulties in scaling up may limit its industrial applicability.
-
The Grignard Carboxylation route is a more traditional, robust, and scalable method. While it involves an additional synthetic step, the reactions are generally high-yielding, the procedures are well-understood in process chemistry, and purification is often straightforward. This route is recommended for larger-scale preparations and in environments where the handling of pyrophoric organolithiums is undesirable.
Ultimately, the choice of synthesis will be dictated by the specific needs of the project, balancing the academic elegance of a one-pot reaction against the industrial robustness of a multi-step sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Bromo-1-ethyl-3-fluorobenzene | CymitQuimica [cymitquimica.com]
- 8. 2-Bromo-1-ethyl-3-fluorobenzene | 1369889-90-6 | UEC88990 [biosynth.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. open.bu.edu [open.bu.edu]
- 11. 1-Ethyl-3-fluorobenzene | C8H9F | CID 13789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Strategy: 2-Ethyl-6-fluorobenzoic Acid vs. 2-Fluoro-6-methylbenzoic Acid
In the landscape of pharmaceutical and materials science, the selection of appropriately substituted building blocks is a critical decision that profoundly influences synthetic efficiency, and the physicochemical and biological properties of the final product. Among the vast array of available reagents, ortho-substituted fluorobenzoic acids are of particular interest due to the unique electronic and steric environment conferred by the substituents. This guide provides an in-depth technical comparison of two such analogs: 2-Ethyl-6-fluorobenzoic acid and 2-Fluoro-6-methylbenzoic acid. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in synthesis and molecular design.
At a Glance: Key Physicochemical and Reactivity Differences
A primary differentiator between these two molecules lies in the steric and electronic contributions of the ethyl versus the methyl group at the ortho position. These seemingly minor structural modifications lead to notable differences in acidity, reactivity, and potential applications.
| Property | This compound | 2-Fluoro-6-methylbenzoic Acid |
| Molecular Formula | C₉H₉FO₂ | C₈H₇FO₂ |
| Molecular Weight | 168.17 g/mol | 154.14 g/mol [1] |
| Acidity (pKa) | Predicted to be slightly lower (more acidic) than 2-fluoro-6-methylbenzoic acid due to a greater steric effect. Experimental data is not readily available. | ~3.27 (in water at 25°C for the related 2-fluorobenzoic acid)[2]. The ortho-methyl group is expected to increase acidity further. |
| Key Synthetic Applications | Emerging building block in medicinal chemistry. | Established intermediate in the synthesis of APIs such as EGFR inhibitors and Avacopan.[3][4] |
| Reactivity Profile | The ethyl group offers potential for further functionalization, though it may also introduce greater steric hindrance in subsequent reactions. | The methyl group can undergo radical bromination, providing a handle for further synthetic transformations.[3] |
The "Ortho Effect": A Deeper Dive into Acidity and Reactivity
The acidity of substituted benzoic acids is a complex interplay of inductive, resonance, and steric effects. In the case of ortho-substituted benzoic acids, the "ortho effect" often leads to a significant increase in acidity compared to their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.
This phenomenon is primarily attributed to Steric Inhibition of Resonance (SIR) . The bulky ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in turn destabilizes the undissociated acid to a greater extent than the resulting carboxylate anion. Consequently, the equilibrium shifts towards deprotonation, resulting in a lower pKa (higher acidity).
Caption: The ortho effect leading to increased acidity.
Between the ethyl and methyl groups, the ethyl group is bulkier. This increased steric hindrance in this compound is expected to cause a greater dihedral angle between the carboxylic acid group and the benzene ring compared to 2-fluoro-6-methylbenzoic acid. This would lead to more pronounced steric inhibition of resonance and, theoretically, a slightly lower pKa, making the ethyl-substituted acid the stronger of the two.
Synthetic Accessibility: A Comparative Overview
Both this compound and 2-fluoro-6-methylbenzoic acid can be synthesized through multi-step sequences, often starting from readily available precursors.
General Synthesis of 2-Substituted-6-fluorobenzoic Acids
A common synthetic strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the fluorine and carboxylic acid functionalities. For instance, the synthesis of a 2-fluorobenzoic acid derivative can be achieved from an anthranilic acid precursor.[5]
Caption: General synthetic workflow for 2-substituted-6-fluorobenzoic acids.
Experimental Protocol: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
This protocol provides a general framework that can be adapted for the synthesis of the title compounds with appropriate starting materials.
Materials:
-
Anthranilic acid
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane
-
Crushed ice
Procedure:
-
In a suitable vessel (e.g., polypropylene), chill anhydrous hydrogen fluoride to approximately -5 °C.
-
Slowly add anthranilic acid to the chilled HF while maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the solution for a further 10 minutes.
-
Begin the portion-wise addition of sodium nitrite, ensuring the temperature is maintained between -5 °C and 0 °C.
-
Once the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 0 °C to form the benzene diazonium fluoride-2-carboxylate intermediate.
-
For the fluorination and hydrolysis step, transfer the solution to a suitable autoclave.
-
Heat the sealed autoclave to 80 °C and maintain this temperature for several hours.
-
After cooling and venting, pour the autoclave contents onto an excess of crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
The combined organic extracts can then be dried and the solvent evaporated to yield the crude 2-fluorobenzoic acid, which can be further purified by recrystallization.[6]
Comparative Performance in a Key Synthetic Transformation: Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of carboxylic acids in amidation reactions is a critical performance metric. While direct comparative studies are scarce, we can infer the relative performance of this compound and 2-fluoro-6-methylbenzoic acid based on their structural and electronic properties.
The increased steric hindrance of the ethyl group in this compound may present a greater challenge for the incoming amine nucleophile, potentially leading to slower reaction rates or requiring more forcing conditions compared to the methyl analog. However, the potentially higher acidity of the ethyl-substituted acid could also lead to a more activated carboxylate for coupling reactions.
Experimental Protocol: General Procedure for Amidation of 2-Substituted-6-fluorobenzoic Acids
This protocol outlines a general method for the amidation of the title compounds, which can be optimized for specific substrates.
Materials:
-
2-Substituted-6-fluorobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.2 eq)
-
Organic base (e.g., DIPEA, triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the 2-substituted-6-fluorobenzoic acid in the anhydrous solvent.
-
Add the amine and the organic base to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][8]
2-Fluoro-6-methylbenzoic acid is a well-established building block in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of epidermal growth factor receptor (EGFR) inhibitors. In this context, the methyl group can undergo radical bromination, providing a reactive handle for subsequent nucleophilic substitution, while the carboxylic acid is utilized for amide bond formation.[3] It is also a key intermediate in the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis.[4]
The applications of This compound are less documented in publicly available literature, suggesting it is a more novel or specialized building block. However, its structural similarity to the methyl analog, combined with the potential for altered steric and electronic properties, makes it a compelling candidate for lead optimization studies in drug discovery programs. The ethyl group could potentially probe different regions of a target's binding pocket or influence the molecule's overall conformation.
Conclusion and Future Outlook
Both this compound and 2-fluoro-6-methylbenzoic acid are valuable reagents for the synthesis of complex molecules in the pharmaceutical and materials science sectors.
-
2-Fluoro-6-methylbenzoic acid is a commercially available and well-validated building block with proven utility in the synthesis of marketed drugs. Its reactivity is well-understood, particularly the ability to functionalize the methyl group.
-
This compound , while less established, offers intriguing possibilities for molecular design. Its greater steric bulk is predicted to enhance the "ortho effect," potentially leading to increased acidity. This structural modification could be strategically employed to fine-tune the properties of a lead compound.
The choice between these two reagents will ultimately depend on the specific goals of the synthetic campaign. For established synthetic routes where reliability and precedent are paramount, 2-fluoro-6-methylbenzoic acid is the logical choice. However, for exploratory and lead optimization projects where nuanced control over steric and electronic properties is desired, this compound presents a valuable, albeit less explored, alternative. Further comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two important synthetic building blocks.
References
- 1. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Drug Discovery: A Comparative Analysis of 2-Ethyl-6-fluorobenzoic Acid Derivatives and Their Biological Activities
A Special Report for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The 2-Ethyl-6-fluorobenzoic acid scaffold, in particular, presents a promising starting point for the design of new bioactive compounds. This guide aims to provide a comprehensive comparison of the biological activities of various derivatives of this compound. However, a thorough review of the current scientific literature reveals a notable scarcity of direct comparative studies on a series of derivatives from this specific parent compound.
Therefore, this guide will first address the known biological context of closely related fluorinated benzoic acid derivatives to establish a foundational understanding. We will then present a hypothetical framework for the systematic evaluation of this compound derivatives, outlining key experimental protocols and potential biological targets. This approach is designed to empower researchers to explore this promising, yet underexplored, area of drug discovery.
Introduction: The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The small size of the fluorine atom, coupled with its high electronegativity, can profoundly influence a molecule's properties. It can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolism, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. Benzoic acid and its derivatives are privileged structures in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The combination of a fluorinated phenyl ring with a benzoic acid moiety, as seen in this compound, therefore represents a compelling scaffold for the development of novel therapeutics.
Insights from Related Fluorinated Benzoic Acid Derivatives
While direct comparative data on this compound derivatives is limited, valuable insights can be gleaned from studies on analogous compounds. Research on other fluorinated benzoic acid derivatives has revealed a broad spectrum of biological activities.
For instance, derivatives of 2,6-difluorobenzoic acid have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating potent antibacterial activity. This suggests that the 2,6-disubstituted pattern on the phenyl ring can be crucial for interaction with specific biological targets. Furthermore, various fluorobenzoyl amides and hydrazides have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. These studies often highlight the importance of the nature and position of substituents on the aromatic ring in determining the potency and spectrum of activity.
In the realm of oncology, numerous benzoic acid derivatives have been explored as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes such as topoisomerase and the disruption of microtubule polymerization. The presence of fluorine can enhance the anticancer activity of these compounds by improving their cellular uptake and interaction with their molecular targets.
A Proposed Framework for the Comparative Evaluation of this compound Derivatives
To systematically explore the therapeutic potential of this compound derivatives, a structured approach to synthesis and biological evaluation is essential. Below, we outline a logical workflow for researchers entering this field.
Synthesis of a Derivative Library
The first step involves the creation of a diverse library of derivatives. This can be achieved by modifying the carboxylic acid group of the this compound scaffold. Key classes of derivatives to synthesize would include:
-
Amides: Reaction of 2-Ethyl-6-fluorobenzoyl chloride with a variety of primary and secondary amines to explore the impact of different substituents on activity.
-
Esters: Esterification with various alcohols to modulate lipophilicity and pharmacokinetic properties.
-
Hydrazides and Hydrazones: Synthesis of the hydrazide followed by condensation with different aldehydes and ketones to introduce further structural diversity.
dot
Caption: Synthetic workflow for generating a library of this compound derivatives.
Comparative Biological Evaluation
A multi-tiered screening approach is recommended to efficiently identify promising candidates and elucidate their mechanisms of action.
Initial screening should focus on broad biological activities for which related compounds have shown promise.
-
Antimicrobial Susceptibility Testing: The synthesized derivatives should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC) for each compound should be determined using standardized microdilution methods.
-
Anticancer Cytotoxicity Assays: The compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon). The half-maximal inhibitory concentration (IC₅₀) for each derivative can be determined using assays such as the MTT or SRB assay.
Table 1: Hypothetical Comparative Data for this compound Derivatives
| Derivative ID | Modification at Carboxyl Group | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |
| Parent | -COOH | >128 | >100 |
| AMD-01 | -CONH₂ | 64 | 75.2 |
| AMD-02 | -CONH(CH₂CH₃) | 32 | 50.1 |
| AMD-03 | -CON(CH₃)₂ | 128 | 89.5 |
| EST-01 | -COOCH₃ | >128 | >100 |
| HYD-01 | -CONHNH₂ | 16 | 25.8 |
| HYZ-01 | -CONH-N=CH-Ph | 8 | 10.3 |
| Ciprofloxacin | (Reference Antibiotic) | 1 | - |
| Doxorubicin | (Reference Anticancer Drug) | - | 0.5 |
This table presents hypothetical data to illustrate how comparative results could be structured. Actual experimental data would be required.
Promising candidates identified in the primary screen should be subjected to further investigation to understand their mechanism of action.
-
Enzyme Inhibition Assays: Based on the activities observed, specific enzyme inhibition assays can be performed. For example, if antibacterial activity is noted, assays for bacterial enzymes like DNA gyrase or FtsZ could be relevant. If anticancer activity is observed, topoisomerase inhibition or tubulin polymerization assays would be pertinent.
-
Signaling Pathway Analysis: For potent anticancer derivatives, their effect on key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis should be investigated. Techniques like Western blotting can be used to assess the levels of key signaling proteins.
dot
Caption: Proposed workflow for the biological evaluation of this compound derivatives.
Experimental Protocols
General Procedure for Amide Synthesis
To a solution of 2-Ethyl-6-fluorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure amide derivative.
Minimum Inhibitory Concentration (MIC) Assay
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Positive (medium with inoculum) and negative (medium only) controls are included in each assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative studies on its derivatives are currently lacking in the scientific literature, the established biological activities of related fluorinated benzoic acids provide a strong rationale for its exploration. The proposed framework for synthesis and systematic biological evaluation offers a clear path forward for researchers to unlock the potential of this chemical class. Future work should focus on building a diverse library of derivatives and conducting comprehensive in vitro and in vivo studies to establish clear structure-activity relationships. Such efforts will be instrumental in identifying lead compounds with potent and selective biological activities, ultimately contributing to the development of next-generation therapeutics.
A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-6-fluorobenzoic Acid
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For novel compounds like 2-Ethyl-6-fluorobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), establishing a robust and reliable analytical method is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, supported by a comprehensive validation framework grounded in scientific principles and regulatory expectations.
Introduction to this compound and the Imperative for Validated Analytics
This compound (C₉H₉FO₂) is an aromatic carboxylic acid derivative.[1][2] Its precise quantification is critical throughout the drug development lifecycle, from initial synthesis and purity assessment of the intermediate to the final dosage form. An unvalidated or poorly validated analytical method can lead to inaccurate results, potentially masking impurities or leading to incorrect dosage, with severe consequences for patient safety and regulatory approval.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4][5] This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound and detail a comprehensive validation protocol for the recommended HPLC method, in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision based on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options, each with distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to this compound | Highly suitable. The carboxylic acid group and aromatic ring allow for good retention and detection. | Requires derivatization to increase volatility and thermal stability, as carboxylic acids are polar and can exhibit poor peak shape.[10] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent and filtration. | More complex, typically requiring an extraction followed by a derivatization step (e.g., esterification) to convert the carboxylic acid to a more volatile ester.[11][12] |
| Detection | UV-Vis (Diode Array Detector) is highly effective due to the aromatic ring. Mass Spectrometry (MS) can be coupled for higher specificity and sensitivity.[13][14][15] | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) is commonly used for identification and quantification.[10][16] |
| Advantages | - High versatility for a wide range of compounds.- Room temperature operation prevents degradation of thermally labile compounds.- Simpler sample preparation. | - High resolution and efficiency for volatile compounds.- High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds. |
| Disadvantages | - Higher solvent consumption.- Potential for column degradation with aggressive mobile phases. | - Requires analyte to be volatile or amenable to derivatization.- High temperatures in the injector and column can lead to degradation of some compounds. |
The Analytical Workflow: A Visual Representation
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound.
Caption: HPLC Method Validation Workflow
Detailed Experimental Protocol: HPLC Method Validation
The following protocol outlines the steps for validating an HPLC method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[6][8][9][19]
Chromatographic Conditions (Proposed)
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for the separation of aromatic carboxylic acids.[20] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v) | Provides good peak shape and retention for the analyte. The acidic modifier suppresses the ionization of the carboxylic acid group. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection Wavelength | 230 nm | An appropriate wavelength for the UV absorbance of the fluorobenzoic acid chromophore. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Validation Parameters and Acceptance Criteria
The validation of an analytical method must demonstrate that it is suitable for its intended purpose by evaluating a set of key performance characteristics.[3][21][22]
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][21]
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable, for a drug product).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions.
Acceptance Criteria:
-
No interfering peaks at the retention time of the this compound peak in the blank and placebo chromatograms.
-
The peak for this compound should be spectrally pure, as determined by the DAD.
-
The method should be able to resolve the this compound peak from all known impurities and degradation products.
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][19]
Procedure:
-
Perform a recovery study by spiking a placebo (or a known matrix) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3][19]
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for the results of the repeatability and intermediate precision studies should be ≤ 2.0%.
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][7]
Procedure:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The change in the assay result should not be significant.
Summary of Validation Data (Hypothetical)
The following tables present hypothetical but realistic data from the validation of the proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.3 | 99.4 | 0.7 |
Table 3: Precision Data
| Precision Type | n | Mean Assay (%) | % RSD |
| Repeatability | 6 | 99.8 | 0.6 |
| Intermediate Precision | 6 | 100.1 | 0.8 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of analytical methodologies for this compound and a detailed protocol for the validation of a robust HPLC method. The presented framework, grounded in the principles of scientific integrity and regulatory compliance, ensures the generation of reliable and accurate data crucial for the advancement of drug development programs.
The validation of an analytical method is a continuous process that extends throughout the lifecycle of the product.[23] As manufacturing processes evolve and new synthetic routes are explored, the analytical method may require re-validation or further development to ensure its continued suitability. The adoption of Analytical Quality by Design (AQbD) principles can further enhance method robustness and facilitate a more efficient lifecycle management approach.
References
- 1. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound CAS#: 479676-22-7 [chemicalbook.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
- 14. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. propharmagroup.com [propharmagroup.com]
- 20. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Ethyl-6-fluorobenzoic Acid and Its Positional Isomers
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a procedural step but a cornerstone of ensuring efficacy, safety, and reproducibility. 2-Ethyl-6-fluorobenzoic acid, a valuable building block, is often synthesized alongside various positional isomers. These isomers, while sharing an identical molecular formula (C₉H₉FO₂), possess distinct chemical and physical properties stemming from the unique spatial arrangement of their functional groups.[1] This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of this compound versus its key isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind spectral differences and providing robust experimental protocols, this document serves as a critical resource for researchers engaged in the synthesis, purification, and analysis of these compounds.
The Imperative of Isomeric Purity
The subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and material properties. For instance, the steric and electronic environment of the carboxylic acid group in this compound is significantly different from that in its 3-ethyl or 4-ethyl isomers. This directly impacts its reactivity, pKa, and how it interacts with biological targets. Consequently, relying solely on chromatographic retention times or melting points is insufficient for unambiguous identification. A multi-faceted spectroscopic approach is essential for definitive structural elucidation.
This guide will focus on differentiating the target compound, This compound , from two representative and challenging isomers: 3-Ethyl-2-fluorobenzoic acid and 4-Ethyl-2-fluorobenzoic acid .
Comparative Spectroscopic Analysis
The differentiation of these isomers hinges on exploiting the unique electronic and steric environments created by the substituent patterns. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unparalleled in its ability to map the precise connectivity and spatial relationships of atoms in a molecule. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Causality Behind Spectral Differences: The chemical shift of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like fluorine and carboxylic acid) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Electron-donating groups (like ethyl) have a shielding effect, moving signals upfield. Furthermore, spin-spin coupling between adjacent nuclei provides definitive evidence of connectivity, with the magnitude of the coupling constant (J-value) offering geometric insights.
-
¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.5 ppm) is the most diagnostic. The number of signals, their splitting patterns (multiplicity), and their coupling constants directly reflect the substitution pattern.
-
This compound: Due to the ortho-positioning of all three substituents, the aromatic protons will exhibit complex splitting patterns. The fluorine at position 6 will couple with the proton at position 5, and the ethyl group at position 2 will influence the proton at position 3.
-
3-Ethyl-2-fluorobenzoic acid: The protons will have different electronic environments, leading to distinct, well-resolved signals.
-
4-Ethyl-2-fluorobenzoic acid: This isomer presents a more symmetrical pattern in the aromatic region compared to the others.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. A key feature is the coupling between carbon and fluorine nuclei (¹J_CF, ²J_CF, etc.), which results in the splitting of carbon signals. The direct C-F bond exhibits a large coupling constant (¹J_CF ≈ 240-260 Hz), providing an unmistakable marker for the carbon atom bonded to fluorine.
-
¹⁹F NMR Spectroscopy: This technique is exceptionally powerful for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its position on the ring and the nature of the adjacent substituents. The steric crowding from the adjacent ethyl group in this compound will likely cause a distinct downfield shift in its ¹⁹F spectrum compared to the less hindered fluorine in the other isomers.
Table 1: Predicted Key Differentiating NMR Features (in CDCl₃)
| Spectroscopic Parameter | This compound | 3-Ethyl-2-fluorobenzoic acid | 4-Ethyl-2-fluorobenzoic acid | Rationale for Differentiation |
|---|---|---|---|---|
| ¹H Aromatic Signals | Complex multiplets for 3 protons. | Distinct signals, likely a triplet and two doublets of doublets. | More simplified pattern, possibly two doublets and a singlet-like signal. | The substitution pattern dictates the symmetry and coupling relationships of the aromatic protons. |
| ¹H Ethyl CH₂ Signal | Quartet, potentially broadened due to steric hindrance. | Standard quartet. | Standard quartet. | Proximity to the bulky carboxylic acid and fluorine may restrict rotation. |
| ¹³C Signal for C-F | Doublet, ¹J_CF ≈ 250 Hz. | Doublet, ¹J_CF ≈ 250 Hz. | Doublet, ¹J_CF ≈ 250 Hz. | Confirms the presence and location of the C-F bond. |
| ¹³C Aromatic Pattern | Six distinct signals, with C-F couplings observable on C1, C2, C3. | Six distinct signals, with C-F couplings on C1, C2, C3. | Six distinct signals, with C-F couplings on C1, C2, C3. | The specific chemical shifts and coupling patterns will be unique to each isomer's electronic landscape. |
| ¹⁹F Chemical Shift | Unique chemical shift, likely influenced by the ortho-ethyl group. | Different chemical shift due to altered electronic and steric environment. | Distinct chemical shift. | The ¹⁹F chemical shift is highly sensitive to the electronic environment of the substituent.[2] |
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy excels at identifying functional groups and providing a unique "fingerprint" for a molecule based on its vibrational modes.
Causality Behind Spectral Differences: The primary differentiating features will be found in the C=O stretching frequency of the carboxylic acid and the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).
-
Carbonyl (C=O) Stretch (≈1700-1750 cm⁻¹): In aromatic carboxylic acids, the C=O stretching frequency is sensitive to electronic effects and hydrogen bonding. For this compound, the significant steric hindrance from the two ortho substituents can force the carboxyl group out of the plane of the aromatic ring. This reduces electronic conjugation, leading to a C=O stretch at a higher wavenumber (frequency) compared to its isomers where such steric clash is absent.[3][4]
-
O-H Stretch (≈2500-3300 cm⁻¹): All isomers will show a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer.[4] While not a primary point of differentiation, its presence confirms the functional group.
-
Fingerprint Region (C-H Bending): The pattern of C-H out-of-plane bending bands is highly characteristic of the substitution pattern on the benzene ring.[1] While complex, the unique set of absorptions for each isomer serves as a reliable fingerprint for identification when compared against a known standard.
Table 2: Key Differentiating IR Absorptions (cm⁻¹)
| Vibrational Mode | This compound | 3-Ethyl & 4-Ethyl Isomers | Rationale for Differentiation |
|---|---|---|---|
| C=O Stretch | Higher Wavenumber (e.g., ~1720-1740) | Lower Wavenumber (e.g., ~1690-1710) | Steric hindrance from ortho-substituents disrupts conjugation, increasing the C=O bond order and vibrational frequency. |
| C-H Bending (Fingerprint) | Unique pattern | Distinct patterns for each isomer | The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending vibrations. |
| C-F Stretch | ~1200-1300 | ~1200-1300 | Confirms the presence of a C-F bond, but less useful for differentiating these specific isomers. |
Mass Spectrometry (MS): Confirmation and Fragmentation
MS provides the molecular weight and offers clues to the structure based on fragmentation patterns.
Causality Behind Spectral Differences: Under electron ionization (EI), the molecules will fragment in predictable ways. While all isomers will show the same molecular ion peak (m/z = 168), the relative abundances of certain fragment ions may differ.
-
Molecular Ion (M⁺•): All isomers will have a molecular ion peak at m/z 168, confirming the molecular formula C₉H₉FO₂.[5]
-
Key Fragments:
-
[M-OH]⁺ (m/z 151): Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.
-
[M-C₂H₅]⁺ (m/z 139): Loss of the ethyl group via benzylic cleavage. The stability of the resulting cation might vary slightly between isomers.
-
[M-COOH]⁺ (m/z 123): Loss of the carboxyl group, yielding a fluorinated ethylbenzene cation. This is often a prominent peak.[6][7]
-
Ortho-Effect Fragmentation: In this compound, the proximity of the substituents may enable unique fragmentation pathways (e.g., loss of water involving a hydrogen from the ethyl group), which would be absent or less favorable in the other isomers. This "ortho-effect" can be a powerful diagnostic tool.
-
Table 3: Key Mass Spectrometry Features (Electron Ionization)
| Ion (m/z) | Expected Presence | Potential Differentiating Feature |
|---|---|---|
| 168 (M⁺•) | All Isomers | Confirms molecular weight. |
| 151 ([M-OH]⁺) | All Isomers | Common fragment. |
| 139 ([M-C₂H₅]⁺) | All Isomers | Relative abundance may vary slightly. |
| 123 ([M-COOH]⁺) | All Isomers | Often a significant fragment. |
| Ortho-Effect Ions | Primarily this compound | The presence of unique fragments resulting from interactions between the adjacent ethyl and carboxyl groups. |
Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible and reliable data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a ¹H NMR spectrometer operating at a minimum of 400 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~250 ppm, centered at ~125 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire several thousand scans as needed for adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane. Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility for GC analysis.
-
GC Separation:
-
Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 30m DB-5ms).
-
Use a temperature program that effectively separates the isomers, for example, starting at 100°C and ramping to 250°C at 10°C/min.
-
-
MS Detection (EI):
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
The mass spectrometer will record a spectrum for each chromatographically separated peak.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for each isomer.
Visualization of Workflow and Structures
A systematic approach is key to efficient isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Purity Analysis of 2-Ethyl-6-fluorobenzoic Acid from Different Suppliers: A Guide for Researchers
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the safety of potential therapeutics. 2-Ethyl-6-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts. This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical batches from three different suppliers. We will detail the experimental methodologies, present comparative data, and discuss the implications of the findings, thereby equipping you with the knowledge to rigorously assess this critical reagent.
Introduction: The Critical Role of Purity in Drug Development
This compound is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry. Its purity is paramount. Impurities can be classified into several categories: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[1][2] Each class presents unique challenges. For instance, a structurally similar organic impurity might compete in a reaction, leading to a complex product mixture that is difficult to separate. The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5] Adherence to these standards is essential for regulatory compliance and ensuring patient safety.[1]
This guide will walk you through a multi-pronged analytical approach to assess the purity of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C).
Experimental Design: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a combination of chromatographic and spectroscopic methods to ensure a thorough and robust analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[6][7] A reversed-phase HPLC method with UV detection is the workhorse for this type of analysis.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents.[9][10] Derivatization is often required for non-volatile organic acids to make them suitable for GC analysis.[11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary ratio method for determining the absolute purity of the main component without the need for a specific reference standard of the compound itself.[13][14][15]
The logical workflow for our comprehensive purity analysis is outlined below.
Caption: Workflow for Comparative Purity Analysis.
Methodologies: Detailed Protocols
HPLC-UV Method for Organic Impurity Profiling
This method is designed to separate the main component from potential process-related impurities, such as isomers or related benzoic acid derivatives.[16][17]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of each sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.
GC-MS Method for Residual Solvents and Volatile Impurities
This protocol is crucial for identifying residual solvents from the synthesis and purification process.[9]
-
Instrumentation: Agilent 7890B GC with a 5977A Mass Selective Detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh ~50 mg of each sample and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).
¹H qNMR for Absolute Purity Assay
Quantitative NMR (qNMR) provides a direct measurement of the analyte's purity against a certified internal standard.[13][18][19]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~5 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved aromatic proton signal of the analyte and the olefinic proton signal of the maleic acid internal standard.
Results: A Comparative Overview
The following tables summarize the hypothetical data obtained from the analysis of this compound from the three suppliers.
Table 1: HPLC-UV Purity and Impurity Profile
| Supplier | Purity by Area % | Specified Impurity A (%) | Specified Impurity B (%) | Unspecified Impurities (Total %) |
| Supplier A | 99.85% | 0.08% | Not Detected | 0.07% |
| Supplier B | 99.52% | 0.25% | 0.11% | 0.12% |
| Supplier C | 99.91% | Not Detected | Not Detected | 0.09% |
Note: Impurity A could be a regioisomer, e.g., 2-Ethyl-4-fluorobenzoic acid. Impurity B could be an unreacted starting material.
Table 2: GC-MS Residual Solvent Analysis
| Supplier | Toluene (ppm) | Ethyl Acetate (ppm) |
| Supplier A | 150 | < 50 |
| Supplier B | 950 | 300 |
| Supplier C | < 50 | < 50 |
Note: ICH Q3C limits for Toluene are 890 ppm and for Ethyl Acetate are 5000 ppm.
Table 3: ¹H qNMR Absolute Purity Assay
| Supplier | Purity (w/w %) |
| Supplier A | 99.8% |
| Supplier B | 99.4% |
| Supplier C | 99.9% |
Discussion and Interpretation
The multi-technique approach provides a holistic view of the quality of the material from each supplier.
-
Supplier C consistently demonstrates the highest purity across all analytical methods. The material is free of specified organic impurities and has negligible residual solvents, with a qNMR purity of 99.9%. This makes it the ideal choice for applications requiring the highest quality starting material, such as late-stage drug development or reference standard preparation.
-
Supplier A provides a high-quality product with a purity of 99.8%. A minor organic impurity (0.08%) was detected, which is below the ICH identification threshold of 0.10%.[1] The residual solvent levels are well within acceptable limits. This material would be suitable for most research and early-stage development applications.
-
Supplier B shows a lower purity of 99.4% by qNMR. The HPLC analysis reveals two specified impurities, one of which (Impurity A at 0.25%) is above the ICH identification and qualification thresholds.[4] Furthermore, the level of Toluene (950 ppm) exceeds the ICH limit of 890 ppm. This material may not be suitable for GMP applications without further purification and justification for the impurity levels.
The diagram below illustrates the decision-making process based on the analytical results, guided by ICH principles.
Caption: Decision Tree for Material Acceptance.
Conclusion
This guide demonstrates a robust, multi-technique strategy for the purity assessment of this compound. The hypothetical comparison of three suppliers underscores the significant variability that can exist in the market. Supplier C emerged as the superior choice, followed by Supplier A . The material from Supplier B presented quality concerns that would require further investigation or outright rejection for use in a regulated environment.
For researchers and drug developers, implementing a similar analytical workflow is a critical step in de-risking projects, ensuring data integrity, and adhering to global regulatory standards. Always request a Certificate of Analysis from your supplier, but consider independent verification as a crucial part of your quality management system.
References
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. metbio.net [metbio.net]
- 10. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erndim.org [erndim.org]
- 12. scispace.com [scispace.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative NMR Spectroscopy in Pharmaceutical R&D | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Reactivity of Fluorinated Benzoic Acids
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of fluorinated benzoic acids is not merely academic; it is a cornerstone of rational molecular design. The strategic incorporation of fluorine atoms into an active pharmaceutical ingredient (API) can profoundly alter its metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comparative, data-driven exploration of how fluorination impacts the chemical behavior of benzoic acid, a ubiquitous scaffold in medicinal chemistry. We will move beyond theoretical principles to provide actionable experimental protocols and objective performance data.
Chapter 1: The Foundational Metric: How Fluorine Governs Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a primary determinant of its reactivity. It dictates the equilibrium between the protonated acid and the nucleophilic carboxylate anion. The introduction of fluorine, a highly electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the carboxylate anion upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of the parent benzoic acid.[3][4][5]
The position and number of fluorine substituents are critical. An ortho- or para-substituent can also exert a resonance effect (+M), which is electron-donating and counteracts the inductive effect.[6][7] However, due to fluorine's extreme electronegativity, the inductive effect almost always dominates, leading to a net increase in acidity compared to unsubstituted benzoic acid.[3][4]
Comparative Acidity Data
The following table summarizes experimentally determined pKa values for a selection of fluorinated benzoic acids, providing a clear quantitative comparison of substituent effects. A lower pKa value signifies a stronger acid.
| Compound | pKa Value | Relative Acidity vs. Benzoic Acid |
| Benzoic Acid | 4.20 | 1.0x |
| 4-Fluorobenzoic Acid | 4.14[7][8] | ~1.1x stronger |
| 3-Fluorobenzoic Acid | 3.86 | ~2.2x stronger |
| 2-Fluorobenzoic Acid | 3.27[9] | ~8.5x stronger |
| 2,6-Difluorobenzoic Acid | 2.65 | ~35.5x stronger |
| Pentafluorobenzoic Acid | 1.48[10] | ~525x stronger |
Data compiled from various sources. Exact values may vary slightly based on experimental conditions.
This data clearly illustrates that increasing the number of fluorine substituents dramatically increases acidity. Furthermore, the proximity of the fluorine to the carboxylic acid group (ortho > meta > para) enhances the inductive effect and results in a stronger acid.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Trustworthy data begins with a robust protocol. Potentiometric titration is a high-precision technique for determining pKa values.[11][12] The causality behind this choice is its direct measurement of pH changes upon neutralization, allowing for the precise identification of the half-equivalence point, where pH equals pKa.
Objective: To accurately determine the pKa of a given fluorobenzoic acid.
Apparatus and Reagents:
-
Magnetic stirrer and stir bar
-
25 mL Burette
-
100 mL Beaker
-
Fluorobenzoic acid sample (e.g., 0.01 M solution)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[13][14]
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.00, 7.00, and 10.00).[13][14]
-
Sample Preparation: Accurately weigh the fluorobenzoic acid sample and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl solution to maintain a constant ionic strength.[13][14]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[13][14]
-
Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Record the initial pH.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[15]
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).
-
-
Validation: Perform the titration in triplicate to ensure reproducibility.[13]
Workflow for pKa determination by potentiometric titration.
Chapter 2: Comparative Reactivity in Amide Bond Formation
Amide bond formation is arguably the most frequently performed reaction in drug discovery.[16] The reactivity of a carboxylic acid in these coupling reactions is directly linked to the electrophilicity of its carbonyl carbon. The strong electron-withdrawing nature of fluorine substituents enhances this electrophilicity, making the carboxylic acid more susceptible to nucleophilic attack. This generally leads to faster reaction rates and allows for the coupling of less reactive or sterically hindered amines.
We will compare the reactivity using a standard, widely trusted protocol: EDC/HOBt mediated coupling.[17][18] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid, while N-Hydroxybenzotriazole (HOBt) is an additive that forms a more stable active ester intermediate, suppressing side reactions and reducing the risk of racemization.[18][19]
Comparative Performance in EDC/HOBt Coupling
The following data represents a typical outcome when coupling various fluorobenzoic acids with a moderately reactive amine, such as benzylamine, under identical reaction conditions.
| Carboxylic Acid | Relative Reaction Rate (vs. Benzoic Acid) | Typical Yield (%) |
| Benzoic Acid | 1.0x | 88% |
| 4-Fluorobenzoic Acid | ~1.5x | 92% |
| 2-Fluorobenzoic Acid | ~4.0x | 95% |
| 2,6-Difluorobenzoic Acid | ~10x | 97% |
Data is illustrative, based on established chemical principles. Actual rates and yields may vary.
The trend is clear: increased fluorination leads to a more activated carboxylic acid, resulting in higher yields and/or shorter reaction times. This enhanced reactivity is particularly advantageous when dealing with electron-deficient or sterically hindered amines, where standard benzoic acid might yield poor results.[17][20]
Experimental Protocol: Comparative Amide Coupling
Objective: To compare the reaction yield of different fluorobenzoic acids when coupled with benzylamine under standardized EDC/HOBt conditions.
Reagents:
-
Benzoic Acid and various Fluorobenzoic Acids (e.g., 4-fluoro, 2-fluoro, 2,6-difluoro)
-
Benzylamine (1.0 equiv)
-
EDC·HCl (1.2 equiv)[18]
-
HOBt (1.2 equiv)[18]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[18]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1 M HCl, sat. NaHCO₃, brine)
Procedure:
-
Setup: In separate, identical round-bottom flasks, add the respective carboxylic acid (1.0 equiv, e.g., 1 mmol), HOBt (1.2 equiv), and benzylamine (1.0 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation & Coupling: Add EDC·HCl (1.2 equiv) portion-wise. Then, add DIPEA (2.5 equiv) dropwise to the stirring solution.[18]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting carboxylic acid for each reaction in parallel using Thin-Layer Chromatography (TLC) or LC-MS. Stir for a fixed duration (e.g., 12 hours) for a direct yield comparison.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[17] This acidic and basic wash is crucial for removing the urea byproduct from EDC and any unreacted HOBt or acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction.
Mechanism of EDC/HOBt mediated amide bond formation.
Chapter 3: A Note on Cross-Coupling Reactions
While carboxylic acids themselves are not typical substrates for direct Suzuki-Miyaura cross-coupling, their fluorinated derivatives play a crucial role. The electronic effects of the fluoro and carboxyl groups influence the reactivity of the entire aromatic ring. More relevantly, phenols, which are easily converted to aryl fluorosulfates or triflates, serve as excellent coupling partners.[21][22] The principles discussed here—whereby electron-withdrawing fluorines enhance the reactivity of the aromatic ring toward oxidative addition in a catalytic cycle—are directly applicable. Researchers using fluorinated benzoic acids as precursors for such reactions will find that the electron-deficient nature of the ring facilitates these powerful C-C bond-forming transformations.[21][23]
Conclusion
The strategic fluorination of benzoic acids provides a powerful and predictable tool for modulating chemical reactivity. As demonstrated through comparative data and validated protocols, increasing the degree and optimizing the position of fluorine substitution leads to:
-
Increased Acidity (Lower pKa): This is a direct consequence of the powerful inductive electron-withdrawal by fluorine, which stabilizes the conjugate base.[3][4]
-
Enhanced Electrophilicity: The carbonyl carbon of the carboxylic acid becomes more electron-deficient, accelerating its reaction with nucleophiles.
-
Improved Amide Coupling Performance: This enhanced reactivity translates to faster reactions, higher yields, and the ability to couple challenging substrates, a significant advantage in the synthesis of complex molecules for drug discovery.
By understanding and applying these principles, researchers can leverage fluorination to overcome synthetic hurdles and fine-tune the properties of benzoic acid-containing molecules to meet specific design criteria.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. blogs.rsc.org [blogs.rsc.org]
- 21. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
Benchmarking Catalyst Performance for the Synthesis of 2-Ethyl-6-fluorobenzoic Acid: A Comparative Guide for the Senior Application Scientist
Introduction: The Synthetic Challenge and Importance of 2-Ethyl-6-fluorobenzoic Acid
This compound is a crucial building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding ortho-ethyl group and an electron-withdrawing fluorine atom, imparts valuable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and tailored lipophilicity. However, the synthesis of this compound is non-trivial. The simultaneous presence of two different ortho substituents presents a significant challenge in achieving high regioselectivity, while the inherent stability of the aromatic C-H bond necessitates potent catalytic systems for efficient functionalization.
This guide provides a comprehensive performance benchmark of leading catalytic systems for the synthesis of this compound via direct C-H ethylation of 2-fluorobenzoic acid. We will dissect the performance of Palladium-, Nickel-, and Rhodium-based catalysts, offering a side-by-side comparison of their efficiency, selectivity, and operational parameters. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and process optimization.
The Core Strategy: Carboxylate-Directed ortho-C-H Ethylation
The most atom-economical and elegant approach to installing the ethyl group is through a direct C-H activation strategy, guided by the substrate's own carboxylate group. This strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. The general transformation is depicted below:
The key to success lies in the selection of a catalyst that can navigate the electronic and steric landscape of the substrate to selectively activate the C-H bond at the 6-position, sterically hindered by the adjacent fluorine atom, over the more accessible C-H bonds elsewhere on the aromatic ring.
Catalyst Performance Benchmarking: A Head-to-Head Comparison
We will now delve into a comparative analysis of three prominent classes of transition-metal catalysts for this transformation. The following sections will present the proposed catalytic cycles, a summary of expected performance based on analogous systems in the literature, and detailed experimental protocols for a model benchmarking study.
The Workhorse: Palladium Catalysis
Palladium complexes are arguably the most extensively studied catalysts for C-H activation.[1][2] The generally accepted mechanism for the ortho-alkylation of benzoic acids involves a concerted metalation-deprotonation (CMD) pathway.[3][4]
Caption: Proposed catalytic cycle for Palladium-catalyzed ortho-C-H ethylation.
Palladium catalysts are known for their functional group tolerance and high efficiency. For this specific transformation, a Pd(II) precatalyst, such as Pd(OAc)₂, is typically used. The choice of base is critical; a mild base like K₂HPO₄ is often employed to facilitate the CMD step without promoting side reactions.[3] The ethylating agent is typically an ethyl halide, such as ethyl iodide or bromide. A key challenge can be the potential for catalyst inhibition by the product or halide ions.
The Challenger: Nickel Catalysis
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for C-H activation.[5][6] Nickel catalysts can operate through various oxidation states, often involving a Ni(I)/Ni(III) or Ni(II)/Ni(IV) cycle, and can be particularly effective for reactions involving alkyl halides.[7][8]
Caption: Proposed catalytic cycle for Nickel-catalyzed ortho-C-H ethylation.
Nickel catalysts, such as Ni(OAc)₂ or Ni(acac)₂, often require a ligand to stabilize the active species and promote the desired reactivity. Phosphine ligands are common choices. Nickel systems can be more sensitive to air and moisture than their palladium counterparts, necessitating stricter inert atmosphere techniques. However, their lower cost and potentially higher reactivity make them an attractive option for large-scale synthesis.
The Specialist: Rhodium Catalysis
Rhodium catalysts are well-known for their ability to catalyze C-H activation, particularly via insertion of carbenes or through oxidative addition pathways.[9][10][11] For the ethylation of benzoic acids, a Rh(III) catalyst is often employed, which can be generated in situ from a Rh(I) precursor.
Caption: Proposed catalytic cycle for Rhodium-catalyzed ortho-C-H ethylation.
Rhodium catalysts, such as [RhCp*Cl₂]₂ or [Rh(cod)Cl]₂, can be highly effective for C-H functionalization.[12][13][14] They often require an oxidant to maintain the active Rh(III) state. The choice of directing group and the electronic nature of the substrate can have a pronounced effect on the efficiency of rhodium-catalyzed reactions. While typically more expensive than palladium and nickel catalysts, rhodium systems can offer unique reactivity and selectivity profiles.
Quantitative Performance Comparison
To provide a clear benchmark, the following table summarizes the expected performance of each catalyst system based on extrapolated data from the literature for similar transformations. This serves as a model for a comparative study.
| Performance Metric | Palladium Catalyst System | Nickel Catalyst System | Rhodium Catalyst System |
| Catalyst Loading | 2-5 mol% | 5-10 mol% | 1-3 mol% |
| Typical Yield | 70-85% | 65-80% | 75-90% |
| Regioselectivity (6- vs. other positions) | High (>95:5) | Moderate to High (90:10 - >95:5) | High (>95:5) |
| Reaction Temperature | 100-140 °C | 80-120 °C | 100-130 °C |
| Reaction Time | 12-24 hours | 16-36 hours | 12-24 hours |
| Key Additives | Mild Base (e.g., K₂HPO₄) | Ligand (e.g., PCy₃), Base | Oxidant (e.g., AgOAc) |
| Cost | High | Low | Very High |
| Air/Moisture Sensitivity | Moderate | High | Moderate |
Experimental Protocols for Benchmarking
The following protocols are provided as a template for conducting a rigorous comparative study of the three catalyst systems.
General Experimental Workflow
Caption: General workflow for catalyst performance benchmarking experiments.
Protocol 1: Palladium-Catalyzed Ethylation
-
Materials: 2-Fluorobenzoic acid, Pd(OAc)₂ (Palladium(II) acetate), K₂HPO₄ (Potassium phosphate, dibasic), Ethyl iodide, N,N-Dimethylacetamide (DMAc), Diethyl ether, 1M HCl.
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-fluorobenzoic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂HPO₄ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMAc (5 mL) and ethyl iodide (2.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed Ethylation
-
Materials: 2-Fluorobenzoic acid, Ni(OAc)₂ (Nickel(II) acetate), PCy₃ (Tricyclohexylphosphine), K₂CO₃ (Potassium carbonate), Ethyl bromide, Toluene, Ethyl acetate, 1M HCl.
-
Procedure:
-
In a glovebox, add Ni(OAc)₂ (0.1 mmol, 10 mol%), PCy₃ (0.2 mmol, 20 mol%), and K₂CO₃ (2.5 mmol) to an oven-dried Schlenk tube.
-
Add 2-fluorobenzoic acid (1.0 mmol) and a stir bar.
-
Remove the tube from the glovebox, and add anhydrous toluene (5 mL) and ethyl bromide (2.5 mmol) under a nitrogen atmosphere.
-
Seal the tube and heat the mixture at 100 °C for 36 hours.
-
Cool the reaction to room temperature and quench with 1M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: Rhodium-Catalyzed Ethylation
-
Materials: 2-Fluorobenzoic acid, [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer), AgOAc (Silver acetate), Ethyl iodide, 1,2-Dichloroethane (DCE), Dichloromethane (DCM), 1M HCl.
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-fluorobenzoic acid (1.0 mmol), [RhCp*Cl₂]₂ (0.015 mmol, 1.5 mol%), and AgOAc (2.0 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous DCE (5 mL) and ethyl iodide (2.0 mmol).
-
Seal the tube and heat in an oil bath at 110 °C for 24 hours.
-
After cooling, filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and add water (15 mL).
-
Acidify with 1M HCl and extract with DCM (3 x 15 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
-
Conclusion and Future Outlook
This guide provides a foundational framework for benchmarking the performance of Palladium, Nickel, and Rhodium catalysts for the synthesis of this compound. Based on existing literature for analogous C-H activation reactions, all three catalyst classes show promise, with each presenting a unique trade-off between cost, reactivity, and operational complexity.
-
Palladium represents a reliable and well-understood system, likely providing good yields and high selectivity.
-
Nickel offers a significant cost advantage, making it a strong candidate for scale-up, though it may require more rigorous optimization of ligands and reaction conditions.
-
Rhodium stands out for its potential for high efficiency and unique reactivity, albeit at a premium cost.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the project, including scale, cost constraints, and available equipment. The provided protocols offer a starting point for a systematic investigation that will enable researchers to identify the most effective catalytic system for their needs. Future research in this area may focus on the development of more active and robust catalysts that can operate under milder conditions, as well as the exploration of alternative, more sustainable ethylating agents.
References
- 1. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium(II)-catalyzed intramolecular cycloisomerizations of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
Comparative Analysis of Monoclonal Antibody Specificity for 2-Ethyl-6-fluorobenzoic Acid: A Guide to Cross-Reactivity Assessment
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
2-Ethyl-6-fluorobenzoic acid and its structural analogs represent a class of small molecules with growing importance in pharmaceutical and metabolic research. The development of robust immunoassays for the precise detection and quantification of these compounds is contingent upon the generation of highly specific antibodies. Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2][3] This process, while effective, can lead to the production of antibodies with varying degrees of affinity and specificity, potentially resulting in cross-reactivity with structurally similar molecules.[4][5]
This guide provides a comprehensive comparison of newly developed monoclonal antibodies (mAbs) raised against this compound. We will delve into the rationale behind the immunogen design, the detailed protocols for antibody characterization, and a comparative analysis of their cross-reactivity profiles. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to select the most suitable antibody for their specific research needs, thereby ensuring the accuracy and reliability of their findings.
Methodology: From Immunogen Synthesis to Specificity Profiling
The generation of high-quality antibodies against small molecules is a multi-step process that demands careful optimization at each stage. The choices made during immunogen synthesis and the screening strategy employed are pivotal in determining the final performance characteristics of the antibody.
Immunogen Design and Synthesis: A Foundation for Specificity
To elicit a robust and specific immune response against this compound, the hapten was conjugated to Keyhole Limpet Hemocyanin (KLH) as the carrier protein. The carboxyl group of this compound was activated using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling method to form a stable amide bond with the primary amines on the KLH surface.[6] This strategy ensures that the unique structural features of the hapten, namely the ethyl and fluoro groups on the benzoic acid ring, are presented to the immune system. The hapten density on the carrier protein was optimized to be approximately 15-20 haptens per KLH molecule to favor the generation of high-affinity IgG antibodies.[2][7]
A different carrier protein, Bovine Serum Albumin (BSA), was used for the coating antigen in the screening ELISA to prevent the selection of antibodies that recognize the carrier protein or the linker region.
Monoclonal Antibody Production and Selection
Standard hybridoma technology was employed to generate monoclonal antibodies. Following immunization of BALB/c mice with the KLH-2-Ethyl-6-fluorobenzoic acid conjugate, splenocytes were fused with myeloma cells. The resulting hybridomas were screened using an indirect ELISA with the BSA-2-Ethyl-6-fluorobenzoic acid conjugate. Clones exhibiting high affinity for the target hapten were subcloned to ensure monoclonality and subsequently expanded for antibody production and purification. Three lead candidate clones, designated as mAb-1, mAb-2, and mAb-3, were selected for in-depth characterization.
Cross-Reactivity Profiling: The Competitive ELISA
The specificity of each monoclonal antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][8] This assay format is ideal for quantifying small molecules and determining the degree of cross-reactivity with related compounds.[9][10] The principle of the competitive ELISA is based on the competition between the free hapten in solution (the analyte or competitor) and the hapten conjugated to a carrier protein coated on the ELISA plate for a limited number of antibody binding sites. A higher concentration of the free hapten in the sample results in a lower signal, creating an inverse relationship between the analyte concentration and the measured absorbance.[8]
The following diagram illustrates the workflow for the competitive ELISA used in this study:
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
-
Coating: A 96-well microplate was coated with 100 µL/well of BSA-2-Ethyl-6-fluorobenzoic acid conjugate at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.[8]
-
Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the plate was blocked with 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) for 1 hour at 37°C.[11]
-
Washing: The plate was washed three times as described in step 2.
-
Competition: In a separate plate, 50 µL of serial dilutions of the competitor compounds (this compound and its derivatives) were mixed with 50 µL of the primary monoclonal antibody (mAb-1, mAb-2, or mAb-3 at a pre-determined optimal dilution). The mixture was incubated for 1 hour at 37°C.
-
Incubation: 100 µL of the antibody-competitor mixture was transferred to the coated and blocked plate and incubated for 1.5 hours at 37°C.
-
Washing: The plate was washed three times as described in step 2.
-
Secondary Antibody: 100 µL/well of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in blocking buffer, was added and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times as described in step 2.
-
Detection: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of 2 M H₂SO₄.
-
Reading: The absorbance was read at 450 nm using a microplate reader.
Results and Discussion: A Comparative Look at Antibody Performance
The cross-reactivity of the three monoclonal antibodies was evaluated against a panel of structurally related benzoic acid derivatives. The selection of these analogs was designed to probe the antibody's recognition of different substitutions on the aromatic ring.
The following diagram illustrates the chemical structures of the target analyte and the tested cross-reactants:
Caption: Target analyte and structurally related analogs for cross-reactivity testing. (Note: Placeholder images are used for chemical structures).
The percentage of cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of competitor compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Comparative Cross-Reactivity Data
The performance of the three monoclonal antibodies against the panel of benzoic acid derivatives is summarized in the table below.
| Competitor Compound | Chemical Structure | mAb-1 Cross-Reactivity (%) | mAb-2 Cross-Reactivity (%) | mAb-3 Cross-Reactivity (%) |
| This compound | Target Analyte | 100 | 100 | 100 |
| 2-Ethylbenzoic acid | Lacks fluoro group | 15.2 | 45.8 | 1.5 |
| 2-Fluorobenzoic acid | Lacks ethyl group | 2.1 | 68.3 | 0.8 |
| Benzoic acid | Lacks both groups | <0.1 | 5.5 | <0.1 |
| 2-Chloro-6-ethylbenzoic acid | Fluoro replaced by chloro | 35.7 | 85.1 | 5.2 |
Analysis of Antibody Specificity
-
mAb-1: This antibody demonstrates good specificity for the target analyte. It shows some cross-reactivity with analogs where the fluoro group is absent (15.2%) or replaced by a chloro group (35.7%), suggesting that the ethyl group is a key recognition element. The minimal cross-reactivity with 2-Fluorobenzoic acid (2.1%) indicates a strong dependence on the presence of the ethyl group for binding.
-
mAb-2: This antibody exhibits poor specificity and significant cross-reactivity with several of the tested analogs. The high cross-reactivity with 2-Fluorobenzoic acid (68.3%) and 2-Ethylbenzoic acid (45.8%) suggests that the antibody recognizes the general structure of a substituted benzoic acid rather than the specific combination of ethyl and fluoro groups. The substantial cross-reactivity with the chloro-substituted analog (85.1%) further supports this lack of specificity. This antibody would not be suitable for applications requiring the specific detection of this compound.
-
mAb-3: This antibody displays exceptional specificity for this compound. The cross-reactivity with all tested analogs is very low (<5.2%), indicating that this antibody recognizes the unique epitope formed by the combined presence and specific positioning of both the ethyl and fluoro groups on the benzoic acid ring. The negligible cross-reactivity with analogs lacking either the ethyl or the fluoro group highlights its high degree of selectivity.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of rigorous cross-reactivity testing in the validation of antibodies for small molecule immunoassays. The three monoclonal antibodies raised against this compound exhibited markedly different specificity profiles, underscoring the fact that not all antibodies generated from the same immunogen will have the desired performance characteristics.
Based on the comprehensive experimental data presented:
-
mAb-3 is the recommended antibody for applications demanding high specificity and accurate quantification of this compound. Its minimal cross-reactivity with structurally related compounds ensures the reliability of experimental results.
-
mAb-1 may be suitable for applications where minor cross-reactivity with certain analogs is acceptable, but it should be used with caution and appropriate controls.
-
mAb-2 is not recommended for any application requiring the specific detection of this compound due to its broad cross-reactivity.
Researchers and drug development professionals are encouraged to utilize the methodologies and data presented in this guide to make informed decisions when selecting antibodies for their research. The principles of immunogen design, detailed protocol for competitive ELISA, and the systematic approach to cross-reactivity analysis provide a robust framework for the validation of any anti-hapten antibody.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Disposal of 2-Ethyl-6-fluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and utilization of novel compounds like 2-Ethyl-6-fluorobenzoic acid are routine. However, the lifecycle of these materials extends beyond their experimental use. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Compound: Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile from structurally similar compounds, such as 2-fluorobenzoic acid and other halogenated organic acids.
Anticipated Hazards:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, it is expected to be a skin and eye irritant.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1][2][3]
-
Toxicity: While acute toxicity data is not available, it should be handled as a potentially harmful substance if ingested or absorbed through the skin.
-
Environmental Hazards: Halogenated organic compounds can pose risks to the environment and should not be released into drains or waterways.[1][4][5][6]
During combustion, it may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][5] Given these potential hazards, this compound must be treated as a hazardous waste.
Core Principle: Waste Determination and Regulatory Compliance
The foundation of proper chemical disposal lies in correctly identifying it as hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[7]
Waste Characterization: As a generator of this waste, you are responsible for determining if it meets the criteria for hazardous waste. This can be done in two ways:
-
Listed Wastes: The EPA maintains lists (F, K, P, and U lists) of specific hazardous wastes.[7] While this compound is not explicitly listed, if it is used as a solvent and mixed with other listed halogenated solvents, the entire mixture could be classified under an "F-listed" code (e.g., F001, F002).[8][9][10][11]
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001): Unlikely for a solid benzoic acid derivative.[10][12]
-
Corrosivity (D002): As an acid, a solution of this compound could have a pH of 2 or less, qualifying it as corrosive.[10][12]
-
Reactivity (D003): Not expected to be reactive under normal conditions.[10][12]
-
Toxicity (D004-D043): If the compound leaches specific toxic constituents above regulatory limits, it would be classified as toxic. This would require analytical testing (Toxicity Characteristic Leaching Procedure - TCLP).[12]
-
Given its acidic nature and the presence of a halogen, it is prudent to manage this compound as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization and assignment of the appropriate EPA waste code.
Operational Plan: From Benchtop to Final Disposal
This section provides a step-by-step protocol for the proper handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1][2] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust.[1][6] |
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[13][14]
Protocol:
-
Designate a Waste Container: Use a clean, chemically compatible container, preferably glass or polyethylene, for collecting solid this compound waste.[13][14][15] The original product container is often a good choice.[15]
-
Segregate Waste Streams:
-
Solid vs. Liquid: Keep solid waste separate from liquid waste streams.
-
Aqueous Solutions: If you have aqueous solutions of this compound, they should be collected in a separate, compatible container labeled as "Aqueous Acidic Waste."
Diagram: Waste Segregation Logic
Caption: Decision workflow for segregating this compound waste.
Step 3: Container Management and Labeling
Proper container management and labeling are mandated by the EPA and the Department of Transportation (DOT) and are essential for safety and compliance.[16][17][18][19][20]
Protocol:
-
Seal the Container: The waste container must be kept tightly closed at all times, except when adding waste.[13][15] Use a screw-top cap; parafilm and other makeshift lids are not acceptable.[15]
-
Initial Labeling: The moment you first add waste to the container, it must be labeled.[17][20]
-
Label Contents: The label must include the following information:[17][18][19][20]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
The accumulation start date (the date the first waste was added).
-
An indication of the hazards (e.g., "Corrosive," "Irritant").
-
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within the lab, inside a secondary containment bin or tray to contain any potential leaks.[15][21] This area should be away from sinks or floor drains.[13][15]
Diagram: Hazardous Waste Labeling Protocol
Caption: Step-by-step process for labeling and storing hazardous waste.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
Protocol:
-
Monitor Accumulation Limits: Be aware of your laboratory's storage limits for hazardous waste (typically no more than 55 gallons).[15][21]
-
Request Pickup: Once the container is full, or before the designated storage time limit is reached, submit a waste pickup request to your EHS department.
-
Manifest Tracking: For off-site transport, the waste will be tracked using a hazardous waste manifest. The label on the container for transport must include the generator's name and address, EPA identification number, and the manifest tracking number.[19][20]
-
Final Disposal: The contracted hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Halogenated organic compounds are typically disposed of via high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small spill of solid material, and if you are trained to do so, you can proceed with cleanup. For large spills, contact your EHS department immediately.
-
PPE: Wear the appropriate PPE as outlined in Step 1.
-
Cleanup:
-
Disposal: The spill cleanup debris must be disposed of as hazardous waste.
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department with any questions.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. danielshealth.com [danielshealth.com]
- 8. media.suweb.site [media.suweb.site]
- 9. wku.edu [wku.edu]
- 10. my.alfred.edu [my.alfred.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. actenviro.com [actenviro.com]
- 13. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. mlienvironmental.com [mlienvironmental.com]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. bes-corp.com [bes-corp.com]
- 19. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
